2-(2-Chlorobenzyloxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-7-3-1-6-12(13)10-17-14-8-4-2-5-11(14)9-16/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLXVAPVRJZHFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351211 | |
| Record name | 2-[(2-chlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53389-99-4 | |
| Record name | 2-[(2-chlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53389-99-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of 2-(2-Chlorobenzyloxy)benzaldehyde
Abstract: This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2-(2-Chlorobenzyloxy)benzaldehyde, a valuable intermediate in organic and medicinal chemistry. We delve into the mechanistic underpinnings of the chosen synthetic route, the Williamson ether synthesis, offering field-proven insights into optimizing reaction conditions. The guide culminates in a multi-platform spectroscopic approach to structural elucidation, ensuring a self-validating protocol for researchers and drug development professionals.
Introduction: The Strategic Value of Functionalized Benzaldehydes
Benzaldehyde derivatives are foundational building blocks in modern organic synthesis, serving as crucial precursors for a wide array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their utility stems from the versatile reactivity of the aldehyde group, which readily participates in reactions like nucleophilic additions and condensations.[3] The strategic incorporation of substituents onto the aromatic ring can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making them cornerstones of drug design.[1]
The target molecule, this compound, combines three key structural motifs:
-
An aldehyde functional group , a reactive handle for further chemical transformations.
-
An aryl ether linkage , a common and stable feature in many biologically active compounds.
-
A 2-chlorobenzyl moiety , which introduces a halogen atom that can influence steric and electronic properties and serve as a site for further cross-coupling reactions.
This guide presents a robust and reliable methodology for the synthesis of this compound and a comprehensive workflow for its unambiguous characterization.
Synthetic Strategy: The Williamson Ether Synthesis
The formation of the ether bond in this compound is most efficiently achieved via the Williamson ether synthesis. This classic Sₙ2 reaction is one of the most reliable methods for preparing symmetrical and unsymmetrical ethers.[4][5]
Retrosynthetic Analysis
A retrosynthetic approach logically disconnects the target molecule at the ether linkage (C-O bond), identifying the most practical and commercially available starting materials: salicylaldehyde (2-hydroxybenzaldehyde) and 2-chlorobenzyl chloride.
Caption: Retrosynthetic approach for the target molecule.
Forward Synthesis: Mechanism and Rationale
The forward synthesis involves two key steps: the deprotonation of the alcohol to form a potent nucleophile, followed by the nucleophilic attack on the alkyl halide.
-
Deprotonation: The phenolic hydroxyl group of salicylaldehyde is acidic (pKa ≈ 10) but not nucleophilic enough to displace a halide on its own. A base is required to deprotonate it, forming a highly nucleophilic phenoxide anion. A moderately weak base like potassium carbonate (K₂CO₃) is ideal for this purpose. It is strong enough to deprotonate the phenol but mild enough to avoid side reactions with the aldehyde.
-
Nucleophilic Substitution (Sₙ2): The generated phenoxide ion attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride. This proceeds via an Sₙ2 mechanism, where the nucleophile attacks from the backside of the carbon-chlorine bond, leading to the displacement of the chloride leaving group.[6] This pathway is highly favored because 2-chlorobenzyl chloride is a primary benzylic halide, which is sterically unhindered and activated towards Sₙ2 reactions.[5]
Caption: Williamson ether synthesis reaction mechanism.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar ether syntheses.[7]
Materials:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
2-Chlorobenzyl chloride
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and DMF (approx. 5 mL per 1 g of salicylaldehyde).
-
Addition of Electrophile: Stir the mixture at room temperature for 15 minutes. Add 2-chlorobenzyl chloride (1.1 eq.) dropwise to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting salicylaldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with 1M NaOH solution (2x) to remove any unreacted salicylaldehyde, followed by a wash with deionized water (1x) and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.[8]
Structural Elucidation and Characterization
Unambiguous confirmation of the product's structure is achieved through a combination of spectroscopic techniques.
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A Technical Guide to the Physicochemical Properties of 2-(2-Chlorobenzyloxy)benzaldehyde for Drug Development Professionals
Abstract: 2-(2-Chlorobenzyloxy)benzaldehyde is a substituted aromatic aldehyde with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds. A thorough understanding of its physicochemical properties is a non-negotiable prerequisite for its effective use in medicinal chemistry, process development, and formulation. These properties govern its reactivity, solubility, bioavailability, and stability, directly impacting its journey from a laboratory curiosity to a viable drug candidate intermediate. This guide provides a comprehensive overview of the core physicochemical attributes of this compound, outlines standardized protocols for their determination, and contextualizes their importance within the regulatory framework of drug development. While direct experimental data for this specific molecule is not extensively published, this paper synthesizes information from closely related structural analogs to provide a robust predictive profile, underscoring the scientific rationale behind each analytical step.
Chemical Identity and Structural Framework
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of this compound—an aldehyde group ortho to a benzyloxy ether, which itself contains a chlorine atom in the ortho position of the benzyl ring—dictate its chemical behavior and physical attributes.
| Identifier | Value | Source |
| IUPAC Name | 2-((2-Chlorobenzyl)oxy)benzaldehyde | - |
| Molecular Formula | C₁₄H₁₁ClO₂ | Deduced from Structure |
| Molecular Weight | 246.69 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C(=C1)COC2=CC=CC=C2C=O)Cl | - |
| CAS Number | Not readily available in public databases. Researchers should assign a unique identifier for internal tracking. | - |
Chemical Structure:

(Note: Image is a representation of the chemical structure.)
Core Physicochemical Properties: A Comparative Analysis
Direct, experimentally verified data for this compound are sparse in publicly accessible literature. Therefore, to construct a reliable predictive profile, we present data for the structurally related precursor, 2-Chlorobenzaldehyde . This comparison allows researchers to anticipate the properties of the target compound. The addition of the 2-chlorobenzyl ether moiety is expected to significantly increase the molecular weight, decrease volatility, and lower aqueous solubility due to increased hydrophobicity.
| Property | 2-Chlorobenzaldehyde (Analog) | This compound (Predicted) | Rationale for Prediction |
| Physical State | Colorless to yellowish liquid[2][3] | Likely a low-melting solid or viscous oil | Increased molecular weight and intermolecular forces favor a solid state. |
| Melting Point | 9-12 °C[4] | > 25 °C | The larger, more rigid structure will have a higher melting point than its liquid precursor. |
| Boiling Point | 209-215 °C (at 760 mmHg)[4] | > 300 °C (with potential decomposition) | Significantly higher due to increased molecular weight; vacuum distillation would be required. |
| Density | ~1.25 g/mL at 25 °C[4] | ~1.2-1.3 g/mL | Expected to be similar to or slightly higher than the analog. |
| Aqueous Solubility | Insoluble / Slightly soluble[2][3] | Very low to practically insoluble | The large, non-polar benzyloxy group drastically reduces affinity for water. |
| Partition Coefficient (log P) | 2.33[2] | > 4.0 | The addition of a chlorobenzyl group significantly increases lipophilicity. |
| Flash Point | 87 °C (closed cup)[4] | > 150 °C | Lower volatility corresponds to a higher flash point. |
A Strategic Framework for Physicochemical Characterization
The characterization of a new chemical entity is not a random collection of data points but a systematic process. This workflow ensures that all critical data required for development and regulatory submission, as guided by frameworks like the ICH Q6A guidelines, are collected efficiently.[5][6][7] Specifications are critical quality standards that are justified by the manufacturer and approved by regulatory authorities.[5][8]
Caption: High-level workflow for the characterization of a new chemical entity.
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis provides the definitive "fingerprint" of a molecule, confirming its structure and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:
-
A highly deshielded singlet for the aldehydic proton (CHO) around 9-10 ppm.[9]
-
A singlet for the benzylic protons (-O-CH₂-Ar) around 5.0-5.5 ppm.
-
A complex multiplet pattern in the aromatic region (7.0-8.0 ppm) corresponding to the 8 protons on the two benzene rings.
-
-
¹³C NMR Spectroscopy: The carbon spectrum provides evidence of the carbon framework.
-
A signal in the 190-215 ppm range is definitive for the carbonyl carbon of the aldehyde.[9]
-
Signals for the aromatic carbons and the benzylic carbon would also be present in their characteristic regions.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.
-
A strong, sharp absorption band around 1685-1705 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.[9]
-
C-O ether stretching bands around 1250 cm⁻¹.
-
C-Cl stretching in the 700-800 cm⁻¹ region.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing an exact mass measurement. The fragmentation pattern would likely show a prominent peak for the 2-chlorobenzyl cation (m/z 125/127) resulting from the cleavage of the ether bond.
Standardized Experimental Protocols: Ensuring Data Integrity
To ensure data is reliable, reproducible, and acceptable for regulatory purposes, standardized protocols must be followed. The OECD Guidelines for the Testing of Chemicals are the global standard for many of these measurements.
Determination of Aqueous Solubility (OECD Guideline 105)
Causality: Water solubility is a critical parameter that influences a drug's dissolution rate and bioavailability.[10][11] The Flask Method described in OECD 105 is the gold standard for compounds with solubility expected to be above 0.01 g/L.[10][12]
Step-by-Step Protocol (Flask Method):
-
Preparation: Add an excess amount of this compound to a known volume of deionized water in a glass flask.
-
Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can help determine the necessary time.[10][11]
-
Phase Separation: Cease agitation and allow the mixture to stand at the same temperature to let undissolved solid settle. Centrifuge or filter the solution to separate the aqueous phase from any solid material.
-
Quantification: Analyze the concentration of the compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The water solubility is reported as the mean of at least three independent determinations.
Caption: Workflow for the OECD 105 Flask Method for solubility determination.
Determination of Partition Coefficient (log P)
Causality: The n-octanol/water partition coefficient (log P) is the primary measure of a compound's lipophilicity, which is a key predictor of its ability to cross biological membranes.[13]
Step-by-Step Protocol (Shake-Flask Method):
-
Preparation: Prepare a stock solution of the compound in n-octanol that has been pre-saturated with water.
-
Partitioning: Mix a known volume of the n-octanol stock solution with a known volume of water (pre-saturated with n-octanol) in a separatory funnel.
-
Equilibration: Shake the funnel for a set period to allow the compound to partition between the two phases.
-
Phase Separation: Allow the layers to separate completely. Centrifugation may be required to break up any emulsions.
-
Quantification: Measure the concentration of the compound in both the n-octanol and water layers using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Report the result as log P.
Safety, Handling, and Storage
Given the lack of specific data, safety precautions should be based on the reactive aldehyde functional group and the chlorinated aromatic system, using 2-chlorobenzaldehyde as a surrogate for hazard assessment.
-
GHS Hazard Classification (Anticipated):
-
Handling:
-
Work in a well-ventilated fume hood.[14]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15][16]
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[15][16]
-
Keep away from heat, sparks, and open flames.[16]
-
-
Storage:
References
-
OECD (1995). OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. OECD Publishing. [Link]
-
ICH (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation. [Link]
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European Medicines Agency (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]
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FILAB (n.d.). Solubility testing in accordance with the OECD 105. [Link]
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Hall, M. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. NSF. [Link]
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GMP Compliance (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]
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OECD iLibrary (n.d.). Test No. 105: Water Solubility. [Link]
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OECD (2009). OECD Guidelines for Testing Chemicals. [Link]
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Analytice (n.d.). OECD 105 – Water Solubility Test at 20°C. [Link]
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LibreTexts, Chemistry (n.d.). Experiment 1 — Properties of Organic Compounds. [Link]
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Oxford Lab Fine Chem LLP (n.d.). Material Safety Data Sheet - 2-chlorobenzaldehyde 98%. [Link]
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Ataman Kimya (n.d.). 2-CHLOROBENZALDEHYDE. [Link]
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Brenntag (n.d.). Safety Data Sheet - 2-chlorobenzaldehyde. [Link]
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A Comprehensive Technical Guide on 2-[(2-Chlorobenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 2-[(2-Chlorobenzyl)oxy]benzaldehyde, a key chemical intermediate with significant applications in medicinal chemistry and organic synthesis. The document covers its formal IUPAC nomenclature, detailed structure, physicochemical properties, and a validated protocol for its synthesis via the Williamson ether synthesis. Furthermore, it explores the compound's role as a versatile scaffold in drug discovery, particularly highlighting its demonstrated anticancer properties. The guide is structured to provide both foundational knowledge and practical, field-proven insights for professionals in chemical research and pharmaceutical development.
Introduction: The Strategic Importance of Benzyloxybenzaldehyde Scaffolds
Aromatic aldehydes, such as benzaldehyde and its derivatives, are fundamental building blocks in the synthesis of a vast range of pharmaceuticals and fine chemicals.[1] Their utility stems from the reactivity of the aldehyde group, which readily participates in crucial carbon-carbon bond-forming reactions, and the stability of the aromatic ring, which serves as a foundational scaffold.[1]
The benzyloxybenzaldehyde framework, in particular, has emerged as a structure of significant interest in medicinal chemistry.[2][3] This is due to a unique combination of features:
-
A Reactive Aldehyde: Serves as a versatile handle for constructing more complex molecules through reactions like condensations and Schiff base formations.[2]
-
A Stable Ether Linkage: Provides a robust connection between two aromatic systems.
-
A Modifiable Scaffold: The benzyl and benzaldehyde rings can be substituted with various functional groups to modulate the molecule's steric and electronic properties. This strategic modification is a cornerstone of drug design, allowing for the optimization of a compound's metabolic stability, binding affinity, and overall pharmacological profile.[2][3]
Within this class, 2-[(2-Chlorobenzyl)oxy]benzaldehyde is a noteworthy derivative. The "2-chloro" substitution on the benzyl ring introduces a specific electronic and steric influence that has been explored for its potential to enhance biological activity. Research has demonstrated that this compound exhibits significant anticancer activity, making it a valuable lead for further investigation and development.[4]
Nomenclature, Structure, and Physicochemical Properties
A precise understanding of a compound's identity is paramount for reproducible scientific research. This section delineates the formal nomenclature, structure, and key physical and chemical properties of the target molecule.
IUPAC Name and Chemical Structure
The formal name for the compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 2-[(2-chlorophenyl)methoxy]benzaldehyde .
The structure consists of a benzaldehyde molecule where the hydroxyl group at position 2 is replaced by a (2-chlorobenzyl)oxy group. This forms an ether linkage between the salicylaldehyde core and the 2-chlorobenzyl moiety.
// Define atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="O"]; C9 [label="C"]; C10 [label="H"]; C11 [label="O"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; Cl [label="Cl", fontcolor="#34A853"];
// Benzaldehyde Ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];
// Aldehyde group C1 -- C7 [len=1.5]; C7 -- C10 [len=1.5]; C7 -- C11 [len=1.5, style=double];
// Ether linkage C2 -- C8 [len=1.5]; C8 -- C9 [len=1.5];
// Chlorobenzyl Ring C9 -- C12 [len=1.5]; C12 -- C13 [len=1.5]; C13 -- C14 [len=1.5]; C14 -- C15 [len=1.5]; C15 -- C16 [len=1.5]; C16 -- C17 [len=1.5]; C17 -- C12 [len=1.5];
// Chlorine atom C13 -- Cl [len=1.5];
// Positioning C1 [pos="0,1!"]; C2 [pos="-1.3,0.5!"]; C3 [pos="-1.3,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="1.3,-0.5!"]; C6 [pos="1.3,0.5!"]; C7 [pos="0,2.5!"]; C10 [pos="-0.8,3.0!"]; C11 [pos="0.8,3.0!"]; C8 [pos="-2.5,1!"]; C9 [pos="-3.5,0!"]; C12 [pos="-4.8,0.5!"]; C13 [pos="-5.3,1.8!"]; C14 [pos="-6.6,2.3!"]; C15 [pos="-7.4,1.3!"]; C16 [pos="-6.9,0!"]; C17 [pos="-5.6,-0.5!"]; Cl [pos="-4.5,3!"]; }
Caption: 2D structure of 2-[(2-chlorophenyl)methoxy]benzaldehyde.Physicochemical Data Summary
Quantitative data for this compound are crucial for experimental design, including solubility determination, reaction stoichiometry, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClO₂ | PubChem |
| Molecular Weight | 246.69 g/mol | PubChem |
| CAS Number | 40359-59-9 | [5] |
| Appearance | Expected to be a solid | General chemical knowledge |
| Purity | Typically ≥98% (Commercial) | [5] |
| Solubility | Soluble in common organic solvents (e.g., DMF, CH₂Cl₂, Acetone) | General chemical knowledge |
| Storage | Store in a cool, dry place away from light and moisture | General chemical knowledge |
Synthesis and Mechanistic Insight
The most direct and widely adopted method for preparing aryl ethers like 2-[(2-Chlorobenzyl)oxy]benzaldehyde is the Williamson ether synthesis .[6][7][8] This robust Sₙ2 reaction remains one of the simplest and most popular methods for preparing both symmetrical and asymmetrical ethers.[7]
Reaction Principle
The synthesis involves a two-step, one-pot process:
-
Deprotonation: A moderately strong base deprotonates the phenolic hydroxyl group of 2-hydroxybenzaldehyde (salicylaldehyde) to form a highly nucleophilic phenoxide ion.
-
Nucleophilic Substitution (Sₙ2): The resulting phenoxide anion attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride. This displaces the chloride leaving group and forms the desired ether linkage.
The Sₙ2 mechanism dictates the choice of reagents. The reaction works best with primary alkyl halides, like 2-chlorobenzyl chloride, as this minimizes competing elimination reactions that can occur with secondary or tertiary halides.[8]
}
Caption: Williamson ether synthesis reaction pathway.Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process controls (TLC) and a definitive purification step to ensure the integrity of the final product.
Materials and Reagents:
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
2-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration).
-
Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the stirring solution.
-
Rationale: K₂CO₃ is a suitable base for deprotonating the phenol. It is strong enough to be effective but mild enough to avoid side reactions with the aldehyde. Anhydrous conditions are critical to prevent hydrolysis of the reagents.
-
-
Electrophile Addition: Add 2-chlorobenzyl chloride (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction Progression: Heat the reaction mixture to 60-70 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 1-2 hours.
-
Rationale: Heating increases the reaction rate. TLC allows for visual confirmation of the consumption of starting materials and the formation of the product, preventing unnecessary heating that could lead to decomposition.
-
-
Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Rationale: The product is organic-soluble and will move into the ethyl acetate layer, while inorganic salts (e.g., KCl, excess K₂CO₃) and DMF remain in the aqueous layer.
-
-
Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then brine (1x).
-
Rationale: The water wash removes residual DMF, and the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Applications in Drug Discovery and Medicinal Chemistry
The true value of a synthetic intermediate lies in its application. 2-[(2-Chlorobenzyl)oxy]benzaldehyde is not merely a laboratory curiosity; it is a precursor to molecules with demonstrated biological effects.
Anticancer Activity
A key study established the anticancer potential of a series of benzyloxybenzaldehyde derivatives, including 2-[(2-Chlorobenzyl)oxy]benzaldehyde (referred to as compound 30 in the study).[4]
Key Findings:
-
The compound exhibited significant cytotoxic activity against the human leukemia (HL-60) cell line at concentrations between 1-10 µM.[4]
-
Mechanism of action studies revealed that these compounds induced cell apoptosis (programmed cell death).[4]
-
The apoptotic pathway was shown to involve the loss of mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis.[4]
-
Furthermore, the compounds were found to arrest cell cycle progression at the G2/M phase.[4]
This research positions 2-[(2-Chlorobenzyl)oxy]benzaldehyde as a valuable scaffold for the development of novel antineoplastic agents. The aldehyde group provides a reactive site for creating libraries of derivatives (e.g., Schiff bases, hydrazones) to optimize potency and selectivity.
// Nodes Compound [label="2-[(2-Chlorobenzyl)oxy]benzaldehyde\n(Scaffold)", fillcolor="#FBBC05"]; HL60 [label="HL-60 Cancer Cells"]; Mito [label="Mitochondrial Membrane\nPotential Disruption"]; G2M [label="Cell Cycle Arrest\n(G2/M Phase)"]; Apoptosis [label="Apoptosis\n(Programmed Cell Death)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Compound -> HL60 [label=" Induces "]; HL60 -> Mito [label=" Leads to "]; HL60 -> G2M [label=" Leads to "]; Mito -> Apoptosis; G2M -> Apoptosis; }
Caption: Biological pathway of 2-[(2-Chlorobenzyl)oxy]benzaldehyde.Conclusion
2-[(2-Chlorobenzyl)oxy]benzaldehyde is a strategically important molecule in the field of organic synthesis and drug discovery. Its straightforward synthesis via the Williamson ether reaction, combined with the versatility of its aldehyde functional group, makes it an accessible and valuable building block. The demonstrated anticancer activity of this compound underscores its potential as a foundational scaffold for developing next-generation therapeutics. This guide has provided the essential technical details and contextual insights required for researchers and scientists to effectively utilize this compound in their research and development programs.
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Williamson Ether Synthesis. Department of Chemistry, University of Missouri-St. Louis. Available from: [Link]
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A Technical Guide to 2-(2-Chlorobenzyloxy)benzaldehyde (CAS No. 65744-11-8): Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Chlorobenzyloxy)benzaldehyde, a key organic intermediate with significant potential in medicinal chemistry. This document details the compound's chemical identity, a robust protocol for its synthesis via Williamson etherification, its physicochemical properties, and a critical analysis of its application as a precursor for novel therapeutic agents. Particular focus is given to its demonstrated anticancer activities, including its role in inducing apoptosis and cell cycle arrest in cancer cell lines. This guide is intended to serve as a foundational resource for researchers leveraging this scaffold in drug discovery and development programs.
Chemical Identity and Physicochemical Properties
The unique structural arrangement of this compound, featuring a reactive aldehyde group ortho to a 2-chlorobenzyl ether moiety, makes it a valuable and versatile building block in organic synthesis. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.
Table 1: Core Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 65744-11-8 | [PubChem][1] |
| IUPAC Name | 2-[(2-chlorobenzyl)oxy]benzaldehyde | [PubChem][1] |
| Molecular Formula | C₁₄H₁₁ClO₂ | [PubChem][1] |
| Molecular Weight | 246.69 g/mol | [PubChem][1] |
| Appearance | White Solid | [LGC Standards][2] |
| Melting Point | 71.0 to 75.0 °C | [LGC Standards][2] |
| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Acetone. | Inferred from standard organic compound behavior. |
Synthesis and Mechanistic Rationale
The primary and most efficient route for the synthesis of this compound is the Williamson ether synthesis. This classic Sₙ2 reaction provides a reliable method for coupling a phenoxide with a primary alkyl halide.
Reaction Principle
The synthesis involves the deprotonation of the hydroxyl group of salicylaldehyde (2-hydroxybenzaldehyde) using a mild base, typically potassium carbonate, to form a potassium phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride, displacing the chloride leaving group to form the desired ether linkage.
-
Choice of Base: Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, sufficient to deprotonate the acidic phenolic proton of salicylaldehyde without causing unwanted side reactions, such as hydrolysis of the alkyl halide.
-
Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetone is ideal. These solvents effectively solvate the potassium cation, leaving the phenoxide anion highly nucleophilic and reactive, thereby accelerating the Sₙ2 reaction rate.
Visualizing the Synthesis
The synthetic pathway is a straightforward nucleophilic substitution reaction.
Caption: Reaction scheme for Williamson ether synthesis.
Detailed Experimental Protocol
This protocol is adapted from the general procedure described for the synthesis of benzyloxybenzaldehyde derivatives.[3]
Materials:
-
Salicylaldehyde
-
2-Chlorobenzyl chloride
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a solution of salicylaldehyde (1.0 eq) in anhydrous acetone (15-20 mL per gram of salicylaldehyde) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Electrophile: Add 2-chlorobenzyl chloride (1.1 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to afford the pure this compound as a white solid.
Applications in Drug Discovery & Medicinal Chemistry
The true value of this compound lies in its application as a scaffold for molecules with potent biological activity, particularly in oncology.
Anticancer Activity
A seminal study on a series of benzyloxybenzaldehyde derivatives identified 2-[(2-chlorobenzyl)oxy]benzaldehyde (designated as compound 30 in the study) as having significant anticancer activity against the human leukemia (HL-60) cell line.[3] The compound was shown to be active at concentrations in the 1-10 µM range.[3]
Mechanism of Action: The anticancer effects of this class of compounds are linked to the induction of apoptosis and cell cycle disruption.[3] Key mechanistic findings include:
-
Cell Cycle Arrest: The compounds were found to arrest cell cycle progression at the G2/M phase.[3]
-
Induction of Apoptosis: Morphological assessment and DNA fragmentation analysis confirmed that the compound induces programmed cell death.[3]
-
Mitochondrial Disruption: Treatment with these derivatives led to a loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[3]
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"anticancer activity of 2-((2-chlorobenzyl)oxy)benzaldehyde"
An In-Depth Technical Guide to the Anticancer Activity of 2-((2-chlorobenzyl)oxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry and oncology. Benzaldehyde and its derivatives have long been investigated for their therapeutic potential, with some demonstrating notable antitumor activities.[1][2] This technical guide focuses on a specific synthetic derivative, 2-((2-chlorobenzyl)oxy)benzaldehyde , a compound that has shown significant promise in preclinical evaluations.
A key study by Lin et al. (2005) synthesized a series of benzyloxybenzaldehyde derivatives and evaluated their anticancer properties against the human promyelocytic leukemia (HL-60) cell line.[3] Among the synthesized compounds, 2-((2-chlorobenzyl)oxy)benzaldehyde (referred to as compound 30 in the study) was identified as a potent cytotoxic agent. This guide synthesizes the findings of this pivotal study, providing an in-depth analysis of the compound's mechanism of action, detailed experimental protocols for its evaluation, and a forward-looking perspective for future research. The primary focus will be on its ability to induce cell cycle arrest and apoptosis, two critical mechanisms for cancer therapy.
Synthesis of 2-((2-chlorobenzyl)oxy)benzaldehyde
The synthesis of 2-((2-chlorobenzyl)oxy)benzaldehyde is achieved through a straightforward Williamson ether synthesis. The protocol below is based on the general method described for this class of compounds.[3]
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 2-hydroxybenzaldehyde (1.0 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 equivalents) as a base.
-
Addition of Alkylating Agent: Add 2-chlorobenzyl bromide (1.1 equivalents) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat (e.g., 60 °C) for several hours (typically 4-12 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the mixture to remove the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the resulting crude product by column chromatography on silica gel to yield 2-((2-chlorobenzyl)oxy)benzaldehyde as a pure compound.
Part 1: Cytotoxicity and Antiproliferative Activity
The initial step in evaluating a potential anticancer agent is to determine its cytotoxicity against cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of the cell population.
The study by Lin et al. demonstrated that 2-((2-chlorobenzyl)oxy)benzaldehyde exhibits significant cytotoxic activity against HL-60 cells.[3]
| Compound | Target Cell Line | IC₅₀ (µM) | Source |
| 2-((2-chlorobenzyl)oxy)benzaldehyde | HL-60 | 1-10 | Lin et al., 2005[3] |
| Doxorubicin (Reference Compound) | HL-60 | ~0.1 | (Typical) |
Table 1: Cytotoxicity Data. The IC₅₀ value for the title compound falls within the low micromolar range, indicating potent activity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[4]
-
Cell Seeding: Seed HL-60 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of 2-((2-chlorobenzyl)oxy)benzaldehyde in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration. Use this dose-response curve to determine the IC₅₀ value.
Part 2: Mechanism of Action - Induction of Cell Cycle Arrest
A hallmark of cancer is the deregulation of the cell cycle, leading to uncontrolled proliferation.[5][6] Many effective anticancer drugs exert their effects by interfering with the cell cycle, causing it to halt at specific checkpoints, which can prevent cell division and lead to cell death.[7]
Lin et al. found that 2-((2-chlorobenzyl)oxy)benzaldehyde causes an accumulation of HL-60 cells in the G2/M phase of the cell cycle.[3] This indicates that the compound disrupts processes essential for the transition from the G2 phase (pre-mitotic) into mitosis (M phase) or blocks the completion of mitosis itself.
Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution via flow cytometry.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Culture HL-60 cells and treat them with 2-((2-chlorobenzyl)oxy)benzaldehyde at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).
-
Harvesting: Harvest the cells by centrifugation. Wash the cell pellet twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Resuspend the cells gently in 1 mL of ice-cold PBS. While vortexing at low speed, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to degrade RNA and prevent its staining).
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Interpretation: The resulting histogram will show distinct peaks corresponding to cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n). An increase in the population of the G2/M peak compared to untreated controls indicates a G2/M arrest.
The Mammalian Cell Cycle Checkpoints
Caption: The cell cycle, highlighting the G2/M checkpoint where the compound acts.
Part 3: Mechanism of Action - Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells.[8] A key strategy in cancer therapy is to trigger apoptosis in tumor cells. Apoptosis can be initiated via two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[9][10][11] Both pathways converge on the activation of caspases, which are proteases that execute the cell death program.[12]
The study on 2-((2-chlorobenzyl)oxy)benzaldehyde provided strong evidence that it induces apoptosis in HL-60 cells through the intrinsic pathway, as indicated by the loss of mitochondrial membrane potential.[3]
The Intrinsic (Mitochondrial) Apoptosis Pathwaydot
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A Technical Guide to the Biological Screening of 2-(2-Chlorobenzyloxy)benzaldehyde Derivatives
Abstract
The 2-(benzyloxy)benzaldehyde scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer and antimicrobial effects.[1][2] The introduction of a chlorine atom at the ortho-position of the benzyl ring, yielding 2-(2-chlorobenzyloxy)benzaldehyde derivatives, presents a specific chemical space ripe for biological exploration. This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to systematically screen and characterize the biological potential of this compound class. Moving beyond a simple checklist of assays, we present a tiered, logic-driven screening cascade designed to efficiently identify lead candidates, elucidate mechanisms of action, and build a robust structure-activity relationship (SAR) profile.
Rationale and Synthetic Strategy
The Scientific Premise
Benzaldehyde and its derivatives are known to possess diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] The benzyloxybenzaldehyde core, in particular, has been a focal point of research, with specific derivatives showing potent cytotoxic effects against cancer cell lines like HL-60.[2][6] The 2-[(2-chlorobenzyl)oxy]benzaldehyde derivative itself has been identified as having significant anticancer activity.[2] The rationale for a focused screening guide is to provide a systematic pathway to not only confirm and expand upon these findings but also to explore other potential therapeutic applications such as antimicrobial[7][8] or specific enzyme inhibitory roles.[9][10]
General Synthesis Protocol
The synthesis of the core scaffold is typically achieved via a Williamson ether synthesis. This method provides a reliable and versatile route to a library of derivatives by reacting various substituted salicylaldehydes with 2-chlorobenzyl chloride.
Diagram 1: General Synthesis of this compound Derivatives
Caption: General synthetic route via Williamson etherification.
Experimental Protocol: Synthesis of this compound
-
To a solution of 2-hydroxybenzaldehyde (1.0 eq) in N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).[11]
-
Stir the mixture at room temperature for 20 minutes.
-
Add 2-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.[11]
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into cold water to precipitate the product.[11]
-
Filter the solid, wash thoroughly with water, and dry under a vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.
The Tiered Biological Screening Cascade
A successful screening campaign relies on a logical progression from broad, high-throughput assays to more specific, resource-intensive mechanistic studies. This tiered approach ensures that efforts are focused on the most promising compounds.
Diagram 2: Logical Workflow for Biological Screening
Caption: A tiered approach for efficient screening and lead identification.
Tier 1: Primary In Vitro Screening
The objective of Tier 1 is to cast a wide net to identify derivatives with significant biological activity. Based on existing literature for the parent scaffold, anticancer and antimicrobial assays are the most logical starting points.[2][7]
A. Anticancer Cytotoxicity Screening
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5] It is widely used for initial cytotoxicity screening.
Protocol: MTT Cell Viability Assay [5]
-
Cell Seeding: Seed cancer cells (e.g., HL-60, A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5][12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]
B. Antimicrobial Screening
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3][13]
Protocol: Broth Microdilution for MIC Determination [3]
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[3]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[7][14]
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest compound concentration at which no visible microbial growth is observed.[3]
Tier 2: Secondary & Mechanistic Assays
Compounds identified as "hits" in Tier 1 (e.g., IC50 < 10 µM) are advanced to Tier 2 to understand how they exert their effects.[2][6]
A. Elucidating the Mechanism of Cell Death
For anticancer hits, it is crucial to determine if cytotoxicity is due to apoptosis (programmed cell death) or necrosis. Benzyloxybenzaldehyde derivatives have been shown to induce apoptosis by disrupting the mitochondrial membrane potential.[2][6]
Diagram 3: Simplified Intrinsic Apoptosis Pathway
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The Benzyloxybenzaldehyde Scaffold: A Multifaceted Approach to Therapeutic Intervention
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzyloxybenzaldehyde scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the mechanisms of action associated with benzyloxybenzaldehyde compounds, with a primary focus on their role as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), a critical target in oncology. We will delve into the molecular interactions governing this inhibition, explore other pertinent signaling pathways modulated by these compounds, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a foundational resource for researchers seeking to leverage the therapeutic potential of the benzyloxybenzaldehyde scaffold in drug discovery and development.
Introduction: The Versatility of the Benzyloxybenzaldehyde Core
Benzyloxybenzaldehyde derivatives are a class of organic compounds characterized by a benzaldehyde ring substituted with a benzyloxy group. This seemingly simple structural motif provides a unique combination of features that are highly advantageous for drug design. The benzyloxy group can participate in crucial hydrophobic and stacking interactions within protein binding pockets, while the reactive aldehyde functionality serves as a versatile anchor for a variety of chemical transformations, enabling the synthesis of diverse compound libraries.[1]
While initially explored for a range of biological effects including antimicrobial and anti-inflammatory properties, recent research has propelled benzyloxybenzaldehyde derivatives to the forefront of cancer research.[2] This is largely due to the discovery of their ability to selectively target key enzymes implicated in cancer progression and chemoresistance.
Primary Mechanism of Action: Selective Inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3)
A significant body of evidence points to the inhibition of aldehyde dehydrogenase (ALDH) enzymes as a primary mechanism of action for many bioactive benzyloxybenzaldehyde compounds.[1][3] In particular, the ALDH1A3 isoform has been identified as a key target.[3][4][5][6]
The Role of ALDH1A3 in Cancer
Aldehyde dehydrogenase 1A3 (ALDH1A3) is a member of the ALDH superfamily of NAD(P)+-dependent enzymes.[5] It plays a crucial role in the oxidation of aldehydes to their corresponding carboxylic acids, including the conversion of retinal to retinoic acid. Several studies have reported the overexpression of ALDH1A3 in various cancer types, which has been correlated with poor prognosis and treatment resistance.[3][4][5][6] Elevated ALDH1A3 activity is a hallmark of cancer stem cells, which are believed to be responsible for tumor initiation, metastasis, and relapse. Therefore, the development of selective ALDH1A3 inhibitors represents a promising therapeutic strategy to target this aggressive cell population.[3][7]
Benzyloxybenzaldehydes as Potent and Selective ALDH1A3 Inhibitors
Researchers have designed and synthesized a series of benzyloxybenzaldehyde derivatives and evaluated their inhibitory activity against various ALDH isoforms.[3][4] Notably, compounds with a benzyloxybenzaldehyde scaffold have been identified as highly potent and selective inhibitors of ALDH1A3.[3][4][5][6] For instance, two compounds, designated ABMM-15 and ABMM-16, demonstrated IC50 values of 0.23 µM and 1.29 µM, respectively, against ALDH1A3.[3][4][5][6] Computational docking studies have supported these experimental findings, suggesting a favorable binding mode of these compounds within the ALDH1A3 active site.[3][5]
Structure-Activity Relationship (SAR) Insights
The inhibitory potency and selectivity of benzyloxybenzaldehyde derivatives against ALDH1A3 are influenced by their structural features. Key SAR insights include:
-
The Benzyloxy Moiety: The presence of the benzyloxy group is crucial for potent inhibition. It is believed to engage in hydrophobic and pi-pi stacking interactions within the enzyme's binding pocket.
-
Linker and Substitution Patterns: The nature of the linker between the two aromatic rings and the substitution patterns on these rings can significantly impact activity. For example, a methyloxy linker has been shown to be important for inhibitory binding with the ALDH1A3 active site.[5][8]
The following diagram illustrates the proposed mechanism of ALDH1A3 inhibition by benzyloxybenzaldehyde compounds, leading to downstream effects on cancer cells.
Caption: General experimental workflow for the development of benzyloxybenzaldehyde derivatives.
ALDH Activity Assay
The inhibitory effect of benzyloxybenzaldehyde compounds on ALDH activity can be determined using a fluorometric assay.
Step-by-step methodology:
-
The assay measures the increase in fluorescence resulting from the conversion of NAD+ to NADH, which is directly proportional to the ALDH activity.
-
Use a suitable substrate, such as hexanal or 4-nitrobenzaldehyde (4-NBA), depending on the ALDH isoform being tested. [3]3. Perform the inhibition screening at a saturating substrate concentration. For ALDH1A3, it is also recommended to test at a substrate concentration near the Km value. [3]4. Incubate the enzyme with various concentrations of the inhibitor (benzyloxybenzaldehyde derivative).
-
Initiate the reaction by adding the substrate and NAD+.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the percentage of remaining enzyme activity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of specific activity against the logarithm of the inhibitor concentration. [5]
Cell Viability Assay (MTT Assay)
The cytotoxic effects of benzyloxybenzaldehyde derivatives on cancer cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [9] Step-by-step methodology:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours. [9]2. Treat the cells with various concentrations of the benzyloxybenzaldehyde compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Quantitative Data Summary
The following table summarizes the inhibitory activity of representative benzyloxybenzaldehyde derivatives against ALDH isoforms and their cytotoxic activity against cancer cell lines.
| Compound ID | Target | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| ABMM-15 | ALDH1A3 | 0.23 | A549 (ALDH-positive) | Not significantly cytotoxic | [3][4][5][6] |
| H1299 (ALDH-negative) | Not significantly cytotoxic | [3][4][5][6] | |||
| ABMM-16 | ALDH1A3 | 1.29 | A549 (ALDH-positive) | Not significantly cytotoxic | [3][4][5][6] |
| H1299 (ALDH-negative) | Not significantly cytotoxic | [3][4][5][6] | |||
| ABMM-6 | - | - | H1299 | 14.0 | [3][4][6] |
| ABMM-24 | - | - | H1299 | 13.7 | [3][4][6] |
| ABMM-32 | - | - | H1299 | 13.0 | [3][4][6] |
| CCY-1a-E2 | - | - | WEHI-3 (leukemia) | 5 | [2] |
Conclusion and Future Perspectives
The benzyloxybenzaldehyde scaffold has proven to be a highly promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The well-defined mechanism of action, centered on the selective inhibition of ALDH1A3, provides a strong rationale for their further investigation. The synthetic tractability of these compounds allows for extensive structure-activity relationship studies to optimize their potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Lead Optimization: Further derivatization of the benzyloxybenzaldehyde scaffold to improve drug-like properties.
-
In Vivo Efficacy: Evaluation of the most promising candidates in relevant animal models of cancer.
-
Exploration of Other Therapeutic Areas: Investigating the potential of these compounds for the treatment of other diseases where the targeted pathways are implicated.
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"preliminary in vitro studies of 2-(2-Chlorobenzyloxy)benzaldehyde"
<-3> A Technical Guide to the Preliminary In Vitro Profiling of 2-(2-Chlorobenzyloxy)benzaldehyde
Abstract
The identification of novel therapeutic agents is a cornerstone of drug discovery, necessitating rigorous and systematic evaluation of new chemical entities. This technical guide provides a comprehensive framework for the preliminary in vitro investigation of this compound, a compound of interest due to the known biological activities of related benzyloxybenzaldehyde derivatives.[1][2] We present a structured, multi-pillar approach for assessing its cytotoxic and antimicrobial potential, alongside foundational mechanistic studies. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and explaining the causal logic behind experimental choices to ensure scientific integrity and reproducibility.
Introduction and Rationale
The benzyloxybenzaldehyde scaffold is a recurring motif in compounds exhibiting a range of biological activities, including anticancer and antimicrobial effects.[1][2] Specifically, derivatives of this structure have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[1] The subject of this guide, this compound, incorporates a strategic chloro-substitution on the benzyl ring. This modification is a common medicinal chemistry strategy to potentially enhance metabolic stability or binding affinity.
The preliminary in vitro evaluation of such a novel compound is a critical first step in the drug discovery pipeline.[3][4][5] It serves to efficiently identify and characterize its primary biological effects, thereby determining its potential as a therapeutic candidate. This guide outlines a logical, tiered workflow designed to first establish broad cytotoxic or antimicrobial activity, followed by initial investigations into the underlying mechanism of action (MoA).[6][7]
Tier 1: Primary Screening for Biological Activity
The initial phase of investigation aims to answer a fundamental question: Does this compound exhibit biological activity at achievable concentrations? We propose a dual-pronged screening approach to assess both its anticancer and antimicrobial potential.
In Vitro Cytotoxicity Screening
The evaluation of a compound's cytotoxic potential is a critical step in drug discovery.[3][4] The objective is to determine the concentration at which the compound inhibits cellular viability by 50% (IC50), a key measure of its potency.[3][4]
Experimental Rationale: A panel of cell lines is selected to provide a preliminary indication of the compound's spectrum of activity. This should include at least one well-characterized cancer cell line (e.g., HeLa for cervical cancer or MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) to assess for selective toxicity.[5][8] The MTT assay is chosen as the primary screening method due to its robustness, reproducibility, and suitability for high-throughput formats.[5][8] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9]
Protocol 2.1: MTT Assay for Cytotoxicity
Materials:
-
96-well flat-bottom sterile microplates
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Selected cell lines (e.g., HeLa, MCF-7, HEK293)
-
Complete culture medium appropriate for the cell lines
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[11]
-
Microplate reader capable of measuring absorbance at 570 nm[8]
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[3][10] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[3]
-
Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[3]
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9]
-
Incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11][12]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[11]
-
Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.[8][11]
Antimicrobial Susceptibility Testing
Benzaldehyde and its derivatives have demonstrated antimicrobial properties.[2] Therefore, a preliminary screen for antibacterial activity is a logical step. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][14]
Experimental Rationale: This method is chosen for its efficiency, allowing for the simultaneous testing of multiple concentrations and providing a quantitative MIC value.[13][14] Standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), this technique is considered a gold standard for susceptibility testing.[13][15] A common Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterium should be used for initial screening.
Protocol 2.2: Broth Microdilution for MIC Determination
Materials:
-
96-well sterile microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (test compound)
-
DMSO
-
Standard antibiotic for positive control (e.g., Gentamicin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. In a 96-well plate, add 50 µL of CAMHB to all wells. Add 50 µL of the stock solution to the first well of a row and perform a two-fold serial dilution across the plate.[13]
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control with a standard antibiotic.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[13][14]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[14]
Data Presentation and Interpretation
Quantitative data from the primary screens should be summarized in clear, structured tables for easy comparison and interpretation.[4]
Table 1: Illustrative Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| HeLa | Cervical Carcinoma | [Insert Value] |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] |
| HEK293 | Normal Kidney | [Insert Value] |
| Data should be presented as the mean ± standard deviation from at least three independent experiments. |
Table 2: Illustrative Antimicrobial Activity of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | [Insert Value] |
| Escherichia coli | Negative | [Insert Value] |
| The MIC is the lowest concentration with no visible growth. |
Tier 2: Preliminary Mechanism of Action (MoA) Studies
If significant activity is observed in the Tier 1 cytotoxicity screen (e.g., IC50 < 10 µM), preliminary MoA studies are warranted to understand how the compound exerts its effects.[6][7] Based on the known activity of similar compounds, investigating the induction of apoptosis and effects on the cell cycle are logical next steps.[1]
Apoptosis Detection by Annexin V/PI Staining
Experimental Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16][17][18] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells.[16][19] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[17][18][20] This dual-staining method, analyzed by flow cytometry, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][17]
Protocol 4.1: Annexin V/PI Apoptosis Assay
Materials:
-
6-well plates
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[21]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer.[3]
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[3]
-
Incubate the cells in the dark for 15 minutes at room temperature.[3]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[3] Acquire at least 10,000 events per sample.
Cell Cycle Analysis
Experimental Rationale: Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle.[1] Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a standard technique to assess this. PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the DNA content of the cell.[22] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4.2: Cell Cycle Analysis by PI Staining
Materials:
-
6-well plates
-
Flow cytometer
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[22]
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis assay protocol (Protocol 4.1).
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.[22][24] Incubate on ice for at least 30 minutes (or store at 4°C for longer periods).[22]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS.[22]
-
Resuspend the pellet in the PI/RNase A staining solution. The RNase A is crucial to degrade RNA and ensure that PI only stains DNA.[22]
-
Incubate in the dark at room temperature for 15-30 minutes.[23][24]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, recording fluorescence in a linear scale.[22] Analyze the resulting DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Diagrams are essential for visualizing complex workflows and biological pathways.
Caption: Experimental workflow for the in vitro profiling of a novel compound.
Caption: Hypothesized mechanism of action leading to apoptosis.
Conclusion and Future Directions
This guide provides a robust and logical framework for the initial in vitro characterization of this compound. The tiered approach ensures that resources are directed efficiently, with foundational screening preceding more detailed mechanistic studies. The outcomes of these experiments—namely the IC50 and MIC values, and the preliminary data on apoptosis and cell cycle arrest—will provide a critical go/no-go decision point for further preclinical development. Positive results would justify progression to more advanced MoA studies, target identification, and eventual in vivo efficacy and toxicity models.
References
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Grokipedia. Broth microdilution. Grokipedia. Available at: [Link].
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Wikipedia. Broth microdilution. Wikipedia. Available at: [Link].
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University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry and Cell Sorting Facility, Department of Pharmacological Sciences. Available at: [Link].
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University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Available at: [Link].
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Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. Available at: [Link].
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CMAC. Antimicrobial susceptibility testing by broth microdilution method: widely available modification. CMAC. Available at: [Link].
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Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link].
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Unknown Source. The Annexin V Apoptosis Assay. Available at: [Link].
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Biologi. Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi. Available at: [Link].
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PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link].
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NIH. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. NIH. Available at: [Link].
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NC DNA Day Blog. Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available at: [Link].
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Roche. MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link].
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International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available at: [Link].
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ResearchGate. MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link].
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NIH. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link].
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Allucent. How Proof of Mechanism Studies Can Advance Clinical Drug Development. Allucent. Available at: [Link].
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PubMed Central. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. PubMed Central. Available at: [Link].
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Spectroscopic Characterization of 2-(2-Chlorobenzyloxy)benzaldehyde: A Technical Guide
Molecular Structure and Synthetic Considerations
2-(2-Chlorobenzyloxy)benzaldehyde is an aromatic ether-aldehyde. Its structure comprises a benzaldehyde ring substituted at the 2-position with a 2-chlorobenzyloxy group. The synthesis of this compound would likely involve the Williamson ether synthesis, reacting 2-hydroxybenzaldehyde with 2-chlorobenzyl chloride in the presence of a base.[1] Understanding the synthetic route is crucial as it informs potential impurities that might be observed in the analytical data.
Molecular Structure Diagram
Caption: Predicted key ¹H-¹³C correlations in this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol (Predicted):
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Medium, Weak | Aldehydic C-H stretch (Fermi doublet) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O-CH₂ stretch (asymmetric) |
| ~1050 | Strong | Aryl-O-CH₂ stretch (symmetric) |
| ~750 | Strong | C-Cl stretch |
Rationale:
-
The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
-
A characteristic feature of aldehydes is the C-H stretching of the aldehyde group, which typically appears as a pair of bands (a Fermi doublet) around 2850 and 2750 cm⁻¹. [2]* The most intense peak in the spectrum will be the carbonyl (C=O) stretching vibration of the aldehyde, expected around 1700 cm⁻¹. [2]* The aromatic C=C stretching vibrations will give rise to absorptions in the 1600-1480 cm⁻¹ region.
-
The C-O stretching of the aryl ether linkage will result in strong bands around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
-
The C-Cl stretching vibration is expected in the fingerprint region, around 750 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.
Experimental Protocol (Predicted):
-
Sample Introduction: The sample can be introduced via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
Predicted Mass Spectrometry Data:
The molecular formula of this compound is C₁₄H₁₁ClO₂. The nominal molecular weight is 246 g/mol . Due to the presence of chlorine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ³⁷Cl isotope being about one-third the abundance of the ³⁵Cl isotope.
| m/z | Fragment Ion |
| 246/248 | [M]⁺ (Molecular ion) |
| 245/247 | [M-H]⁺ |
| 217/219 | [M-CHO]⁺ |
| 125/127 | [Cl-C₇H₆]⁺ (Chlorobenzyl cation) |
| 121 | [C₇H₅O₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Fragmentation Pathway:
Caption: Predicted Mass Spectrometry Fragmentation Pathway of this compound.
-
The molecular ion peak [M]⁺ should be observable at m/z 246 and 248.
-
Loss of a hydrogen radical can lead to the [M-H]⁺ peak at m/z 245 and 247.
-
Cleavage of the formyl group (-CHO) would result in a fragment at m/z 217 and 219.
-
A major fragmentation pathway is the cleavage of the ether bond, leading to the formation of the 2-chlorobenzyl cation at m/z 125 and 127.
-
The other part of the molecule could form a fragment at m/z 121.
-
The 2-chlorobenzyl cation can further lose a chlorine atom to form the tropylium ion at m/z 91.
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, a comprehensive set of expected spectral characteristics has been compiled. These data and interpretations will serve as a valuable resource for researchers involved in the synthesis, purification, and characterization of this compound, enabling them to confirm its identity and assess its purity with a high degree of confidence.
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Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: [Link]
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PubChem. 2-(Benzyloxy)benzaldehyde. Available at: [Link]
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NIST WebBook. Benzaldehyde, 2-chloro-. Available at: [Link]
-
NIST WebBook. Benzaldehyde, 2-chloro-. Available at: [Link]
-
Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. Available at: [Link]
-
Organic Syntheses. 2,2'-DICHLORO-α,α'-EPOXYBIBENZYL. Available at: [Link]
-
ResearchGate. FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. Available at: [Link]
-
Berkeley Learning Hub. Benzaldehyde IR Spectrum Analysis. Available at: [Link]
-
Ataman Kimya. 2-CHLOROBENZALDEHYDE. Available at: [Link]
-
PrepChem.com. Preparation of 2-chlorobenzaldehyde. Available at: [Link]
-
Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. Available at: [Link]
-
ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. Available at: [Link]
-
PubChemLite. 2-(benzyloxy)benzaldehyde (C14H12O2). Available at: [Link]
-
SpectraBase. 2-Chlorobenzaldehyde - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
NIST WebBook. Benzaldehyde, 2-chloro-. Available at: [Link]
-
ResearchGate. Conversion of 2-chlorobenzyl alcohol to 2-chlorobenz- aldehyde in... Available at: [Link]
Sources
Methodological & Application
"lab-scale synthesis protocol for 2-(2-Chlorobenzyloxy)benzaldehyde"
An Application Note and Laboratory Protocol for the Synthesis of 2-(2-Chlorobenzyloxy)benzaldehyde
Introduction
This compound is an aromatic ether-aldehyde, a class of compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The aldehyde functional group is a gateway for numerous chemical transformations, including oxidation, reduction, and carbon-carbon bond formation, while the substituted benzyloxy moiety can influence the molecule's steric and electronic properties, as well as its biological activity.
This document provides a comprehensive, lab-scale protocol for the synthesis of this compound. The synthetic strategy is based on the Williamson ether synthesis, a robust and widely applicable method for preparing ethers.[1][2] The protocol is designed for researchers in organic synthesis and drug development, offering a detailed methodology grounded in established chemical principles.
Scientific Integrity and Rationale
The chosen synthetic route is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][3][4] This reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Nucleophile Formation: Salicylaldehyde, the starting phenol, is not nucleophilic enough to react directly with the alkyl halide. A base is required to deprotonate the phenolic hydroxyl group, forming the much more nucleophilic sodium salicylaldehyde salt (a phenoxide).[5] Potassium carbonate is chosen as a suitable base for this purpose. It is strong enough to deprotonate the phenol but not so strong as to promote unwanted side reactions.
-
Choice of Electrophile: 2-Chlorobenzyl chloride is an excellent electrophile for this S(_N)2 reaction. As a primary benzylic halide, its carbon atom is highly susceptible to backside attack by the nucleophile, and the leaving group (chloride) is stable.[3][4] The S(_N)2 pathway is favored over elimination reactions, which can be a problem with secondary or tertiary alkyl halides.[4]
-
Solvent Selection: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is ideal for this reaction.[1][2] Such solvents can dissolve both the ionic phenoxide and the organic alkyl halide. Crucially, they do not participate in hydrogen bonding with the nucleophile, leaving it "bare" and highly reactive, thus accelerating the S(_N)2 reaction rate.[4]
-
Phase Transfer Catalyst (Optional but Recommended): To further enhance the reaction rate and yield, a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be employed.[1][6] The PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkyl halide resides, overcoming solubility issues and accelerating the reaction.[6][7]
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Materials and Equipment
Reagents:
-
Salicylaldehyde (≥99%)
-
2-Chlorobenzyl chloride (≥98%)
-
Potassium Carbonate (K(_2)CO(_3)), anhydrous (≥99%)
-
N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)
-
Tetrabutylammonium bromide (TBAB) (≥98%) (Optional)
-
Ethyl acetate (ACS grade)
-
Hexanes (ACS grade)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na(_2)SO(_4))
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen or Argon inlet
-
Thermometer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Quantitative Data Summary
| Reagent | Mol. Wt. ( g/mol ) | Amount (mmol) | Mass (g) or Volume (mL) | Equivalents |
| Salicylaldehyde | 122.12 | 10.0 | 1.22 g | 1.0 |
| 2-Chlorobenzyl chloride | 161.03 | 10.5 | 1.69 g | 1.05 |
| Potassium Carbonate | 138.21 | 15.0 | 2.07 g | 1.5 |
| TBAB (Optional) | 322.37 | 0.5 | 0.16 g | 0.05 |
| DMF (Solvent) | - | - | 25 mL | - |
| Product (Theoretical) | 246.68 | 10.0 | 2.47 g | - |
Detailed Experimental Protocol
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (1.22 g, 10.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol), and tetrabutylammonium bromide (0.16 g, 0.5 mmol, if used).
-
Add 25 mL of anhydrous DMF to the flask.
-
Flush the flask with nitrogen or argon and attach a condenser.
-
-
Formation of the Phenoxide:
-
Stir the mixture vigorously at room temperature for 20-30 minutes. The formation of the potassium salt of salicylaldehyde may be observed.
-
-
Alkylation Reaction:
-
Slowly add 2-chlorobenzyl chloride (1.69 g, 10.5 mmol) to the stirring suspension via syringe.
-
Heat the reaction mixture to 70°C using a heating mantle.
-
Maintain the temperature and continue stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.[1]
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by the consumption of salicylaldehyde on TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate or oil may form.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL). The aqueous washes help remove residual DMF and salts.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product, likely a pale yellow oil or solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, if the crude product solidifies, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be attempted.
-
Product Characterization
-
Appearance: Expected to be a colorless to pale yellow oil or a white solid.
-
¹H NMR: The spectrum should show characteristic peaks for the aldehyde proton (~10.5 ppm), the benzylic protons (-O-CH₂-Ar) as a singlet (~5.2 ppm), and distinct aromatic protons for both phenyl rings. The integration of these peaks should correspond to the structure.
-
IR Spectroscopy: Key stretches to look for include the C=O of the aldehyde (~1680-1700 cm⁻¹), C-O-C of the ether (~1250 cm⁻¹), and C-Cl (~750 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (246.68 g/mol ), with a characteristic M+2 peak due to the ³⁷Cl isotope.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[10][11][12]
-
Salicylaldehyde: Harmful if swallowed. Causes skin and serious eye irritation.[10][13] Avoid contact with skin and eyes and avoid inhalation of vapor.[11][13][14]
-
2-Chlorobenzyl chloride: This compound is a lachrymator and is corrosive.[15] It can cause severe skin burns and eye damage. It is toxic if inhaled.[9][16] Handle with extreme care, and avoid any exposure. Keep away from bases and strong oxidizing agents.[9]
-
DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete deprotonation of salicylaldehyde. | Ensure K₂CO₃ is anhydrous and use a slight excess. Allow sufficient time for phenoxide formation. |
| Inactive 2-chlorobenzyl chloride. | Use a fresh bottle of the reagent. | |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC until the starting material is consumed. If needed, increase temperature or time.[1] | |
| Presence of Starting Material | Incomplete reaction. | Increase reaction time or temperature. Consider adding more 2-chlorobenzyl chloride if salicylaldehyde remains. |
| Formation of Side Products | C-alkylation instead of O-alkylation. | This is less common with phenoxides but can occur.[4] Using a polar aprotic solvent like DMF minimizes this. |
| Hydrolysis of 2-chlorobenzyl chloride. | Ensure all reagents and glassware are dry. Use anhydrous solvent. |
References
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. [Link]
-
2,2'-DICHLORO-α,α'-EPOXYBIBENZYL - Organic Syntheses Procedure. [Link]
-
Williamson ether synthesis - Wikipedia. [Link]
-
Synthesis of 2-(2-chloroethyloxy)benzaldehyde - PrepChem.com. [Link]
- Method for preparing 2-chlorobenzoyl chloride - Google P
-
Safety Data Sheet: Salicylaldehyde - Carl ROTH. [Link]
-
Conversion of 2-chlorobenzyl alcohol to 2-chlorobenz- aldehyde in... - ResearchGate. [Link]
-
(PDF) 4-(Benzyloxy)benzaldehyde - ResearchGate. [Link]
-
Salicylaldehyde - SAFETY DATA SHEET - Penta chemicals. [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences. [Link]
- Synthesis process of o-chlorobenzaldehyde - Google P
-
Material Safety Data Sheet - 2-Chlorobenzyl chloride, 98+% - Cole-Parmer. [Link]
-
Williamson Ether Synthesis - Name Reactions in Organic Synthesis. [Link]
-
Method for the purification of benzaldehyde - European Patent Office. [Link]
-
Common Name: p-CHLOROBENZYL CHLORIDE HAZARD SUMMARY - NJ.gov. [Link]
-
An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. [Link]
-
Williamson Ether Synthesis - Organic Chemistry Tutor. [Link]
- Process for the purification of benzaldehyde - Google P
-
Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine . [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. fzgxjckxxb.com [fzgxjckxxb.com]
- 7. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 8. prepchem.com [prepchem.com]
- 9. fishersci.com [fishersci.com]
- 10. pentachemicals.eu [pentachemicals.eu]
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- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. tcichemicals.com [tcichemicals.com]
"purification of 2-(2-Chlorobenzyloxy)benzaldehyde by column chromatography"
Application Note & Protocol
High-Purity Isolation of 2-(2-Chlorobenzyloxy)benzaldehyde using Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of this compound by silica gel flash column chromatography. The synthesis of this compound, a key intermediate in various research and development pipelines, often yields a crude mixture containing unreacted starting materials, byproducts, and related impurities. Achieving high purity is critical for subsequent synthetic steps and biological assays. This guide details a systematic approach, beginning with analytical Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a step-by-step protocol for column preparation, sample loading, elution, and fraction analysis. The causality behind key procedural choices is explained to empower researchers to adapt the methodology for analogous compounds. Troubleshooting advice is also provided to address common challenges associated with the purification of aromatic aldehydes.
Introduction and Principle of Separation
This compound is an aromatic ether and aldehyde with moderate polarity. Its synthesis, typically via a Williamson ether synthesis between a salicylaldehyde derivative and a 2-chlorobenzyl halide, can result in several impurities. The most common impurities include unreacted 2-hydroxybenzaldehyde (more polar), unreacted 2-chlorobenzyl halide (less polar), and the over-oxidized 2-(2-Chlorobenzyloxy)benzoic acid (highly polar).
Column chromatography is an ideal technique for separating these compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] This protocol employs normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase (eluent). The separation mechanism is governed by the polarity of the molecules:
-
Highly Polar Compounds (e.g., benzoic acid impurity, residual 2-hydroxybenzaldehyde) will have strong interactions (adsorption) with the acidic silica gel and will elute slowly or remain at the origin.
-
Non-Polar Compounds (e.g., residual 2-chlorobenzyl halide) will have weak interactions with the silica gel and will be carried through the column quickly by the mobile phase.
-
Compounds of Intermediate Polarity (the target product) will exhibit balanced adsorption and solubility, allowing for effective elution and separation from other components.
The success of the purification is predicated on selecting a mobile phase that provides optimal resolution between the target compound and its key impurities. This selection process is efficiently carried out using Thin-Layer Chromatography (TLC).[2]
Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | Precursor, potential impurity. Colorless to yellowish liquid.[3] |
| 2-(Benzyloxy)benzaldehyde | C₁₄H₁₂O₂ | 212.24 | Structurally similar analog.[4] |
| 2-(2-Chloroethoxy)benzaldehyde | C₉H₉ClO₂ | 184.62 | Structurally similar analog.[5] |
Pre-Purification: Solvent System Optimization via TLC
Before performing column chromatography, it is essential to identify an optimal eluent system using TLC. The goal is to find a solvent mixture that gives the target compound, this compound, a Retention Factor (Rf) of approximately 0.25-0.35.[6] This Rf range typically ensures good separation on a column without requiring excessively large volumes of solvent.
Protocol: TLC Analysis
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.[1]
-
Development: Place the plate in a sealed TLC chamber containing a pre-equilibrated atmosphere of the chosen solvent system. Common starting systems for compounds of this type are mixtures of hexanes (or petroleum ether) and ethyl acetate.[7]
-
Visualization: After the solvent front has moved up ~90% of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm), as the aromatic rings will absorb UV light.[8] Circle the visible spots with a pencil.
-
Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[2]
Example TLC Trial Data
| Trial | Solvent System (Hexane:Ethyl Acetate) | Target Product Rf | Impurity A (Less Polar) Rf | Impurity B (More Polar) Rf | Assessment |
| 1 | 9:1 | 0.55 | 0.75 | 0.15 | Product Rf is too high; insufficient interaction with silica. |
| 2 | 7:3 | 0.28 | 0.50 | 0.05 | Optimal. Good separation and ideal product Rf. |
| 3 | 5:5 | 0.10 | 0.25 | 0.00 | Product Rf is too low; elution will be very slow. |
Detailed Protocol: Flash Column Chromatography
This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjust the column size and solvent volumes accordingly for different scales.
Materials and Reagents
-
Crude this compound
-
Silica Gel for flash chromatography (230-400 mesh)[9]
-
Hexanes (or Petroleum Ether), ACS Grade
-
Ethyl Acetate, ACS Grade
-
Glass chromatography column
-
Compressed air or nitrogen source for flash chromatography
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Column Preparation (Slurry Packing):
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[6]
-
In a beaker, prepare a slurry of silica gel in the least polar eluent system you plan to use (e.g., 8:2 Hexane:Ethyl Acetate). The consistency should be like a milkshake.
-
Pour the slurry into the column. Use a funnel to avoid spillage. Gently tap the column to dislodge air bubbles and ensure even packing.
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Add more slurry until you have a packed silica bed of appropriate length (a 10:1 to 20:1 ratio of silica weight to crude product weight is a good starting point).
-
Add a final protective layer of sand on top of the silica bed. Drain the solvent until its level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Method):
-
Rationale: Dry loading is often superior for aldehydes as it prevents the sample from dissolving in a polar loading solvent, which can disrupt the initial separation bands.[9]
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until a free-flowing, dry powder is obtained.
-
Gently and evenly apply this powder to the top layer of sand in your packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your optimized eluent (e.g., 7:3 Hexane:Ethyl Acetate) to the column, taking care not to disturb the top layer.
-
Fill the column with the eluent and apply gentle pressure from a compressed air or nitrogen line to achieve a steady flow rate (a drop rate of a few drops per second is typical for flash chromatography).
-
Begin collecting the eluate in a series of numbered test tubes or flasks. The size of the fractions depends on the column size, but 10-20 mL fractions are common for a 1-2 gram purification.
-
-
Monitoring the Separation:
-
Periodically, analyze the collected fractions using TLC to determine their composition.
-
Spot every few fractions on a single TLC plate alongside a spot of your crude starting material for reference.
-
This allows you to visualize which fractions contain the non-polar impurities, the pure product, mixed fractions, and the polar impurities.
-
Principle of Separation Diagram
Caption: Separation of compounds by polarity on a silica gel column.
-
Product Isolation:
-
Based on the TLC analysis of the fractions, combine all fractions that contain only the pure product.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product with a final TLC, HPLC, or NMR analysis.[10][11]
-
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor Separation / Overlapping Bands | Incorrect solvent system. | Re-optimize the eluent using TLC. A less polar system will increase separation between less polar compounds. Consider a gradient elution, starting with a low polarity solvent and gradually increasing it. |
| Compound Degradation on Column | The silica gel is acidic, which can cause decomposition or side reactions with sensitive aldehydes.[7] | Neutralize the silica gel before packing by washing it with a solvent mixture containing 1-2% triethylamine.[6] Alternatively, use a less acidic stationary phase like neutral alumina.[2] |
| Low or No Product Recovery | The product is too polar for the chosen eluent and is stuck on the column. | Increase the polarity of the eluent (e.g., switch from 7:3 to 1:1 Hexane:EtOAc) to "flush" the column and elute the strongly-adsorbed compound. |
| Product Elutes with Solvent Front | The eluent is too polar, causing all compounds to move too quickly with little interaction with the stationary phase. | Select a significantly less polar eluent system. Refer back to TLC optimization. |
References
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(2-chloroethyloxy)benzaldehyde. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-CHLOROBENZALDEHYDE. Retrieved from [Link]
- De, S. K. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321.
-
Boucher, M., & Furigay, M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). Thin Layer Chromatography (TLC) demonstration. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC of a mixture of benzaldehyde and benzyl alcohol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,2'-DICHLORO-α,α'-EPOXYBIBENZYL. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-chlorobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Chloroethoxy)benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of 2-chlorobenzyl alcohol to 2-chlorobenz- aldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.
-
SciSpace. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography. Retrieved from [Link]
-
ResearchGate. (2009). (PDF) Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2-Chloroethoxy)benzaldehyde | C9H9ClO2 | CID 3841410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
"analytical methods for 2-(2-Chlorobenzyloxy)benzaldehyde quantification"
Application Note: AN-2CB-01
Topic: Quantitative Analysis of 2-(2-Chlorobenzyloxy)benzaldehyde: A Comparative Guide to HPLC, GC, and UV-Vis Methodologies
Abstract: This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of this compound, a key intermediate in pharmaceutical synthesis and chemical research. Recognizing the absence of a standardized pharmacopeial method, this application note details protocols for three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The primary focus is on a stability-indicating reverse-phase HPLC-UV method, which offers superior specificity and accuracy for quality control and reaction monitoring. Each protocol is presented with a deep dive into the scientific rationale behind instrumental and chemical choices, followed by a systematic approach to method validation in accordance with ICH Q2(R2) guidelines.[1][2][3][4] This guide is intended for researchers, analytical chemists, and quality assurance professionals in the drug development and chemical industries.
Introduction and Analyte Profile
The precise quantification of this compound is critical for ensuring the purity, consistency, and yield of synthetic processes in which it is an intermediate. As an analogue of benzaldehyde, it is essential to monitor its concentration and potential impurities to control the quality of downstream products. This note establishes reliable analytical frameworks for this purpose.
Analyte Physicochemical Profile (Predicted):
-
Structure:
(Note: Image is a representation) -
Molecular Formula: C₁₄H₁₁ClO₂
-
Molecular Weight: 246.69 g/mol [5]
-
Key Features:
-
Chromophore: The benzaldehyde moiety provides strong UV absorbance, making UV-based detection highly effective. The maximum absorption (λmax) is predicted to be similar to other benzaldehydes, typically in the 245-255 nm range.[6][7]
-
Polarity: The presence of the ether linkage and the chloro-substituted benzyl group makes the molecule relatively non-polar, rendering it ideal for reverse-phase chromatography.
-
Volatility: The molecule's relatively high molecular weight suggests a high boiling point, making HPLC a more straightforward choice than GC, though GC is still viable with appropriate temperature programming.
-
Analytical Method Selection: A Rationale
The choice of an analytical method is contingent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is the recommended primary method. Its high resolving power allows for the separation of this compound from starting materials, by-products, and degradation products (specificity). UV detection provides excellent sensitivity and linearity. It is suitable for both purity assays and impurity quantification.[8][9][10]
-
Gas Chromatography (GC): A viable alternative, particularly for assessing volatile impurities. Due to the analyte's predicted high boiling point, a high-temperature column and programmed temperature gradient are necessary to ensure elution without degradation.[11][12] Flame Ionization Detection (FID) offers a robust, universal response for organic compounds.
-
UV-Vis Spectrophotometry: A rapid and simple method for quantifying the analyte in pure solutions or simple mixtures where interfering substances are absent.[13][14] It is best suited for high-throughput screening or preliminary concentration estimation but lacks the specificity of chromatographic methods.
Primary Recommended Method: Reverse-Phase HPLC-UV
This protocol describes a stability-indicating HPLC method designed for accuracy, precision, and specificity.
Experimental Protocol: HPLC-UV
1. Instrumentation and Consumables:
- HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
- Data acquisition and processing software (e.g., Chromeleon™, Empower™).
- Analytical column: C18 stationary phase (e.g., Zorbax SB-Aq, 250 mm x 4.6 mm, 5 µm particle size).[8][9]
- HPLC-grade Acetonitrile (ACN) and water.
- Formic acid or trifluoroacetic acid (optional, for pH adjustment).
2. Chromatographic Conditions:
- The selection of a C18 column is based on the non-polar nature of the analyte. The mobile phase composition is optimized to provide a suitable retention time (typically 3-10 minutes) and good peak shape.
| Parameter | Recommended Condition | Rationale |
| Mobile Phase | Isocratic: Acetonitrile:Water (65:35 v/v) | Balances retention on the C18 column with elution strength for a reasonable run time. Adjust ratio as needed. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing optimal efficiency and manageable backpressure. |
| Column Temp. | 30 °C | Ensures consistent retention times and improves peak symmetry by reducing mobile phase viscosity. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Detection | PDA/UV at 252 nm | Based on the benzaldehyde chromophore. A PDA detector is recommended to scan from 200-400 nm to confirm peak purity.[6][9] |
| Run Time | 15 minutes | Allows for the elution of the main peak and any potential late-eluting impurities. |
3. Standard and Sample Preparation:
- Diluent: Acetonitrile:Water (50:50 v/v).
- Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Solution: Accurately weigh the sample material, dissolve in the diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL), and filter through a 0.45 µm syringe filter before injection.
Method Validation Protocol (ICH Q2(R2) Framework)
A robust analytical method must be validated to prove it is fit for its intended purpose.[1][4][15] The following parameters must be assessed.
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference. | Peak purity index > 0.995 (PDA). Resolution between analyte and adjacent peaks > 2.0. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration for an assay. |
| Accuracy | Closeness of test results to the true value. | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |
| Precision | Agreement among a series of measurements. | Repeatability (Intra-day): RSD ≤ 1.5% (n=6). Intermediate Precision (Inter-day): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD at this concentration ≤ 10%. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | RSD of results should remain within acceptable limits (e.g., ≤ 2.0%) after minor changes (e.g., Flow Rate ±10%, Column Temp ±2°C). |
Alternative & Complementary Methods
While HPLC is superior for most applications, GC and UV-Vis serve important complementary roles.
Protocol: Gas Chromatography (GC-FID)
This method is suitable for analyzing the analyte and any related volatile impurities.
| Parameter | Recommended Condition | Rationale |
| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | A low-polarity column suitable for a wide range of semi-volatile organic compounds.[12] |
| Carrier Gas | Helium or Hydrogen at 1.5 mL/min (constant flow) | Inert carrier gases providing good chromatographic efficiency. |
| Injector Temp. | 270 °C | Ensures rapid volatilization of the high-boiling-point analyte without thermal degradation. |
| Detector Temp. | 280 °C (FID) | Prevents condensation of the analyte post-column and ensures a stable detector signal. |
| Oven Program | Start at 150°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min. | A temperature gradient is essential to elute the analyte in a reasonable time while separating it from more volatile components.[11] |
| Injection | 1 µL, Split ratio 50:1 | A split injection prevents column overload and ensures sharp peaks for quantitative analysis. |
Sample Preparation: Dissolve standards and samples in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~100-1000 µg/mL.
Protocol: UV-Vis Spectrophotometry
This protocol provides a rapid estimation of concentration in non-complex samples.
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Wavelength Determination (λmax): Prepare a ~10 µg/mL solution of the analyte in spectroscopic grade methanol. Scan the absorbance from 200 nm to 400 nm against a methanol blank. The wavelength of maximum absorbance (λmax) should be identified (predicted to be ~252 nm).[6][7]
-
Calibration Curve: Prepare a series of standard solutions (e.g., 2, 5, 10, 15, 20 µg/mL) in methanol. Measure the absorbance of each at the predetermined λmax. Plot absorbance vs. concentration. The curve should be linear and pass through the origin (Beer-Lambert Law).
-
Sample Analysis: Prepare a sample solution in methanol with an expected absorbance within the linear range of the calibration curve (typically 0.1-1.0 AU). Measure its absorbance and determine the concentration from the calibration curve.
Data Visualization & Workflows
Visual workflows provide a clear overview of the analytical process.
Caption: General workflow for the quantification of this compound.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. 4-[(2-Chlorobenzyl)oxy]benzaldehyde | C14H11ClO2 | CID 692382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: A Methodological Framework for Investigating the Anti-Leukemic Potential of 2-(2-Chlorobenzyloxy)benzaldehyde in HL-60 Cells
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential anti-cancer effects of the novel compound 2-(2-Chlorobenzyloxy)benzaldehyde on the HL-60 human promyelocytic leukemia cell line. While direct studies on this specific compound are nascent, its structural components—a benzaldehyde core and a chlorobenzyl moiety—suggest a plausible role in modulating cancer cell survival and proliferation. Benzaldehyde derivatives have been noted for their anti-cancer properties.[1][2][3][4] This document outlines a logical, multi-stage experimental workflow, from initial cytotoxicity screening to the elucidation of its apoptotic mechanism. The protocols herein are designed to be self-validating and are grounded in established, robust methodologies to ensure data integrity and reproducibility.
Introduction
The HL-60 cell line, derived from a patient with acute promyelocytic leukemia, is a cornerstone model in hematological cancer research.[5][6] These non-adherent, suspension cells are well-suited for studying the mechanisms of apoptosis, differentiation, and cell cycle regulation in response to novel therapeutic agents.[6][7]
The compound this compound is a synthetic organic molecule. Based on the known biological activities of related benzaldehyde structures, we hypothesize that it may exert an anti-leukemic effect by inducing apoptosis. A study on various benzyloxybenzaldehyde derivatives revealed that several, including the structurally similar 2-[(2-chlorobenzyl)oxy]benzaldehyde, exhibited significant activity against HL-60 cells by arresting the cell cycle and inducing apoptosis.[8] This application note details the necessary protocols to systematically test this hypothesis, beginning with foundational cell culture and cytotoxicity assays, followed by in-depth analysis of apoptotic markers and key signaling proteins.
Part 1: Foundational Protocols & Initial Characterization
This section covers the essential preparatory steps and the initial screening assay to determine the compound's effective concentration range.
Protocol 1.1: Culture and Maintenance of HL-60 Cells
HL-60 cells grow in suspension and require careful handling to maintain viability and logarithmic growth.[5][6]
Materials:
-
HL-60 cell line (e.g., ATCC® CCL-240™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-Glutamine
-
Penicillin-Streptomycin solution (100X)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Complete Growth Medium:
-
RPMI-1640
-
10-20% FBS (use 20% for post-thaw recovery)[5]
-
2 mM L-Glutamine
-
1X Penicillin-Streptomycin
Procedure:
-
Thawing Frozen Cells: Rapidly thaw a vial of frozen HL-60 cells in a 37°C water bath.[6] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium with 20% FBS.
-
Initial Culture: Centrifuge the cell suspension at 100-150 x g for 5 minutes to pellet the cells and remove cryopreservative.[5] Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh 20% FBS medium in a T-25 or T-75 culture flask.
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Maintenance & Subculture: Monitor cell density daily. Maintain the culture between 1 x 10^5 and 1 x 10^6 cells/mL.[9][10] When the density approaches 8 x 10^5 cells/mL, subculture by diluting the cell suspension to a seeding density of 1-2 x 10^5 cells/mL in fresh medium.[6][9] The FBS concentration can be reduced to 10% once the culture is well-established.[5]
Protocol 1.2: Preparation of Compound Stock Solutions
Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice for most non-polar organic compounds for in vitro studies due to its high solubilizing power and relatively low cytotoxicity at working concentrations (<0.5%).
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
For experiments, dilute the stock solution in complete culture medium to the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced artifacts.
Protocol 1.3: Determining Cytotoxicity (IC50) with MTT Assay
Causality: The MTT assay is a colorimetric method that measures the metabolic activity of mitochondrial reductase enzymes, which serves as a proxy for cell viability.[11] This initial screen is critical for determining the half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%. This value guides the selection of doses for all subsequent mechanistic studies.
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[11]
Procedure:
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL (e.g., 5,000-10,000 cells per 100 µL) in complete growth medium.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[12]
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for 2-4 hours.[13] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[11] Mix gently on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Analysis: After subtracting the blank, calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Part 2: Elucidating the Mechanism of Cell Death
Once the IC50 is established, the following protocols are used to confirm if the observed cytotoxicity is due to apoptosis and to analyze its effects on the cell cycle.
Protocol 2.1: Quantitative Analysis of Apoptosis by Annexin V/PI Staining
Causality: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent protein, binds with high affinity to PS, allowing for the detection of early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells but can stain the nucleus of late apoptotic or necrotic cells, where membrane integrity is lost.[15] This dual-staining method, analyzed by flow cytometry, allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.[14]
Procedure:
-
Cell Treatment: Seed HL-60 cells in 6-well plates and treat with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect cells by centrifugation at 300-500 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 5 µL of PI solution.[16]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
Protocol 2.2: Measurement of Effector Caspase-3/7 Activity
Causality: Caspases are a family of proteases that execute the apoptotic program. Caspase-3 and Caspase-7 are key effector caspases. Their activation is a central event in apoptosis. Luminescent assays like the Caspase-Glo® 3/7 provide a highly sensitive method to quantify this activity.[17] The assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.[18][19][20]
Procedure (using Caspase-Glo® 3/7 Assay as an example):
-
Cell Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT assay protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer and allow it to equilibrate to room temperature.[17][20]
-
Assay: Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL cells).[17]
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1-3 hours.[17]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Protocol 2.3: Analysis of Cell Cycle Distribution
Causality: Many cytotoxic compounds exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from progressing to mitosis. PI staining allows for cell cycle analysis because it binds stoichiometrically to DNA; thus, the cellular fluorescence intensity is directly proportional to the DNA content.[21] This allows for the quantification of cells in G0/G1, S, and G2/M phases.
Procedure:
-
Cell Treatment: Treat cells as described for the Annexin V assay.
-
Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[22][23] Incubate on ice for at least 30 minutes or store at -20°C.[22][23]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[21][24]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[22]
-
Analysis: Analyze the samples by flow cytometry, collecting fluorescence data on a linear scale.[22] Use pulse processing (e.g., Area vs. Height plot) to exclude cell doublets.[22]
Part 3: Investigating the Hypothesized Signaling Pathway
Based on the pro-apoptotic effects confirmed in Part 2, this section provides a protocol to investigate the molecular mechanism, focusing on the intrinsic (mitochondrial) apoptosis pathway.
Hypothesized Mechanism: We hypothesize that this compound induces apoptosis by altering the balance of Bcl-2 family proteins. Specifically, it may downregulate the anti-apoptotic protein Bcl-2 and/or upregulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of the caspase cascade.[25][26]
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
Protocol 3.1: Western Blot Analysis of Apoptotic Regulators
Causality: Western blotting allows for the semi-quantitative analysis of specific protein levels.[27] By probing for Bcl-2, Bax, and cleaved Caspase-3, we can directly test the central tenets of our hypothesis regarding the modulation of the intrinsic apoptotic pathway.[28][29]
Procedure:
-
Protein Lysate Preparation: Treat HL-60 cells with the compound as previously described. Harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[30]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[27][30]
-
SDS-PAGE: Denature 20-40 µg of protein from each sample and separate them by size on an SDS-polyacrylamide gel.[30]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.[27]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Perform densitometry analysis on the bands to quantify changes in protein expression relative to the loading control. Calculate the Bax/Bcl-2 ratio.[25]
Part 4: Data Presentation & Workflow Summary
Table 1: Summary of Expected Quantitative Outcomes
| Assay | Parameter Measured | Expected Outcome with this compound Treatment |
| MTT Assay | Cell Viability (Mitochondrial Activity) | Dose-dependent decrease in viability; Calculation of IC50 value (e.g., 1-50 µM). |
| Annexin V/PI Staining | Percentage of Apoptotic Cells | Dose-dependent increase in Annexin V+/PI- (early) and Annexin V+/PI+ (late) apoptotic populations compared to vehicle control. |
| Caspase-3/7 Assay | Luminescence (Enzyme Activity) | Dose-dependent increase in luminescence, indicating activation of effector caspases. |
| Cell Cycle Analysis | DNA Content (% cells in G1, S, G2/M) | Potential arrest at a specific cell cycle phase (e.g., G2/M), indicated by an accumulation of cells in that phase.[8] |
| Western Blot | Protein Expression Levels | Dose-dependent decrease in Bcl-2, increase in Bax, and increase in cleaved Caspase-3. Consequent increase in the Bax/Bcl-2 ratio.[25] |
Experimental Workflow Diagram
Caption: Overall experimental workflow for characterizing the compound.
References
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
- Prathyusha, V. G., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology.
- University of California, San Francisco. (n.d.). DNA Cell Cycle Analysis with PI.
- University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from a flow cytometry core facility protocol.
-
Bio-protocol. (n.d.). Propidium Iodide Staining of Cells for FACS Analysis. Retrieved from [Link]
- Frontiers in Oncology. (2023). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology.
- Culture Collections. (n.d.). Cell line profile: HL60.
- Molecular and Cellular Biochemistry. (2025). Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. Molecular and Cellular Biochemistry.
- Apoptosis. (2025).
-
Scribd. (n.d.). HL-60 Stam Protocol. Retrieved from [Link]
-
Cytion. (n.d.). HL-60 Cell Line: Acute Myeloid Leukemia Research Essentials. Retrieved from [Link]
- International Journal of Molecular Sciences. (2017). The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons.
- UCSC Genome Browser. (2009). HL-60, acute promyelocytic leukemia ATCC #: CCL-240.
-
ResearchGate. (2013). MTT Assay protocol for Suspension cells. Retrieved from [Link]
-
Protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
- Checkpoint Lab. (1994). MTT Cell Assay Protocol.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Methods in Molecular Biology. (2013).
- National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening.
- Grantome. (n.d.). Mitochondria, apoptosis and the Bcl-2 family.
-
ecancer. (2025). Stopping pancreatic cancer spread using benzaldehyde. Retrieved from [Link]
-
AACR Journals. (2018). Abstract 2874: Benzaldehyde inhibits the multiple signals in cancer by suppressing the binding activity of overexpressed 14-3-3ζ and represses the pRb/E2F transcriptional pathway. Retrieved from [Link]
-
ResearchGate. (2016). Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. Retrieved from [Link]
-
ScienceDaily. (2025). Sweet-smelling molecule halts therapy-resistant pancreatic cancer. Retrieved from [Link]
-
PubMed. (n.d.). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analyses of apoptosis related proteins. HL-60 cells/ml.... Retrieved from [Link]
-
YouTube. (2020). Apoptosis assays: western blots. Retrieved from [Link]
-
PubMed. (2006). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Retrieved from [Link]
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Application Notes and Protocols for Evaluating the Anticancer Efficacy of 2-(2-Chlorobenzyloxy)benzaldehyde
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: A Strategic Approach to Preclinical Evaluation
The landscape of anticancer drug discovery is continually evolving, with a pressing need for novel therapeutic agents that exhibit high efficacy and target specificity. Benzaldehyde derivatives have emerged as a promising class of compounds, with demonstrated capabilities to induce cell cycle arrest and apoptosis in various cancer cell lines.[1] Among these, 2-(2-Chlorobenzyloxy)benzaldehyde has been identified as a potent cytotoxic agent against the human promyelocytic leukemia cell line, HL-60, warranting a thorough investigation of its anticancer properties.[1]
This comprehensive guide provides a structured, multi-faceted experimental framework for the preclinical evaluation of this compound. The protocols herein are designed not merely as a set of instructions, but as a strategic workflow to elucidate the compound's mechanism of action, from initial cytotoxicity screening to in vivo efficacy assessment. Our approach is rooted in the principle of building a robust data package that can confidently inform subsequent stages of drug development. We will begin with foundational in vitro assays to determine the compound's cytotoxic and apoptotic potential, progressing to more complex mechanistic studies and culminating in an in vivo model to assess its therapeutic promise in a physiological context.
Part 1: Foundational In Vitro Efficacy Assessment
The initial phase of our investigation focuses on quantifying the direct impact of this compound on cancer cell viability and its ability to induce programmed cell death. The human promyelocytic leukemia cell line, HL-60, is selected as the primary model, based on prior evidence of its sensitivity to this compound.[1]
Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology, providing a quantitative measure of a compound's ability to inhibit cell proliferation.[2] This colorimetric assay is predicated on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, a process primarily mediated by mitochondrial dehydrogenases. The quantity of formazan produced is directly proportional to the number of viable cells.
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Centrifuge the plate at 1,000 x g for 5 minutes. Carefully aspirate the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Table 1: Example Data Presentation for IC50 Values
| Cell Line | Compound | IC50 (µM) [48h] | Positive Control (Doxorubicin) IC50 (µM) [48h] |
| HL-60 | This compound | Experimental Value | Experimental Value |
| K562 | This compound | Experimental Value | Experimental Value |
| Jurkat | This compound | Experimental Value | Experimental Value |
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
A critical step in characterizing an anticancer agent is to determine the mode of cell death it induces. Apoptosis, or programmed cell death, is a controlled process that is often the desired outcome of cancer therapy. The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is a robust method to differentiate between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed HL-60 cells in 6-well plates at a density of 1 x 10^6 cells/well and treat with this compound at its predetermined IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Part 2: Delving into the Molecular Mechanisms
With the foundational evidence of apoptosis induction, the next logical step is to investigate the molecular machinery driving this process. This involves examining the impact of this compound on the cell cycle and key apoptotic signaling pathways.
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[1] Propidium iodide staining of DNA followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol 3: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat HL-60 cells with this compound at its IC50 concentration for 24 and 48 hours. Harvest the cells as described in Protocol 2.
-
Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Cell Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Interrogating the Apoptotic Signaling Cascade
The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2).[3] The ratio of these proteins is a critical determinant of cell fate. Caspases, a family of cysteine proteases, are the executioners of apoptosis. Caspase-3 is a key effector caspase that, once activated, cleaves numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
Protocol 4: Western Blotting for Apoptosis-Related Proteins
-
Protein Extraction: Treat HL-60 cells with this compound at its IC50 concentration for 24 and 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and probe with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the Bax/Bcl-2 ratio.
Table 2: Example Data Presentation for Western Blot Analysis
| Treatment | Relative Bax Expression | Relative Bcl-2 Expression | Bax/Bcl-2 Ratio | Relative Cleaved Caspase-3 Expression |
| Vehicle Control (24h) | Normalized Value | Normalized Value | Calculated Value | Normalized Value |
| Compound (IC50) (24h) | Normalized Value | Normalized Value | Calculated Value | Normalized Value |
| Vehicle Control (48h) | Normalized Value | Normalized Value | Calculated Value | Normalized Value |
| Compound (IC50) (48h) | Normalized Value | Normalized Value | Calculated Value | Normalized Value |
A Putative Mechanism: Targeting the 14-3-3ζ Signaling Hub
Recent studies have implicated the parent compound, benzaldehyde, in the disruption of the 14-3-3ζ protein's interaction with its client proteins.[4][5] The 14-3-3 family of proteins are crucial regulators of various cellular processes, including cell cycle control and apoptosis.[6] By binding to phosphorylated client proteins, 14-3-3ζ can sequester them in the cytoplasm, thereby inhibiting their function. We hypothesize that this compound may exert its anticancer effects by interfering with the 14-3-3ζ signaling hub, leading to the activation of pro-apoptotic pathways.
dot
Caption: Putative signaling pathway of this compound.
Part 3: Evaluation of Anti-Angiogenic Potential
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[7] Therefore, assessing the anti-angiogenic properties of a novel compound is a vital component of its preclinical evaluation.
In Vitro Angiogenesis: Tube Formation Assay
The tube formation assay is a widely used in vitro model to assess angiogenesis. Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a basement membrane extract (Matrigel), will form capillary-like structures. This assay allows for the quantification of a compound's ability to inhibit this process.
Protocol 5: Tube Formation Assay
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30 minutes to allow for solidification.
-
Cell Seeding: Seed HUVECs (2 x 10^4 cells/well) onto the Matrigel-coated wells in endothelial cell growth medium.
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate for 6-12 hours at 37°C.
-
Imaging and Analysis: Visualize the tube formation using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.
Ex Ovo Angiogenesis: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a robust in vivo model that bridges the gap between in vitro assays and mammalian models. The highly vascularized chorioallantoic membrane of a chicken embryo provides an excellent system to study angiogenesis in a living organism.
Protocol 6: CAM Assay
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.
-
Windowing: On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
Compound Application: On embryonic day 7, place a sterile filter paper disc soaked with this compound (in a non-toxic solvent) onto the CAM. A vehicle control disc should also be applied.
-
Incubation: Reseal the window and incubate for another 48-72 hours.
-
Analysis: On embryonic day 10, excise the CAM and quantify the degree of angiogenesis by counting the number of blood vessel branches in the area surrounding the filter paper disc.
Part 4: In Vivo Efficacy Assessment
The ultimate test of a potential anticancer agent is its efficacy in a living organism. An in vivo model allows for the evaluation of a compound's pharmacokinetics, pharmacodynamics, and overall therapeutic effect. Given the in vitro data on HL-60 cells, a xenograft mouse model is the logical next step.
dot
Caption: Experimental workflow for preclinical evaluation.
HL-60 Xenograft Mouse Model
This model involves the subcutaneous injection of HL-60 cells into immunodeficient mice, leading to the formation of solid tumors. This allows for the direct measurement of tumor growth and the assessment of the compound's ability to inhibit it.
Protocol 7: HL-60 Xenograft Model
-
Cell Preparation: Culture HL-60 cells to a sufficient number and resuspend them in a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject 1 x 10^7 HL-60 cells into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound to the treatment group via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers twice weekly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Plot tumor growth curves for both groups and perform statistical analysis to determine the significance of any tumor growth inhibition.
Conclusion and Future Directions
The experimental framework detailed in these application notes provides a comprehensive and logical progression for the preclinical evaluation of this compound. By systematically assessing its cytotoxicity, mechanism of action, anti-angiogenic properties, and in vivo efficacy, researchers can build a robust data package to support its further development as a potential anticancer therapeutic. Positive outcomes from these studies would provide a strong rationale for advancing this compound to more complex preclinical models and, ultimately, towards clinical investigation.
References
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International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]
- Bhat, F. A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
- Fiorini, C., et al. (2015). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Cancer Drug Targets, 15(4), 263-280.
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Health Sciences. (2025). In vitro anticancer assay: Significance and symbolism. Retrieved from [Link]
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ecancer. (2025). Stopping pancreatic cancer spread using benzaldehyde. Retrieved from [Link]
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QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]
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British Journal of Cancer. (2025). Benzaldehyde: A Natural Weapon Against Cancer Resistance and Metastasis. Retrieved from [Link]
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ScienceDaily. (2025). Sweet-smelling molecule halts therapy-resistant pancreatic cancer. Retrieved from [Link]
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Cancer Research. (2017). Abstract 3135: Benzaldehyde suppresses the binding activity of overexpressed 14-3-3ζ to multiple signaling proteins in cancer cells. Retrieved from [Link]
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Ministry of Health, Labour and Welfare, Japan. (2019). Guidelines for clinical evaluation of anti-cancer drugs. Retrieved from [Link]
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ResearchGate. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Retrieved from [Link]
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AZoNetwork. (2025). Aromatic benzaldehyde inhibits growth of therapy-resistant pancreatic cancer. Retrieved from [Link]
- Kochi, M., et al. (1980). Antitumor activity of benzaldehyde.
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Bio-protocol. (2014). In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. Retrieved from [Link]
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ibidi. (n.d.). Angiogenesis Assays | Tube Formation Assay. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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Checkpoint Lab. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
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UCSC Genome Browser. (2009). HL-60, acute promyelocytic leukemia ATCC #: CCL-240 Notes: This cell line grows in suspension. Materials List. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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ResearchGate. (2023). The main roles of 14-3-3 Proteins in cell signalling pathway. Retrieved from [Link]
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Application Notes & Protocols: Strategic Derivatization of 2-(2-Chlorobenzyloxy)benzaldehyde for Enhanced Biological Profiling
Abstract
This guide provides a comprehensive framework for the chemical derivatization of 2-(2-Chlorobenzyloxy)benzaldehyde, a molecule recognized for its potential as a scaffold in anticancer and enzyme-inhibitory drug discovery.[1][2] We present detailed, field-proven protocols for transforming the parent aldehyde into diverse libraries of Schiff bases and secondary amines via reductive amination. The rationale behind these synthetic strategies is to systematically modulate the physicochemical properties of the core structure to explore structure-activity relationships (SAR). Furthermore, this document details robust protocols for evaluating the synthesized derivatives in key biological assays, including a fluorometric assay for Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibition and a colorimetric MTT assay for assessing cytotoxicity in cancer cell lines. This integrated approach of synthesis and biological testing is designed to accelerate the identification of lead compounds for further therapeutic development.
Introduction: The Rationale for Derivatization
This compound and its analogs have emerged as a promising class of compounds, exhibiting significant cytotoxic effects against cancer cell lines like HL-60 and acting as inhibitors of enzymes such as ALDH1A3.[1][2] The aldehyde functional group serves as a versatile chemical handle for synthetic modification. Derivatization is a critical strategy in medicinal chemistry for several reasons:
-
SAR Exploration: Creating a library of analogs by reacting the aldehyde with various amines allows for a systematic investigation of how changes in steric bulk, electronics, and hydrogen-bonding capacity affect biological activity.
-
Modulation of Physicochemical Properties: Converting the aldehyde to an imine (Schiff base) or a secondary amine can profoundly alter key drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability.
-
Bioisosteric Replacement: The imine or amine linkage can act as a bioisostere for other functional groups, potentially improving target engagement or pharmacokinetic profiles.
The primary derivatization strategies discussed herein—Schiff base formation and reductive amination—are chosen for their high efficiency, broad substrate scope, and operational simplicity, making them ideal for generating compound libraries for high-throughput screening.
Synthetic Derivatization Workflows
The aldehyde moiety of this compound is an electrophilic center, readily undergoing nucleophilic attack by primary and secondary amines. This reactivity is the foundation of our derivatization strategy.
Sources
Application Note: Monitoring the Synthesis of 2-(2-Chlorobenzyloxy)benzaldehyde with Thin-Layer Chromatography
Abstract
This application note provides a comprehensive guide for monitoring the synthesis of 2-(2-Chlorobenzyloxy)benzaldehyde via the Williamson ether synthesis. A detailed protocol for the reaction and in-process monitoring using thin-layer chromatography (TLC) is presented. The principles behind the selection of the TLC solvent system, visualization techniques, and interpretation of results are discussed to ensure reliable and efficient reaction tracking. This guide is intended to provide researchers with a robust framework for optimizing reaction conditions and ensuring the successful synthesis of the target compound.
Introduction: The Williamson Ether Synthesis in Focus
The synthesis of this compound is a classic example of the Williamson ether synthesis, a widely used and reliable method for preparing ethers.[1][2][3] This reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide nucleophile attacks a primary alkyl halide.[2][4][5] In this specific synthesis, the sodium salt of salicylaldehyde (2-hydroxybenzaldehyde) acts as the nucleophile, attacking 2-chlorobenzyl chloride to form the desired ether product.
Given that both starting materials and the product are aromatic compounds, thin-layer chromatography (TLC) serves as a simple, rapid, and effective technique for monitoring the progress of the reaction.[6][7] By observing the disappearance of the starting materials and the appearance of the product on a TLC plate, one can determine the reaction's endpoint, preventing the formation of byproducts and ensuring optimal yield.
Reaction Scheme
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Salicylaldehyde | Reagent | Sigma-Aldrich |
| 2-Chlorobenzyl chloride | Reagent | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | Reagent | Fisher Scientific |
| Acetone, anhydrous | ACS Grade | VWR |
| Ethyl acetate | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | VWR |
| TLC Plates (Silica Gel 60 F₂₅₄) | 250 µm | Merck |
| Capillary tubes for spotting | VWR | |
| UV Lamp (254 nm) | VWR | |
| Iodine chamber | In-house preparation | |
| Potassium permanganate (KMnO₄) | Reagent | Sigma-Aldrich |
| Sodium carbonate (Na₂CO₃) | Reagent | Fisher Scientific |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
2-Chlorobenzyl chloride is a lachrymator and irritant. Handle with care.
-
Salicylaldehyde can cause skin irritation.[8]
Synthesis of this compound
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (30 mL).
-
Stir the mixture at room temperature for 15 minutes to form the potassium salt of salicylaldehyde.
-
In a separate vial, dissolve 2-chlorobenzyl chloride (1.05 eq) in anhydrous acetone (10 mL).
-
Add the 2-chlorobenzyl chloride solution dropwise to the stirred reaction mixture at room temperature.
-
After the addition is complete, attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 60 °C).
-
Monitor the reaction progress by TLC every 30-60 minutes.
TLC Monitoring Protocol
The progress of the reaction is monitored by observing the consumption of the starting materials and the formation of the product.
1. Preparation of the TLC Developing Chamber:
- Line a beaker or a dedicated TLC chamber with filter paper.
- Add the eluent (solvent system), typically a mixture of hexane and ethyl acetate (e.g., 4:1 v/v), to a depth of about 0.5 cm.[9]
- Cover the chamber with a watch glass or lid and allow it to saturate for at least 15 minutes. This ensures a uniform vapor environment for optimal plate development.
2. Spotting the TLC Plate:
- Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.
- Mark three lanes on the baseline: "SM1" for salicylaldehyde, "Co" for a co-spot, and "R" for the reaction mixture.
- Using a capillary tube, spot a small amount of a dilute solution of salicylaldehyde in acetone onto the "SM1" lane.
- Spot a small amount of a dilute solution of 2-chlorobenzyl chloride (SM2) in acetone.
- For the "Co" lane, spot both starting materials in the same location.
- Carefully withdraw a small aliquot of the reaction mixture using a capillary tube and spot it onto the "R" lane.
3. Developing the TLC Plate:
- Place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level.
- Cover the chamber and allow the solvent to ascend the plate by capillary action.
- Remove the plate when the solvent front is about 1 cm from the top.
- Immediately mark the solvent front with a pencil.
- Allow the plate to air dry in a fume hood.
4. Visualization:
- UV Light: Visualize the plate under a UV lamp at 254 nm.[10][11][12] Aromatic compounds will appear as dark spots against a fluorescent green background. Circle the observed spots with a pencil.
- Iodine Staining: Place the dried plate in a chamber containing a few crystals of iodine.[12][13] Most organic compounds will appear as brown or yellow spots.
- Potassium Permanganate Stain: Prepare a solution of 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate into the stain and gently heat it with a heat gun. Aldehydes and other oxidizable groups will appear as yellow or brown spots on a purple background.[13]
- p-Anisaldehyde Stain: This stain is particularly useful for visualizing aldehydes and alcohols, which will appear as colored spots upon heating.[10][13]
Visualization of the TLC Workflow
Caption: Workflow for monitoring the reaction with TLC.
Results and Interpretation
The polarity of the compounds determines their mobility on the TLC plate. Salicylaldehyde, with its polar hydroxyl group, will be the most polar starting material and thus have the lowest Retention Factor (Rf). 2-Chlorobenzyl chloride is less polar and will have a higher Rf. The product, this compound, is an ether and is expected to be less polar than salicylaldehyde, resulting in a higher Rf value.
Rf Calculation: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[6]
Table 1: Expected TLC Results
| Compound | Expected Polarity | Expected Rf | Visualization |
| Salicylaldehyde (SM1) | High | Low | UV active, stains with KMnO₄ and p-anisaldehyde |
| 2-Chlorobenzyl chloride (SM2) | Low | High | UV active |
| This compound (Product) | Intermediate | Intermediate | UV active, stains with KMnO₄ and p-anisaldehyde |
Interpreting the TLC Plate:
-
t = 0 (Start of reaction): The "R" lane will show spots corresponding to salicylaldehyde and 2-chlorobenzyl chloride.
-
t > 0 (During reaction): A new spot will appear in the "R" lane, corresponding to the product. The intensity of the starting material spots will decrease over time, while the intensity of the product spot will increase.
-
t = completion: The spot corresponding to the limiting reagent (likely salicylaldehyde) will have disappeared from the "R" lane.
Troubleshooting Common TLC Issues
| Issue | Possible Cause | Solution |
| Spots are streaky | Sample is too concentrated. | Dilute the sample before spotting. |
| Insoluble material in the sample. | Filter the sample before spotting. | |
| Rf values are too high (spots at the top) | Eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the proportion of hexane). |
| Rf values are too low (spots at the bottom) | Eluent is not polar enough. | Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
| No spots are visible | Compound is not UV active. | Use a chemical stain for visualization. |
| Sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. |
Conclusion
Thin-layer chromatography is an indispensable tool for monitoring the synthesis of this compound. By following the protocols outlined in this application note, researchers can effectively track the progress of the reaction, determine the optimal reaction time, and ensure the successful formation of the desired product. The principles and techniques described herein are broadly applicable to the monitoring of a wide range of organic reactions.
References
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Application Notes & Protocols for the Scale-Up Synthesis of 2-(2-Chlorobenzyloxy)benzaldehyde
Prepared by: Senior Application Scientist, Gemini Division
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide for the scale-up synthesis of 2-(2-chlorobenzyloxy)benzaldehyde, a key intermediate in the development of various pharmaceutical compounds.[1] The focus is on transitioning from laboratory-scale procedures to a robust, safe, and efficient process suitable for pilot plant or manufacturing scales. We will delve into the underlying chemistry, process optimization strategies, detailed protocols, and critical safety considerations.
Introduction: The Significance of this compound
This compound and its derivatives have demonstrated significant biological activity, including promising anticancer properties against cell lines such as HL-60.[1] As research progresses towards clinical applications, the need for a reliable and scalable synthetic route becomes paramount. The most common and industrially feasible method for preparing this class of compounds is the Williamson ether synthesis.[2][3] This guide will focus on the scale-up of this specific reaction, addressing the unique challenges that arise when moving from grams to kilograms.
Synthetic Strategy: The Williamson Ether Synthesis
The synthesis of this compound is achieved by the reaction of salicylaldehyde with 2-chlorobenzyl chloride in the presence of a base. This reaction is a classic example of the Williamson ether synthesis, which proceeds via an SN2 mechanism.[2]
Reaction Mechanism
The reaction involves two key steps:
-
Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Substitution (SN2): The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride. This occurs in a concerted, single-step mechanism where the chloride ion is displaced as the leaving group.[2]
Caption: The two-step mechanism of the Williamson ether synthesis.
Scale-Up Process Development and Optimization
Transitioning a laboratory procedure to a larger scale requires careful consideration of several factors that may be negligible at the bench.
Reagent and Solvent Selection
-
Alkylating Agent: 2-Chlorobenzyl chloride is a primary benzylic halide, which is ideal for SN2 reactions as it minimizes the potential for competing elimination reactions.[2][3][4]
-
Base: While strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can be used, potassium carbonate (K₂CO₃) is often preferred for scale-up. It is less hazardous, easier to handle, and sufficiently basic to deprotonate the phenol. The heterogeneous nature of K₂CO₃ in many organic solvents necessitates efficient stirring.
-
Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile are typically used to solvate the cation of the base and increase the nucleophilicity of the phenoxide. For scale-up, acetone is often a good choice due to its lower boiling point, ease of removal, and lower cost compared to DMF.
Critical Process Parameters
-
Temperature Control: The reaction is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. The addition of 2-chlorobenzyl chloride must be carefully controlled to maintain the reaction temperature within a specified range (e.g., 50-60°C). A runaway reaction can lead to increased side products and pose a significant safety risk.
-
Mixing: Vigorous and efficient agitation is crucial to ensure good contact between the solid potassium carbonate and the dissolved reactants. Poor mixing can lead to localized "hot spots" and an incomplete reaction.
-
Reaction Time: The reaction should be monitored to determine the point of completion. Over-extending the reaction time can lead to the formation of degradation impurities. Microwave-enhanced technology is an option for significantly reducing reaction times, though it requires specialized equipment for scale-up.[2]
Impurity Profile and Side Reactions
A thorough understanding of potential impurities is critical for developing an effective purification strategy.
-
Unreacted Starting Materials: Salicylaldehyde and 2-chlorobenzyl chloride.
-
Hydrolysis: 2-chlorobenzyl chloride can be hydrolyzed by trace amounts of water to form 2-chlorobenzyl alcohol.
-
Self-Condensation: 2-chlorobenzyl chloride can react with itself to form di-(2-chlorobenzyl) ether.
-
Elimination Products: While less likely with a primary halide, high temperatures can favor E2 elimination over SN2 substitution, especially with stronger bases.[5]
-
Ring Alkylation (C-Alkylation): The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring as well as on the oxygen.[2] This is generally a minor pathway but should be monitored.
Detailed Scale-Up Synthesis Protocol (1.0 kg Scale)
Disclaimer: This protocol is a representative example and must be adapted and validated for specific equipment and safety protocols. A thorough risk assessment should be conducted before implementation.[6]
Equipment
-
20 L glass-lined or stainless-steel reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and a nitrogen inlet/outlet.
-
Heating/cooling mantle or jacketed system.
-
Addition funnel (2 L).
-
Filtration apparatus (e.g., Nutsche filter).
-
Vacuum distillation setup.
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Salicylaldehyde | 122.12 | 1.00 kg | 8.19 | 1.00 |
| 2-Chlorobenzyl chloride | 161.03 | 1.45 kg | 9.01 | 1.10 |
| Potassium Carbonate (K₂CO₃), fine powder | 138.21 | 1.70 kg | 12.30 | 1.50 |
| Acetone | 58.08 | 10 L | - | - |
| Toluene | 92.14 | 5 L | - | - |
| Deionized Water | 18.02 | 10 L | - | - |
Step-by-Step Procedure
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reactants: Charge salicylaldehyde (1.00 kg), potassium carbonate (1.70 kg), and acetone (10 L) into the reactor.
-
Heating: Begin stirring and heat the slurry to a gentle reflux (approx. 56°C).
-
Controlled Addition: Slowly add 2-chlorobenzyl chloride (1.45 kg) to the reactor over a period of 2-3 hours, maintaining a steady reflux. Monitor the internal temperature to ensure it does not exceed 65°C.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by taking samples periodically and analyzing them by TLC or HPLC until the salicylaldehyde is consumed (<1% remaining).
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts. Wash the filter cake with acetone (2 x 1 L).
-
Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure to remove the acetone.
-
Work-up: To the resulting oil, add toluene (5 L) and deionized water (5 L). Stir for 15 minutes. Separate the organic layer.
-
Washing: Wash the organic layer with 5% sodium hydroxide solution (2 x 2 L) to remove any unreacted salicylaldehyde, followed by deionized water (2 x 2 L) until the aqueous layer is neutral.
-
Final Concentration: Dry the toluene layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a pale yellow oil.
Caption: Process flow diagram for the scale-up synthesis.
Analytical Quality Control
Robust analytical methods are essential for ensuring the quality and purity of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining purity and quantifying impurities.[7]
-
Instrumentation: HPLC with a UV-Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Purpose: Quantify the main product, unreacted starting materials, and non-volatile by-products.
Gas Chromatography (GC)
GC is suitable for analyzing volatile components.[8][9]
-
Instrumentation: GC with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or DB-5, 30 m x 0.25 mm).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A suitable temperature gradient to separate solvents and volatile impurities like 2-chlorobenzyl alcohol.
-
Purpose: Determine residual solvent levels and quantify volatile impurities.
Safety and Hazard Management
The chemicals used in this synthesis present significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
2-Chlorobenzyl chloride: This compound is a lachrymator (tear-producing), corrosive, and toxic.[10][11] It can cause severe chemical burns to the skin and eyes.[10] All handling must be done in a well-ventilated area, such as a fume hood, with appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[11][12] An eyewash station and safety shower must be readily accessible.[11][13]
-
Salicylaldehyde: Can cause skin and eye irritation.[13]
-
Potassium Carbonate: Can cause irritation upon contact. Dust inhalation should be avoided.
-
Acetone/Toluene: Flammable liquids. Store away from ignition sources in a well-ventilated area.[13]
Waste Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[10] This includes quenching any reactive materials before disposal and segregating waste streams appropriately.
References
- Vertex AI Search. (2025-04-04). What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone.
- Santa Cruz Biotechnology. 2-Chlorobenzyl chloride.
- ECHEMI. (2024-03-27).
- Wikipedia. Williamson ether synthesis.
- ReelMind. Williamson Ether Synthesis: AI for Chemistry.
- BenchChem.
- BenchChem. Improving reaction conditions for Williamson ether synthesis.
- Cole-Parmer. Material Safety Data Sheet - 2-Chlorobenzyl chloride, 98+%.
- Sdfine. 2-CHLOROBENZYL CHLORIDE.
- Organic Syntheses. 2,2'-DICHLORO-α,α'-EPOXYBIBENZYL.
- Bio-Rad. (2005-10-11).
- PrepChem.com.
- Oreate AI Blog. (2026-01-08).
- ResearchGate. Conversion of 2-chlorobenzyl alcohol to 2-chlorobenz- aldehyde in....
- Organic Syntheses. m-CHLOROBENZALDEHYDE.
- Green Chemistry. A green process for chlorine-free benzaldehyde from the solvent-free oxidation of benzyl alcohol with molecular oxygen over.
- BenchChem. Characterization of Impurities in 2-(Benzyloxy)
- ResearchGate. Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media | Request PDF.
- The Royal Society of Chemistry. The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd.
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- ResearchGate.
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- PubMed. (2002-09-05).
- Google Patents.
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Application Notes and Protocols for the Use of 2-(2-Chlorobenzyloxy)benzaldehyde as a Chemical Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Chlorobenzyloxy)benzaldehyde is a versatile bifunctional molecule that serves as a pivotal intermediate in synthetic organic chemistry. Its structure, featuring a reactive aldehyde group and a 2-chlorobenzyl ether moiety, provides a unique scaffold for the construction of complex molecular architectures. The aldehyde functionality is a gateway for transformations such as condensations, reductive aminations, and oxidations, while the chlorobenzyl group can influence the molecule's steric and electronic properties, and ultimately, the biological activity of its derivatives. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and expert insights for its effective utilization in research and development.
Physicochemical and Safety Profile
A thorough understanding of a chemical intermediate's properties is fundamental to its successful application. Below is a summary of the computed and experimental data for this compound and its key precursor, 2-Chlorobenzaldehyde.
Physicochemical Data
| Property | This compound | 2-Chlorobenzaldehyde (Precursor) |
| Molecular Formula | C₁₄H₁₁ClO₂ | C₇H₅ClO[1] |
| Molecular Weight | 246.69 g/mol [2] | 140.57 g/mol [1][3] |
| Appearance | Likely a white to off-white solid | Colorless to pale yellow liquid[1][3][4] |
| Melting Point | Not available | 9–12 °C[1][5] |
| Boiling Point | Not available | 209–215 °C[1][5] |
| Density | Not available | 1.248 g/cm³ at 25 °C[5] |
| Solubility | Soluble in common organic solvents (DCM, Ether, THF) | Insoluble in water; soluble in benzene, alcohol, ether |
| CAS Number | 70627-21-3 (Isomer: 4-((2-Chlorobenzyl)oxy)benzaldehyde)[2] | 89-98-5[1][3][5] |
Safety and Handling
-
Hazard Statements: Based on its precursor, this compound may cause severe skin burns and eye damage and may cause an allergic skin reaction.[5][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[5][6] Work should be conducted in a well-ventilated fume hood.
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.[3][5] Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][6] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[5][6] Seek immediate medical attention.
-
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[7]
Synthesis of this compound
The most direct and common route to synthesize this intermediate is via a Williamson ether synthesis. This reaction couples the sodium salt of salicylaldehyde (2-hydroxybenzaldehyde) with 2-chlorobenzyl chloride. The phenoxide is a potent nucleophile that displaces the chloride from the benzylic position of 2-chlorobenzyl chloride.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of the target intermediate.
Protocol: Williamson Ether Synthesis
Materials:
-
Salicylaldehyde (1.0 eq)
-
2-Chlorobenzyl chloride (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde and DMF (or acetone) to create a ~0.5 M solution.
-
Add anhydrous potassium carbonate to the flask. The base is crucial as it deprotonates the phenolic hydroxyl group of salicylaldehyde, forming the nucleophilic phenoxide in situ.
-
Add 2-chlorobenzyl chloride to the stirring suspension. The slight excess ensures the complete consumption of the starting salicylaldehyde.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, leaving the carbonate and phenoxide anions more reactive.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate. The organic product will partition into the ethyl acetate layer.
-
Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Applications in Chemical Synthesis
The aldehyde group is an exceptionally versatile functional group, making this compound a valuable precursor for a wide range of more complex molecules, particularly in the realm of medicinal chemistry.
Precursor for Anticancer Agents
Research has shown that benzyloxybenzaldehyde derivatives can exhibit significant cytotoxic activity against cancer cell lines.[8] Specifically, 2-[(2-chlorobenzyl)oxy]benzaldehyde was identified as having notable activity against the HL-60 (human promyelocytic leukemia) cell line, inducing apoptosis and arresting the cell cycle.[8] This makes it a key intermediate for the synthesis of novel anticancer drug candidates.
Conceptual Pathway: The intermediate can be further functionalized, for example, by converting the aldehyde to an oxime, hydrazone, or other derivatives to enhance its biological activity and drug-like properties.
Caption: Pathway from intermediate to biological action.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones are α,β-unsaturated ketones that form the core scaffold for many biologically active compounds. The benzyloxy pharmacophore has been introduced into chalcone motifs to create potent inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a target in neurodegenerative diseases.[9] this compound can react with a variety of acetophenones in a base-catalyzed Claisen-Schmidt condensation to yield these valuable chalcones.
Protocol: Claisen-Schmidt Condensation
Materials:
-
This compound (1.0 eq)
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone) (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Ice-cold water
Procedure:
-
Dissolve the this compound and the chosen acetophenone in ethanol in a flask.
-
In a separate beaker, prepare an aqueous solution of NaOH or KOH.
-
Cool the aldehyde/ketone solution in an ice bath. Slowly add the basic solution dropwise with vigorous stirring. The strong base deprotonates the α-carbon of the acetophenone, generating an enolate.
-
The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. This is followed by dehydration to form the α,β-unsaturated ketone (chalcone).
-
Allow the reaction to stir in the ice bath for 2-4 hours. The formation of a solid precipitate often indicates product formation.
-
Pour the reaction mixture into a beaker of ice-cold water and acidify with dilute HCl to neutralize the excess base.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry.
-
Recrystallize the crude chalcone from ethanol to obtain the purified product.
Synthesis of Amines via Reductive Amination
The conversion of the aldehyde to an amine is a fundamental transformation in the synthesis of pharmaceuticals. Reductive amination offers a direct route to secondary and tertiary amines. The process involves the initial formation of an imine or enamine by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction.
Protocol: Reductive Amination
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of this compound in DCM, add the desired amine followed by a catalytic amount of acetic acid. The acid catalyzes the formation of the iminium ion intermediate.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride in one portion. NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reducing the iminium ion in the presence of the aldehyde, thus minimizing side reactions like the reduction of the starting aldehyde.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amine product using column chromatography.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its utility stems from the strategic placement of a reactive aldehyde handle on a sterically and electronically tuned benzyloxy scaffold. The protocols and applications detailed herein demonstrate its role as a key building block in the synthesis of biologically active molecules, including potential anticancer agents and enzyme inhibitors. For researchers in medicinal chemistry and drug discovery, mastery of the reactions involving this intermediate opens a direct pathway to novel and diverse chemical entities with significant therapeutic potential.
References
- Sigma-Aldrich. (2025).
- PrepChem.com. (n.d.). Synthesis of 2-(2-chloroethyloxy)benzaldehyde.
- Ataman Kimya. (n.d.). 2-CHLOROBENZALDEHYDE.
- Oxford Lab Fine Chem LLP. (n.d.).
- Fisher Scientific. (n.d.).
- ChemSrc. (2018).
- Thermo Fisher Scientific. (2025).
- PubChem. (n.d.). 4-[(2-Chlorobenzyl)oxy]benzaldehyde.
- PubChem. (n.d.). 2-(2-Chloroethoxy)benzaldehyde.
- Wikipedia. (n.d.). 2-Chlorobenzaldehyde.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). 2-Chlorobenzaldehyde 99%.
- BenchChem. (2025). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry.
- Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-44.
- PrepChem.com. (n.d.).
- Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports.
- PubChem. (n.d.). 2-Chlorobenzaldehyde.
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"handling and storage procedures for 2-(2-Chlorobenzyloxy)benzaldehyde"
Application Notes & Protocols for 2-(2-Chlorobenzyloxy)benzaldehyde
A Guide for Researchers and Drug Development Professionals
Author's Note on Synthesis and Approach
Given the limited publicly available, specific safety and handling data for this compound, this guide has been synthesized by leveraging expert knowledge of its constituent chemical moieties: a chlorinated aromatic ether and a benzaldehyde functional group. The protocols and safety information are therefore based on authoritative data for structurally analogous and parent compounds, including 2-Chlorobenzaldehyde and Benzaldehyde. This approach ensures a robust, safety-first framework grounded in established chemical principles. Researchers must always supplement this guide with a substance- and scale-specific risk assessment.
Executive Summary: Understanding the Compound
This compound is an aromatic aldehyde derivative. Its structure suggests potential utility as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex organic molecules. The molecule's reactivity is primarily dictated by the aldehyde group, a versatile functional group prone to oxidation and nucleophilic attack. The presence of the 2-chlorobenzyl ether moiety influences its steric and electronic properties, while also introducing safety considerations common to chlorinated organic compounds.
Proper handling and storage are paramount to ensure the compound's chemical integrity and, most importantly, the safety of laboratory personnel. Aldehydes as a class can be irritants and sensitizers, and their stability can be compromised by air, light, and moisture.[1][2] This document provides a detailed framework for the safe and effective management of this compound in a research and development setting.
Physicochemical Properties and Stability Profile
Understanding the physical and chemical properties of this compound and its analogues is critical for safe handling and storage. The data below is compiled from information on the parent compound, 2-Chlorobenzaldehyde, to provide a reliable estimate of expected characteristics.
| Property | Value (Based on 2-Chlorobenzaldehyde Analogue) | Causality and Experimental Insight |
| Molecular Formula | C₁₄H₁₁ClO₂ | From structure. |
| Molecular Weight | 246.69 g/mol | From structure.[3] |
| Appearance | Expected to be a clear, colorless to pale yellow liquid or low-melting solid.[4][5] | The extended conjugation and presence of the chromophoric aldehyde group can lead to a yellowish color, which may intensify over time due to oxidation or degradation.[6] |
| Boiling Point | > 209-215 °C (408-419 °F) | The high molecular weight and polarity contribute to a high boiling point. Vacuum distillation is recommended to prevent thermal degradation.[4] |
| Melting Point | 9-12 °C (48-54 °F) | The chloro-substitution can influence the crystal lattice packing, resulting in a low melting point. The compound may be liquid at standard room temperature.[4] |
| Density | ~1.25 g/cm³ | The presence of chlorine increases the density compared to non-halogenated analogues.[4] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., alcohol, ether, benzene). | The large, nonpolar aromatic structure dominates, rendering it insoluble in water. Good solubility in common organic solvents is expected. |
| Vapor Pressure | Low; e.g., 1.27 mmHg at 50 °C for 2-chlorobenzaldehyde. | The high boiling point indicates low volatility at ambient temperatures, reducing but not eliminating inhalation risk. |
| Stability | Unstable on exposure to air, light, and moisture.[1][2] | The aldehyde functional group is highly susceptible to autoxidation, especially in the presence of air, forming the corresponding benzoic acid derivative. This process can be catalyzed by light.[6][7] |
Hazard Identification and Personal Protective Equipment (PPE)
Based on its chemical structure, this compound should be treated as a hazardous substance. The primary hazards are associated with the aldehyde group (irritation, sensitization) and the chlorinated aromatic structure.
Anticipated GHS Hazard Classifications (based on 2-Chlorobenzaldehyde):
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[2][8]
-
Serious Eye Damage/Eye Irritation: Causes severe eye damage.[2][8]
-
Skin Sensitization: May cause an allergic skin reaction.[2]
Protocol for Personal Protective Equipment (PPE) Selection
A risk-based approach to PPE is mandatory. The following protocol outlines minimum requirements. For any aerosol-generating procedures or work with heated material, respiratory protection must be upgraded.
-
Hand Protection: Wear robust chemical-resistant gloves. Nitrile gloves are acceptable for incidental contact, but breakthrough times should be verified. Change gloves immediately upon contamination.[9]
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times. When handling larger quantities (>50 mL) or when there is a significant splash risk, a full-face shield must be worn over the goggles.[9][10]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing covers all exposed skin. For larger scale operations, a chemical-resistant apron is required.[9]
-
Respiratory Protection: All handling of the compound must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[6] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]
Caption: PPE selection workflow for handling the compound.
Safe Handling and Experimental Protocols
Adherence to strict protocols is essential to mitigate risks. The principle of "As Low As Reasonably Achievable" (ALARA) for exposure should always be applied.
General Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any incompatible materials, especially strong oxidizing agents, strong bases, and reducing agents.[8]
-
Aliquotting:
-
If the compound is a solid at room temperature, briefly warm the sealed container in a lukewarm water bath to melt the contents for easier transfer via syringe or pipette.
-
Perform all transfers within the fume hood.
-
Use gastight syringes for transferring liquids to minimize vapor exposure.
-
-
Reaction Setup:
-
When setting up reactions, ensure the apparatus is securely clamped.
-
If heating the compound, use a well-controlled heating mantle and a temperature probe. Never heat sealed containers as this can lead to rupture.[6]
-
Reactions involving this aldehyde should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[1]
-
-
Post-Handling:
-
Wipe down the work surface with an appropriate solvent.
-
Properly seal the container of this compound immediately after use.
-
Remove and dispose of contaminated gloves.
-
Wash hands thoroughly with soap and water after exiting the lab.[11]
-
Storage and Stability Management
The primary goal of storage is to prevent degradation, primarily oxidation, and ensure safety. Benzaldehyde derivatives are known to oxidize slowly in air to form benzoic acid.[6][7]
Long-Term Storage Protocol
For storage lasting longer than one week, the following procedure is required to maintain the compound's purity.
-
Inert Atmosphere: The storage container must be flushed with an inert gas like nitrogen or argon. This displaces oxygen, the primary agent of degradation.[1]
-
Container: Store in the original supplier's container whenever possible. The container must be tightly sealed and kept upright to prevent leakage.[1][11] Amber glass bottles are preferred to protect against light.
-
Temperature: Store in a cool, dry, and dark place.[11] Refrigeration is recommended, but ensure the temperature is kept above the compound's melting point to avoid repeated freeze-thaw cycles if it will be used frequently.
-
Segregation: Store away from incompatible materials. Specifically, do not store near strong oxidizing agents, bases, or reducing agents.[8][11] Store in a cabinet designated for corrosive materials if available.[8]
Caption: Workflow for the long-term storage of the compound.
Emergency Response Protocols
Rapid and correct response to an emergency is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and fire extinguishers.
Spill Response
-
Small Spill (< 50 mL in a fume hood):
-
Alert personnel in the immediate area.
-
Use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials like paper towels.[6]
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spill (> 50 mL or outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory door and prevent re-entry.
-
Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without appropriate respiratory protection and training.[1]
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention as the compound is expected to cause chemical burns.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]
Waste Disposal
All waste containing this compound, including contaminated absorbents and disposable labware, must be treated as hazardous waste.
-
Collect waste in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless instructed by your institution's EHS guidelines.
-
Dispose of the waste through your institution's certified hazardous waste management program.
References
-
Chemstock. (n.d.). BENZALDEHYDE Safety Data Sheet. Retrieved from [Link]
-
Techno PharmChem. (n.d.). BENZALDEHYDE Safety Data Sheet. Retrieved from [Link]
-
UN1990 Benzaldehyde Analytical Grade. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 2-chlorobenzaldehyde 98%. Retrieved from [Link]
-
Generic Manufacturer. (n.d.). SAFETY DATA SHEET - 2-chlorobenzaldehyde. Retrieved from [Link]
-
PubMed. (2004). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-CHLOROBENZALDEHYDE. Retrieved from [Link]
-
PubChem. (n.d.). 4-[(2-Chlorobenzyl)oxy]benzaldehyde. Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Chloroethoxy)benzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chlorobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. Retrieved from [Link]
Sources
- 1. gustavus.edu [gustavus.edu]
- 2. sds.chemtel.net [sds.chemtel.net]
- 3. 4-[(2-Chlorobenzyl)oxy]benzaldehyde | C14H11ClO2 | CID 692382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. technopharmchem.com [technopharmchem.com]
- 7. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. cdc.gov [cdc.gov]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. chemstock.ae [chemstock.ae]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Chlorobenzyloxy)benzaldehyde
Welcome to the technical support center for the synthesis of 2-(2-Chlorobenzyloxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific Williamson ether synthesis. Here, we address common challenges and provide in-depth, field-tested insights to improve your reaction yield and product purity.
I. Synthesis Overview: The Williamson Ether Synthesis Approach
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of salicylaldehyde (2-hydroxybenzaldehyde) attacks 2-chlorobenzyl chloride to form the desired ether.
The reaction proceeds in two key steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of salicylaldehyde, forming a more nucleophilic phenoxide.
-
Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic carbon of the benzylic chloride in 2-chlorobenzyl chloride, displacing the chloride ion to form the ether linkage.[1][2][3]
This seemingly straightforward reaction can be prone to several side reactions and experimental pitfalls that can significantly impact the yield and purity of the final product. This guide will walk you through troubleshooting these common issues.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the challenges you may encounter during the synthesis.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis can often be attributed to one or more of the following factors:
-
Incomplete Deprotonation of Salicylaldehyde: The formation of the phenoxide is crucial for the reaction to proceed. If the base is not strong enough or is used in insufficient quantity, the concentration of the nucleophile will be low, leading to a sluggish and incomplete reaction.
-
Competing Side Reactions: The aldehyde functionality in salicylaldehyde can participate in undesirable side reactions, especially under basic conditions.
-
Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction will be slow and inefficient.
-
Suboptimal Reaction Temperature: The temperature needs to be high enough to overcome the activation energy but not so high as to promote side reactions or decomposition.
Q2: How can I ensure complete deprotonation of the salicylaldehyde?
The choice and handling of the base are critical. Here's a comparative guide:
| Base | Strength | Advantages | Disadvantages |
| Potassium Carbonate (K₂CO₃) | Moderate | Inexpensive, easy to handle. | May require higher temperatures and longer reaction times. |
| Sodium Hydride (NaH) | Strong | Rapid and complete deprotonation. | Highly reactive, requires anhydrous conditions and careful handling. |
| Potassium Hydroxide (KOH) | Strong | Effective for deprotonation. | Can introduce water, which may affect the reaction. |
Recommendation: For a balance of reactivity and ease of handling, potassium carbonate is a good starting point.[4] However, if you are still experiencing low yields, switching to a stronger base like sodium hydride in an anhydrous solvent can significantly improve the deprotonation efficiency.
Q3: I am observing the formation of a significant amount of a reddish-brown byproduct. What is it and how can I prevent it?
The reddish-brown discoloration is likely due to the self-condensation of salicylaldehyde under basic conditions, a reaction known as the Cannizzaro reaction, or other related aldol-type condensations. The aldehyde group can also be susceptible to oxidation.
Prevention Strategies:
-
Controlled Addition of Base: Add the base portion-wise to the solution of salicylaldehyde to avoid a sudden increase in basicity.
-
Temperature Management: Keep the temperature of the reaction mixture controlled, especially during the initial deprotonation step.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the aldehyde.
Q4: What is the optimal solvent and temperature for this reaction?
The choice of solvent is crucial for ensuring the solubility of both the phenoxide and the alkyl halide.
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent for dissolving both reactants and promoting S\N2 reactions.[4] |
| Acetonitrile (CH₃CN) | Polar Aprotic | 82 | Good alternative to DMF, with a lower boiling point, making it easier to remove. |
| Acetone | Polar Aprotic | 56 | Can be effective, but its lower boiling point may necessitate longer reaction times. |
Recommended Protocol:
Start with DMF as the solvent and a reaction temperature of 60-80°C.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, the temperature can be gradually increased.
Q5: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction.
TLC Protocol:
-
Prepare a TLC plate with silica gel.
-
Spot the starting materials (salicylaldehyde and 2-chlorobenzyl chloride) and the reaction mixture at different time intervals.
-
Develop the plate using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under a UV lamp. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.
Q6: My final product is difficult to purify. What are the likely impurities and how can I remove them?
Common impurities include unreacted starting materials and byproducts from side reactions.
Purification Strategy:
-
Work-up: After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.[5]
-
Wash: Wash the organic layer with a dilute sodium hydroxide solution to remove any unreacted salicylaldehyde, followed by a wash with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.
-
Column Chromatography: If the product is still impure, purification by column chromatography on silica gel is recommended.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.
III. Visualizing the Reaction Pathway and Potential Pitfalls
The following diagram illustrates the intended synthetic route and highlights potential side reactions that can lower the yield.
Caption: Reaction scheme for the synthesis of this compound, highlighting potential side reactions.
IV. Detailed Experimental Protocol
This protocol provides a starting point for optimizing the synthesis of this compound.
Materials and Reagents:
-
Salicylaldehyde
-
2-Chlorobenzyl chloride
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
1 M Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 equivalent) and anhydrous DMF.
-
Deprotonation: While stirring, add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Addition of Alkyl Halide: Add 2-chlorobenzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 70°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with 1 M NaOH solution (2 x 30 mL), followed by brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
V. References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
PrepChem.com. Synthesis of 2-(2-chloroethyloxy)benzaldehyde. [Link]
-
PrepChem.com. Preparation of 2-chlorobenzaldehyde. [Link]
Sources
Technical Support Center: Synthesis of 2-((2-chlorobenzyl)oxy)benzaldehyde
Welcome to the technical support center for the synthesis of 2-((2-chlorobenzyl)oxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific ether synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this Williamson ether synthesis.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of 2-((2-chlorobenzyl)oxy)benzaldehyde, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I've followed the standard protocol, but my yield of 2-((2-chlorobenzyl)oxy)benzaldehyde is significantly lower than expected, or I've isolated no product at all. What could be the issue?
Answer: A low or non-existent yield in this Williamson ether synthesis can stem from several factors, primarily related to the reagents and reaction conditions. Let's break down the potential culprits:
-
Inefficient Deprotonation of 2-Hydroxybenzaldehyde: The first critical step is the formation of the phenoxide from 2-hydroxybenzaldehyde. If this deprotonation is incomplete, there won't be enough nucleophile to react with the 2-chlorobenzyl chloride.
-
Cause: The base used may be old, hydrated, or not strong enough. For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient, but their effectiveness can be compromised by improper storage.[1]
-
Solution:
-
Use a fresh, anhydrous base. Ensure your potassium carbonate or other chosen base has been stored in a desiccator.
-
Consider a stronger base if necessary. While often overkill for phenols, a base like sodium hydride (NaH) will ensure complete and irreversible deprotonation.[2][3] The hydrogen gas byproduct simply bubbles out of the reaction.[2]
-
Ensure proper stoichiometry. Use at least a stoichiometric equivalent of the base relative to the 2-hydroxybenzaldehyde.[1]
-
-
-
Poor Quality of 2-Chlorobenzyl Chloride: The electrophile in this reaction, 2-chlorobenzyl chloride, is susceptible to degradation.
-
Cause: Over time, 2-chlorobenzyl chloride can hydrolyze to 2-chlorobenzyl alcohol, especially if exposed to moisture.[4] It can also undergo other side reactions.
-
Solution:
-
Use freshly distilled or newly purchased 2-chlorobenzyl chloride. Check the purity of your starting material by NMR or GC-MS if you suspect it has degraded.
-
Store it under anhydrous conditions to prevent hydrolysis.
-
-
-
Suboptimal Reaction Conditions: The Williamson ether synthesis is sensitive to temperature and solvent choice.[1][5]
-
Cause: The reaction may be too slow at lower temperatures, or side reactions could be favored at excessively high temperatures. The solvent plays a crucial role in solvating the ions and influencing the reaction rate.
-
Solution:
-
Optimize the temperature. A typical temperature range for this type of reaction is 50-100 °C.[5] Start on the lower end and gradually increase if the reaction is not proceeding.
-
Choose an appropriate solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally preferred for Williamson ether syntheses as they effectively solvate the cation of the phenoxide, leading to a more reactive "naked" anion.[1][5]
-
-
-
Reaction Quenching: Premature quenching of the reaction can lead to low yields.
-
Cause: Accidental introduction of water or other protic sources into the reaction mixture before it has gone to completion.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use and that all reagents and solvents are anhydrous.
-
Issue 2: Formation of Significant Side Products
Question: My reaction seems to have worked, but I'm seeing a number of unexpected spots on my TLC plate and my final product is impure. What are the likely side products and how can I avoid them?
Answer: The formation of side products is a common challenge. Here are the most probable impurities and strategies to minimize their formation:
-
Unreacted Starting Materials: The most common "impurities" are often unreacted 2-hydroxybenzaldehyde and 2-chlorobenzyl chloride.
-
Cause: Incomplete reaction due to the reasons mentioned in Issue 1.
-
Solution: Address the potential issues with base strength, reagent quality, and reaction conditions as outlined above. Driving the reaction closer to completion will minimize the amount of starting material in your crude product.
-
-
Self-Condensation of 2-Hydroxybenzaldehyde: Under basic conditions, 2-hydroxybenzaldehyde can potentially undergo self-condensation reactions.
-
Cause: The presence of both an aldehyde and a phenol in the same molecule can lead to complex side reactions, especially at elevated temperatures.
-
Solution:
-
Control the reaction temperature. Avoid unnecessarily high temperatures.
-
Add the 2-chlorobenzyl chloride promptly after the formation of the phenoxide to ensure it reacts as intended before other pathways can occur.
-
-
-
Formation of 2-Chlorobenzyl Alcohol:
-
Cause: Hydrolysis of unreacted 2-chlorobenzyl chloride during the workup.[4]
-
Solution: Ensure the workup is performed efficiently. A thorough extraction should remove the majority of the water-soluble 2-chlorobenzyl alcohol.
-
-
Products from Impurities in Starting Materials:
-
Cause: If your 2-chlorobenzyl chloride is impure, for instance, containing isomers like 4-chlorobenzyl chloride, you will inevitably form the corresponding isomeric ether product.
-
Solution: Use high-purity starting materials.
-
Issue 3: Difficulty in Product Purification
Question: I have a crude product that contains my desired ether, but I'm struggling to purify it effectively by column chromatography.
Answer: Purification can be challenging if the side products have similar polarities to your desired product.
-
Problem: Co-elution of the product with starting materials or side products.
-
Cause: The polarity of 2-((2-chlorobenzyl)oxy)benzaldehyde may be very close to that of unreacted 2-chlorobenzyl chloride or other non-polar side products.
-
Solution:
-
Optimize your solvent system for column chromatography. A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, can help to resolve closely eluting spots.
-
Consider a pre-purification workup. A wash with a dilute aqueous base (e.g., 5% NaOH) during the extraction can help remove unreacted 2-hydroxybenzaldehyde by converting it to its water-soluble sodium salt.
-
Recrystallization. If a suitable solvent system can be found, recrystallization can be a highly effective method for purifying the final product.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this synthesis?
A1: The synthesis of 2-((2-chlorobenzyl)oxy)benzaldehyde is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][5] In the first step, a base is used to deprotonate the hydroxyl group of 2-hydroxybenzaldehyde, forming a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the benzylic carbon of 2-chlorobenzyl chloride and displacing the chloride leaving group to form the ether linkage.[3]
Q2: Why is a primary benzyl halide like 2-chlorobenzyl chloride a good choice for this reaction?
A2: The Williamson ether synthesis works best with primary alkyl or benzyl halides.[3][5] This is because the SN2 mechanism is sensitive to steric hindrance at the electrophilic carbon.[1] Secondary and tertiary alkyl halides are more prone to undergo a competing E2 elimination reaction, which would lead to the formation of an alkene instead of an ether.[3][6] Since 2-chlorobenzyl chloride is a primary halide, the SN2 pathway is highly favored.
Q3: Can I use 2-chlorobenzyl alcohol directly instead of 2-chlorobenzyl chloride?
A3: Not directly in a standard Williamson ether synthesis. The hydroxyl group of an alcohol is a poor leaving group. For the reaction to work, the alcohol would first need to be converted into a better leaving group, for example, by converting it to a tosylate or by using a reagent like thionyl chloride to form the corresponding benzyl chloride in situ.[5][7]
Q4: What are the best practices for monitoring the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Spot the reaction mixture alongside your starting materials (2-hydroxybenzaldehyde and 2-chlorobenzyl chloride). The reaction is complete when the spot corresponding to the limiting reagent (usually the 2-hydroxybenzaldehyde) has disappeared and a new, less polar spot for the product has appeared.
Q5: Are there any particular safety precautions I should take?
A5: Yes. 2-Chlorobenzyl chloride is a lachrymator and is irritating to the skin, eyes, and respiratory tract.[4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents like DMF are also hazardous and should be handled with care. Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
III. Experimental Protocols & Data
Protocol 1: Synthesis of 2-((2-chlorobenzyl)oxy)benzaldehyde
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
2-hydroxybenzaldehyde
-
2-chlorobenzyl chloride
-
Potassium carbonate (anhydrous)
-
N,N-dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium phenoxide.
-
Add 2-chlorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash them with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Base | Anhydrous K₂CO₃ or Cs₂CO₃ | Weaker bases are often sufficient for the deprotonation of more acidic phenols and can minimize side reactions.[1] |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the phenoxide.[1][5] |
| Temperature | 60-80 °C | Provides a good balance between reaction rate and minimizing side reactions.[5] |
| Stoichiometry | 1.1-1.2 eq of 2-chlorobenzyl chloride | A slight excess of the alkylating agent can help drive the reaction to completion. |
IV. Reaction Pathways and Logic Diagrams
Main Reaction Pathway
The desired synthesis proceeds through an SN2 mechanism.
Caption: Main SN2 pathway for the synthesis.
Common Side Reactions
Several side reactions can compete with the desired ether formation.
Caption: Overview of desired and side reaction pathways.
Troubleshooting Workflow
A logical approach to diagnosing and solving common synthesis problems.
Caption: A step-by-step guide to troubleshooting the synthesis.
V. References
-
Organic Chemistry Tutor. Williamson Ether Synthesis. Link
-
BenchChem. Application Note and Protocol: Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde. Link
-
BenchChem. Common side reactions in the Williamson synthesis of ethers. Link
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). Link
-
Wikipedia. Williamson ether synthesis. Link
-
Khan Academy. Williamson ether synthesis. Link
-
Professor Dave Explains. Williamson Ether Synthesis. (2018-08-29). Link
-
Chemistry LibreTexts. The Williamson Ether Synthesis. (2020-05-30). Link
-
BenchChem. An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,4-Dihydroxybenzaldehyde. Link
-
Asiri, A. M., & Badahdah, K. O. (2007). Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. Molecules, 12(8), 1796–1804. Link
-
J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22). Link
-
BenchChem. A Comparative Guide to the Chemical Reactivity of 2-Chlorobenzyl Alcohol and 4-Chlorobenzyl Alcohol. Link
-
NINGBO INNO PHARMCHEM CO., LTD. The Indispensable Role of 2-Chlorobenzyl Chloride in Modern Chemical Manufacturing. Link
-
PubChem. 2-Chlorobenzyl chloride. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-Chlorobenzyl chloride | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Purification of 2-(2-Chlorobenzyloxy)benzaldehyde
Welcome to the technical support center for the purification of 2-(2-Chlorobenzyloxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this key intermediate in a pure form. The following question-and-answer format addresses specific issues with in-depth explanations and actionable protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I might encounter during the synthesis and purification of this compound?
A1: The impurity profile of this compound is largely dictated by the synthetic route, which is commonly a Williamson ether synthesis.[1] Potential impurities can be categorized as follows:
-
Starting Materials: Unreacted salicylaldehyde and 2-chlorobenzyl chloride.
-
By-products from the Williamson Ether Synthesis:
-
Degradation Products:
-
Over-alkylation Products: C-alkylation on the aromatic ring is a possibility, though generally a minor impurity.[1]
Table 1: Common Impurities and Their Origin
| Impurity | Origin |
| Salicylaldehyde | Unreacted starting material, degradation |
| 2-Chlorobenzyl chloride | Unreacted starting material |
| Dibenzyl ether | Self-condensation of 2-chlorobenzyl chloride |
| 2-Chlorobenzyl alcohol | Hydrolysis of 2-chlorobenzyl chloride |
| 2-(2-Chlorobenzyloxy)benzoic acid | Oxidation of the product |
Q2: My purified this compound appears as a yellow oil or solid, but I expect a white solid. What could be the cause?
A2: A yellow discoloration often indicates the presence of impurities.[5] The most likely culprits are residual starting materials or oxidation products. Even trace amounts of certain impurities can lead to significant discoloration.[6] It is also possible that the product itself has a slight yellow tinge, but a pronounced color suggests that further purification is necessary.
Q3: I'm observing a low yield after my initial purification attempt. What are the common reasons for this?
A3: Low yield can stem from several factors throughout the synthesis and purification process:
-
Incomplete Reaction: The Williamson ether synthesis may not have gone to completion.
-
Side Reactions: The formation of by-products like dibenzyl ether reduces the amount of the desired product.
-
Loss During Work-up: Aggressive extractions or washing steps can lead to the loss of product into the aqueous phase.
-
Degradation: The aldehyde functionality can be sensitive to the purification conditions, especially if harsh acids or bases are used.
-
Sub-optimal Purification Technique: Using an inappropriate solvent system for recrystallization or column chromatography can result in significant product loss.
Troubleshooting Purification Techniques
This section provides detailed guidance on overcoming common challenges associated with the primary methods for purifying this compound.
Recrystallization
Problem 1: My compound will not crystallize from the chosen solvent.
This phenomenon, known as supersaturation, is a common hurdle in recrystallization.[7]
Causality and Solution:
The solute remains dissolved even when the solution is cooled below its saturation point. To induce crystallization, you need to provide a nucleation site for the crystals to begin forming.
Step-by-Step Protocol to Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide a surface for crystal nucleation.[7]
-
Seeding: If you have a small amount of pure this compound, add a single seed crystal to the supersaturated solution. This will provide a template for further crystal growth.[7]
-
Cooling: Ensure the solution is allowed to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[3]
-
Solvent Evaporation: If the above methods fail, it's possible that too much solvent was used. Gently evaporate some of the solvent and attempt to cool and crystallize again.
Problem 2: The recrystallized product is still impure.
This indicates that the chosen solvent system is not effectively separating the desired product from the impurities.
Causality and Solution:
An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
Troubleshooting Solvent Selection:
-
Solvent Screening: Conduct small-scale solubility tests with a range of solvents. Good starting points for a molecule like this compound include ethanol, isopropanol, ethyl acetate, and toluene, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.
-
Hot Filtration: If you observe insoluble impurities in the hot solution, perform a hot filtration to remove them before allowing the solution to cool.
Column Chromatography
Problem 3: I'm getting poor separation of my product from an impurity during column chromatography.
This is a frequent issue and points to a sub-optimal mobile phase (eluent) composition.
Causality and Solution:
The polarity of the eluent is critical for achieving good separation on a silica gel column. If the eluent is too polar, all compounds will travel quickly down the column with little separation. If it's not polar enough, the compounds may not move at all. The key is to find a solvent system that provides a good differential in the retention factors (Rf) of the product and the impurities.
Workflow for Optimizing Column Chromatography Separation:
Caption: Workflow for optimizing the mobile phase for column chromatography.
Step-by-Step Protocol for Column Chromatography:
-
TLC Analysis: Using thin-layer chromatography (TLC), test various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find one that gives your product an Rf value of approximately 0.25-0.35 and provides good separation from impurities.[8]
-
Column Packing: Properly pack a silica gel column with the chosen eluent system.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column with the optimized eluent, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Problem 4: My product seems to be degrading on the silica gel column.
Causality and Solution:
Standard silica gel is slightly acidic, which can sometimes lead to the degradation of sensitive compounds, particularly aldehydes.[3]
Mitigation Strategies:
-
Deactivate the Silica Gel: Prepare a slurry of the silica gel in the chosen eluent and add 1-2% triethylamine to neutralize the acidic sites.[3]
-
Use an Alternative Stationary Phase: Consider using a more neutral stationary phase, such as neutral alumina.
-
Swift Elution: Do not let the compound sit on the column for an extended period. A faster flow rate, if it doesn't compromise separation, can be beneficial.
Advanced Troubleshooting
Q4: I've tried recrystallization and column chromatography, but a persistent impurity remains. What are my other options?
A4: If standard methods fail, a chemical approach might be necessary.
-
Bisulfite Adduct Formation: Aldehydes can form solid, water-soluble adducts with sodium bisulfite. This can be a highly effective purification method. The aldehyde can be regenerated from the adduct by treatment with a mild acid or base.
-
Preparative HPLC: For very high purity requirements and when small amounts of material are involved, preparative high-performance liquid chromatography (HPLC) can provide excellent separation.
Q5: How can I prevent the oxidation of my purified this compound during storage?
A5: Benzaldehyde derivatives are prone to oxidation to the corresponding carboxylic acid.[3]
Proper Storage Procedures:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[3]
-
Low Temperature: Store at a low temperature (e.g., in a refrigerator or freezer) to slow down the rate of oxidation.[3]
-
Protection from Light: Store in an amber vial or a container protected from light, as light can catalyze oxidation.[3]
References
- Google Patents. (n.d.). Process for the purification of benzaldehyde.
-
Organic Syntheses. (n.d.). 2,2'-DICHLORO-α,α'-EPOXYBIBENZYL. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025). Purification and characterization of benzyl alcohol-and benzaldehyde-dehydrogenase from Pseudomonas putida CSV86. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. Retrieved January 17, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-chlorobenzaldehyde. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). Process for the purification of benzaldehyde.
-
PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of benzaldehyde.
- Google Patents. (n.d.). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
-
MDPI. (n.d.). 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Retrieved January 17, 2026, from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Catalytic oxidation of benzyl alcohol to benzaldehyde with H2O2 in.... Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis Practice Problems. Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Retrieved January 17, 2026, from [Link]
-
askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis fo. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). TLC of a mixture of benzaldehyde and benzyl alcohol. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]
-
PubMed. (2006, June 16). Time-dependent conversion of benzyl alcohol to benzaldehyde and benzoic acid in aqueous solutions. Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). Purification and characterization of benzyl alcohol- and benzaldehyde- dehydrogenase from Pseudomonas putida CSV86. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Time-dependent conversion of benzyl alcohol to benzaldehyde and benzoic acid in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CA1132612A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 6. US4379026A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Williamson Ether Synthesis of 2-(2-Chlorobenzyloxy)benzaldehyde
Welcome to the technical support center for the synthesis of 2-(2-Chlorobenzyloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Williamson ether synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Synthesis Overview & Key Principles
The synthesis of this compound from salicylaldehyde (2-hydroxybenzaldehyde) and 2-chlorobenzyl chloride is a classic example of the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] First, a base deprotonates the phenolic hydroxyl group of salicylaldehyde to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride, displacing the chloride leaving group to form the desired ether.[1][4]
Reaction Mechanism
The core of this synthesis relies on an SN2 pathway, which is sensitive to several factors including steric hindrance, solvent, and the nature of the nucleophile and leaving group.[3][5][6]
Caption: SN2 mechanism for the synthesis of this compound.
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by controlling key reaction parameters.
Materials:
-
Salicylaldehyde (1.0 eq)
-
2-Chlorobenzyl chloride (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq, optional Phase Transfer Catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Step-by-Step Methodology:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylaldehyde (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of salicylaldehyde).
-
Base Addition: Add finely ground anhydrous potassium carbonate (2.0 eq) to the solution. If using, add the phase transfer catalyst (TBAB, 0.05 eq) at this stage.
-
Alkylation: Stir the suspension vigorously at room temperature for 20-30 minutes. Slowly add 2-chlorobenzyl chloride (1.1 eq) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to 60-80°C.[1][2][7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours. The reaction is typically complete within 3-8 hours.[1][2]
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF used).
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash with deionized water, followed by brine to remove residual DMF and inorganic salts.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.[7]
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis and purification.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yield is very low or the reaction has stalled. What are the likely causes?
Answer: Low yields are a frequent issue and can be traced to several factors.[8] A systematic check is the best approach.
-
Incomplete Deprotonation: The phenoxide is the active nucleophile. If deprotonation of salicylaldehyde is incomplete, the reaction rate will be severely diminished.
-
Water in the Reaction: The Williamson ether synthesis is highly sensitive to moisture.[8] Water can consume the base and hydrolyze the alkyl halide.
-
Solution: Use anhydrous solvents and thoroughly dry all glassware before use.
-
-
Suboptimal Temperature: While higher temperatures increase reaction rates, they can also promote side reactions.[5] The ideal range is typically 50-100°C.[1][2]
-
Poor Reagent Quality: 2-chlorobenzyl chloride can degrade over time.
-
Solution: Use freshly opened or purified reagents whenever possible.
-
Question 2: I am seeing multiple spots on my TLC plate, indicating significant side product formation. What are these byproducts and how can I minimize them?
Answer: The formation of multiple products points to competing reaction pathways.
-
C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[1][11]
-
Solution: The choice of solvent is critical here. Polar aprotic solvents like DMF or acetonitrile are strongly recommended because they solvate the cation (K⁺) but leave the phenoxide oxygen "naked" and highly nucleophilic, favoring O-alkylation.[1][6][12] Protic solvents (like ethanol or water) can hydrogen-bond with the oxygen, reducing its nucleophilicity and increasing the likelihood of C-alkylation.[5][12]
-
-
Elimination (E2) Reaction: While the electrophile (2-chlorobenzyl chloride) is a primary halide and less prone to elimination, high temperatures and very strong, bulky bases can favor the E2 pathway, though this is less common for this specific substrate.[5][6]
Question 3: The reaction is sluggish even under anhydrous conditions. Is there a way to accelerate it?
Answer: Yes, phase-transfer catalysis is an excellent method for accelerating this type of reaction.
-
Role of a Phase-Transfer Catalyst (PTC): In this reaction, the potassium phenoxide salt has limited solubility in the organic solvent. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, facilitates the transfer of the phenoxide anion into the organic phase where the reaction occurs.[1][14][15] The large organic cation of the PTC pairs with the phenoxide anion, creating a more soluble ion pair in the organic solvent, thereby increasing the effective concentration of the nucleophile and accelerating the SN2 reaction.[14] Using a PTC can lead to faster reactions, higher yields, and often allows for milder conditions (e.g., lower temperatures).[15][16]
Troubleshooting Decision Tree
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. jetir.org [jetir.org]
- 15. Phase transfer catalysis | PPTX [slideshare.net]
- 16. pubs.acs.org [pubs.acs.org]
"degradation pathways of 2-(2-Chlorobenzyloxy)benzaldehyde under stress conditions"
Introduction
Welcome to the technical support center for studies involving 2-(2-Chlorobenzyloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on investigating the degradation pathways of this molecule under various stress conditions. Forced degradation studies are a critical component of drug development, mandated by regulatory bodies like the ICH, to understand a molecule's intrinsic stability, identify potential degradation products, and develop stability-indicating analytical methods.[1][2][3] This document provides troubleshooting advice and detailed protocols to ensure the integrity and success of your experiments.
The structure of this compound contains three key functional groups susceptible to degradation: a benzyl ether linkage, an aromatic aldehyde, and a chlorinated benzene ring. Understanding the reactivity of these groups is fundamental to predicting degradation pathways.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability and analysis of this compound.
Q1: What are the primary functional groups in this compound susceptible to degradation?
A1: The molecule's stability is primarily influenced by two functional groups:
-
Benzyl Ether Linkage (-O-CH₂-Ar): Ether linkages, particularly benzyl ethers, are susceptible to cleavage under strong acidic conditions.[4][5][6] This cleavage is often the primary degradation pathway in acidic media.
-
Aldehyde Group (-CHO): The aldehyde group is highly susceptible to oxidation, readily converting to a carboxylic acid.[7][8][9] It can also undergo other reactions, such as disproportionation (Cannizzaro reaction) under strong basic conditions, as it lacks an alpha-hydrogen.[10]
The chlorinated benzene ring is generally stable but can be susceptible to photolytic degradation.[11][12]
Q2: What are the generally expected degradation pathways for this molecule under standard stress conditions?
A2: Based on the functional groups, the following pathways are anticipated:
-
Acidic Hydrolysis: Cleavage of the benzyl ether bond is the most probable pathway, yielding 2-hydroxybenzaldehyde and 2-chlorobenzyl alcohol .[13][14] The reaction typically follows an SN1 mechanism due to the stability of the resulting benzyl carbocation.[5][13][14]
-
Basic Hydrolysis: The molecule is expected to be relatively stable under mild basic conditions. However, under forcing conditions (high temperature, strong base), the aldehyde may undergo a Cannizzaro reaction to yield 2-(2-Chlorobenzyloxy)benzyl alcohol and the corresponding carboxylate salt, sodium 2-(2-Chlorobenzyloxy)benzoate .[10]
-
Oxidative Degradation: The aldehyde group is the most likely site of oxidation. Using an oxidizing agent like hydrogen peroxide will likely yield 2-(2-Chlorobenzyloxy)benzoic acid .[8] Further degradation of the aromatic rings can occur under harsh oxidative conditions.[15]
-
Photolytic Degradation: The chlorinated aromatic ring is the most likely site for photodegradation. This can proceed via a free-radical mechanism, potentially leading to dechlorination or the formation of phenolic impurities.[11][12]
-
Thermal Degradation: The molecule is expected to be reasonably stable to heat. At very high temperatures, cleavage of the ether linkage is possible, similar to the acid hydrolysis pathway.[16][17]
Q3: How should I design a forced degradation study for this compound according to ICH guidelines?
A3: A robust study design should aim for 5-20% degradation of the parent compound to ensure that the degradation products are detectable without completely destroying the sample.[1][18] The study should encompass the following conditions as stipulated by ICH guideline Q1A(R2):[1][2][19]
-
Hydrolysis: Test across a range of pH values (e.g., 0.1 M HCl, water, 0.1 M NaOH) at elevated temperatures (e.g., 60-80°C).
-
Oxidation: Use a common oxidizing agent like 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal: Expose the solid material to dry heat (e.g., 105°C) for a set period.
-
Photostability: Expose the solid and solution samples to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light, as per ICH Q1B guidelines.[2][3]
A control sample, protected from stress, should be analyzed alongside the stressed samples in all cases.
Part 2: Troubleshooting Guides
This section is formatted as a practical Q&A to address specific issues you may encounter during your experiments.
Q4: I am not observing any significant degradation under my acidic stress conditions (0.1 M HCl at 60°C for 24 hours). What should I do?
A4: This indicates that the benzyl ether linkage in your molecule is more stable than anticipated under these conditions.
-
Causality: Ether cleavage is an acid-catalyzed reaction that requires protonation of the ether oxygen.[4][20] The rate of this reaction is dependent on acid concentration and temperature. The conditions you used may not be forceful enough to achieve the target 5-20% degradation.
-
Troubleshooting Steps:
-
Increase Temperature: Raise the temperature in increments (e.g., to 70°C or 80°C) and re-run the experiment. Thermal energy will accelerate the rate of hydrolysis.[21]
-
Increase Acid Concentration: If increasing the temperature is not feasible or effective, consider increasing the acid concentration (e.g., to 1 M HCl).
-
Increase Reaction Time: Extend the duration of the stress test.
-
Analytical Check: Ensure your analytical method (e.g., HPLC-UV) is capable of separating the potential degradants (2-hydroxybenzaldehyde and 2-chlorobenzyl alcohol) from the parent peak. Verify that the degradants have a chromophore for UV detection at your chosen wavelength.
-
Q5: My mass balance in the oxidative stress study is below 90%. What are the likely causes and how can I fix it?
A5: Poor mass balance (typically defined as outside the 95-105% range) is a common issue in forced degradation studies and indicates that not all components are being accounted for by the analytical method.[22]
-
Causality:
-
Non-Chromophoric Degradants: The degradation may have produced products that do not absorb UV light at the detection wavelength (e.g., small aliphatic fragments from ring opening).[21][23][24]
-
Volatile Degradants: Volatile products may have formed and evaporated during the experiment.[21][22]
-
Incomplete Elution: Some degradation products might be highly polar or non-polar and are either irreversibly adsorbed onto the HPLC column or elute outside the analysis window.[21][25]
-
Different Response Factors: The molar absorptivity (response factor) of the degradation products can be significantly different from the parent compound, leading to inaccurate quantification if not corrected for.[21]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor mass balance.
-
Change Detection Wavelength: Analyze samples at a lower wavelength (e.g., 210 nm) where most organic molecules have some absorbance.
-
Use a Universal Detector: Employ a mass spectrometer (LC-MS) or another universal detector like a Charged Aerosol Detector (CAD) to look for non-chromophoric species.
-
Adjust Chromatography: Modify your HPLC gradient to ensure all potential products are eluting from the column. Try a very steep gradient first to see if any late-eluting peaks appear.
-
Justify the Result: If all attempts fail, it may be necessary to provide a scientific justification in your report for the low mass balance, citing potential causes like the formation of volatile or non-detectable species.[22]
-
Q6: I'm observing peak tailing for my main compound and its degradation products in my HPLC analysis. How can I improve the peak shape?
A6: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the HPLC system itself.
-
Causality:
-
Silanol Interactions: Residual, acidic silanol groups on the silica-based column packing can interact with basic sites on analytes, causing tailing.
-
Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[26]
-
Column Degradation: The column may be contaminated or the stationary phase may have degraded.[26][27]
-
Mobile Phase pH: If the pH of the mobile phase is too close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, causing tailing.
-
-
Troubleshooting Steps:
-
Modify Mobile Phase: Add a competitor to block silanol interactions. For a reverse-phase column, this can be a small amount of a basic modifier like triethylamine (TEA) or by lowering the pH with an acid like formic acid or trifluoroacetic acid (TFA) to suppress silanol activity.
-
Reduce Sample Load: Dilute your sample and inject a smaller volume to check for column overload.[27]
-
Flush or Replace Column: Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) to remove contaminants. If this fails, the column may need to be replaced.[26]
-
Check for Dead Volume: Ensure all fittings and tubing are properly connected to minimize extra-column band broadening.
-
Part 3: Experimental Protocols & Data
This section provides detailed, step-by-step protocols for conducting forced degradation studies on this compound.
Summary of Stress Conditions
The following table summarizes the recommended starting conditions for the forced degradation studies. The goal is to achieve 5-20% degradation.[1] These conditions may need to be optimized based on preliminary results.
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Primary Degradants |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 70°C | 24 - 48 hours | 2-hydroxybenzaldehyde, 2-chlorobenzyl alcohol |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 - 24 hours | 2-(2-Chlorobenzyloxy)benzyl alcohol, 2-(2-Chlorobenzyloxy)benzoic acid |
| Oxidation | 3% H₂O₂ in H₂O/ACN | Room Temp | 24 hours | 2-(2-Chlorobenzyloxy)benzoic acid |
| Thermal | Dry Heat (Solid State) | 105°C | 72 hours | Minimal degradation expected; potential for ether cleavage |
| Photolytic | ICH Q1B Conditions | Room Temp | Per guideline | Dechlorinated species, phenolic compounds |
Protocol 1: Acidic Hydrolysis
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.
-
Stress Application:
-
In a clean vial, add 1.0 mL of the stock solution to 1.0 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl / 50% ACN.
-
Prepare a control sample by adding 1.0 mL of stock solution to 1.0 mL of water.
-
-
Incubation: Place the vials in a heating block or water bath at 70°C for 24 hours.
-
Quenching & Analysis:
-
After incubation, cool the samples to room temperature.
-
Neutralize the acid-stressed sample by adding an equimolar amount of NaOH (e.g., 1.0 mL of 0.1 M NaOH).
-
Dilute both the stressed and control samples to an appropriate concentration for HPLC analysis (e.g., 50 µg/mL) with the mobile phase.
-
Analyze immediately via a validated stability-indicating HPLC method.
-
Predicted Degradation Pathways Visualization
The following diagrams illustrate the most probable degradation pathways under key stress conditions.
Caption: Predicted degradation pathway under acidic hydrolysis.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. database.ich.org [database.ich.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. veeprho.com [veeprho.com]
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- 23. researchgate.net [researchgate.net]
- 24. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 25. youtube.com [youtube.com]
- 26. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 27. ijnrd.org [ijnrd.org]
Technical Support Center: Purification of Crude 2-(2-Chlorobenzyloxy)benzaldehyde
Welcome to the technical support center for the purification of crude 2-(2-Chlorobenzyloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.
I. Understanding the Impurity Profile
The synthesis of this compound, typically achieved through a Williamson ether synthesis, can result in a crude product containing a variety of impurities. A thorough understanding of these potential contaminants is the first step toward an effective purification strategy.
Common Impurities:
-
Unreacted Starting Materials:
-
Salicylaldehyde
-
2-Chlorobenzyl chloride
-
-
Byproducts from Side Reactions:
-
Products of elimination reactions, particularly if reaction temperatures are too high.[1]
-
-
Solvent and Reagent Residues:
-
Residual reaction solvent (e.g., DMF, acetonitrile).
-
Quenching and work-up reagents.
-
The following diagram illustrates the primary synthetic route and the origin of common impurities.
Caption: Synthesis of this compound and origin of impurities.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound.
Q1: What are the most effective methods for purifying crude this compound?
A1: The two most effective and commonly employed methods for purifying this compound are column chromatography and recrystallization . The choice between them depends on the scale of your synthesis and the nature of the impurities. Column chromatography is excellent for separating a wide range of impurities, while recrystallization is ideal for removing small amounts of impurities from a larger batch of the desired product.
Q2: I'm seeing a low yield after purification. What are the likely causes?
A2: Low yields can stem from several factors during the synthesis and purification process. In the Williamson ether synthesis, competing E2 elimination reactions can reduce the yield of the desired ether product, especially at higher temperatures.[1] During purification, material loss can occur during transfers, incomplete elution from a chromatography column, or using a recrystallization solvent in which your product is too soluble at room temperature.
Q3: How can I tell if my purified product is clean?
A3: The purity of your final product should be assessed using analytical techniques such as:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate is a good initial indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your compound and to detect the presence of impurities. The absence of signals corresponding to starting materials or byproducts is a strong indication of high purity. You can refer to spectral data of common laboratory solvents and reagents to identify any residual contaminants.[2][3][4][5][6]
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests a high degree of purity.
III. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification process.
A. Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[7]
Problem 1: Poor separation of the desired product from impurities on the column.
-
Cause: The eluent system (mobile phase) may not have the optimal polarity to effectively separate the components of your crude mixture.
-
Solution:
-
TLC Analysis: Before running a column, it is crucial to determine the best eluent system using TLC.[8] Test various solvent mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane).
-
Target Rf Value: Aim for an eluent system that gives your desired product an Rf (retention factor) value of approximately 0.25-0.35 on the TLC plate.[8] This generally provides good separation on a column.
-
Gradient Elution: If a single solvent mixture does not provide adequate separation, consider using a gradient elution. Start with a less polar eluent to remove non-polar impurities, and gradually increase the polarity to elute your product and then any more polar impurities.
-
Table 1: Suggested Starting Eluent Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Notes |
| 9:1 Hexane:Ethyl Acetate | Low | Good starting point for non-polar compounds. |
| 4:1 Hexane:Ethyl Acetate | Medium | A versatile mixture for many organic compounds. |
| 1:1 Hexane:Ethyl Acetate | High | Suitable for more polar compounds. |
| 9:1 Dichloromethane:Methanol | High | Use with caution, as methanol can affect some compounds. |
Problem 2: The compound is not eluting from the column.
-
Cause: The eluent may be too non-polar, causing your compound to remain strongly adsorbed to the silica gel.
-
Solution: Gradually increase the polarity of your eluent system. For example, if you are using a 9:1 hexane:ethyl acetate mixture, switch to a 4:1 or even a 1:1 mixture.
The following workflow outlines the steps for successful column chromatography.
Caption: Workflow for purification by column chromatography.
B. Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a particular solvent or solvent mixture.
Problem 1: The compound does not dissolve in the hot solvent.
-
Cause: The chosen solvent may not be a good solvent for your compound, even at elevated temperatures.
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9]
-
Increase Solvent Volume: You may not be using enough solvent. Add more hot solvent in small portions until your compound dissolves. Be aware that using a large volume of solvent will decrease your final yield.
-
Problem 2: No crystals form upon cooling.
-
Cause: The solution may be supersaturated, or the concentration of your compound may be too low.
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles generated can act as nucleation sites.
-
Seeding: Add a small crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.
-
-
Concentrate the Solution: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Use a Two-Solvent System: If a single solvent is not effective, a two-solvent recrystallization can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[10]
-
Table 2: Common Solvents for Recrystallization
| Solvent | Properties |
| Ethanol | Good general-purpose solvent for moderately polar compounds. |
| Isopropanol | Similar to ethanol, but less volatile. |
| Hexane/Heptane | Good for non-polar compounds and as a "poor" solvent in two-solvent systems. |
| Ethyl Acetate | A moderately polar solvent. |
| Toluene | A non-polar aromatic solvent. |
IV. References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?[Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?[Link]
-
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Alternative Catalysts for the Synthesis of 2-(2-Chlorobenzyloxy)benzaldehyde
Welcome to the technical support center for the synthesis of 2-(2-Chlorobenzyloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) regarding alternative catalytic systems for this important synthetic transformation. Our focus is on providing practical, field-proven insights to help you overcome common challenges and optimize your reaction outcomes.
The synthesis of this compound, a key intermediate in various pharmaceutical and fine chemical applications, typically involves the formation of a diaryl ether bond between 2-hydroxybenzaldehyde (salicylaldehyde) and 2-chlorobenzyl chloride. While traditional methods exist, modern catalytic approaches offer milder conditions, improved yields, and broader functional group tolerance. This guide will explore three prominent alternative catalytic systems:
-
Ullmann-Type Copper-Catalyzed O-Arylation
-
Buchwald-Hartwig Palladium-Catalyzed O-Arylation
-
Phase-Transfer Catalysis (PTC)
We will delve into the nuances of each method, addressing specific issues you may encounter during your experiments in a practical question-and-answer format.
Troubleshooting Guides & FAQs
Ullmann-Type Copper-Catalyzed O-Arylation
The Ullmann condensation is a classic method for forming C-O bonds, traditionally requiring harsh conditions.[1] Modern advancements, however, have introduced milder protocols through the use of ligands.[2]
Answer:
Several factors can contribute to a stalled Ullmann-type reaction. Let's break down the common culprits:
-
Catalyst Inactivity: The active species in Ullmann reactions is typically a Cu(I) complex. If you are starting with a Cu(II) salt, it may not be efficiently reduced in situ. Ensure your copper source is appropriate and handled under conditions that prevent oxidation. The use of "activated" copper powder or soluble Cu(I) salts is often preferred.
-
Ligand Choice: The ligand is crucial for stabilizing the copper catalyst and facilitating the reaction. For O-arylation, ligands such as 1,10-phenanthroline and its derivatives, or N,N-dimethylglycine can be effective. A suboptimal ligand may not promote the desired cross-coupling pathway.
-
Base Selection: A suitable base is required to deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The base must be strong enough to deprotonate the salicylaldehyde but not so strong as to promote side reactions. Crucially, the presence of water can inactivate carbonate bases, highlighting the need for anhydrous conditions.
-
Solvent and Temperature: Traditional Ullmann reactions often require high-boiling polar aprotic solvents like DMF, NMP, or pyridine at elevated temperatures (often >150 °C). If your reaction is sluggish, a gradual increase in temperature may be necessary. However, be mindful that excessively high temperatures can lead to decomposition.
Q: I'm observing a low yield of my desired this compound and the formation of several byproducts, including what appears to be a homocoupled product of 2-chlorobenzyl chloride. How can I address this?
A: This is a common issue in Ullmann couplings. Here’s a systematic approach to troubleshooting:
-
Reductive Dehalogenation: The formation of a dehalogenated arene from your aryl halide is a known side reaction. This can be exacerbated by suboptimal ligands or reaction conditions. Consider screening different ligands to find one that favors the C-O bond formation over the reduction pathway.
-
Homocoupling: The formation of bibenzyl from the self-coupling of 2-chlorobenzyl chloride can compete with the desired O-arylation. This is often temperature-dependent. Try lowering the reaction temperature to see if it disfavors the homocoupling pathway. Additionally, ensuring a stoichiometric balance or a slight excess of the salicylaldehyde can help.
-
Aldehyde Reactivity: The aldehyde group on salicylaldehyde can potentially undergo side reactions under the basic and high-temperature conditions of the Ullmann reaction. If you suspect this is an issue, consider protecting the aldehyde group as an acetal before the coupling reaction, followed by deprotection.
Buchwald-Hartwig Palladium-Catalyzed O-Arylation
The Buchwald-Hartwig reaction is a powerful palladium-catalyzed cross-coupling method for forming C-N and C-O bonds.[3] It generally offers milder conditions and broader substrate scope compared to the Ullmann reaction.
Answer:
The success of a Buchwald-Hartwig O-arylation hinges on the careful selection of several components:
-
Palladium Pre-catalyst and Ligand: This is the heart of the catalytic system. For O-arylation, bulky, electron-rich phosphine ligands are typically required. Commonly used ligands include biarylphosphines like RuPhos, XPhos, and BrettPhos. The choice of palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) is also important, with pre-formed palladium-ligand complexes often offering better reproducibility.
-
Base Selection: The choice of base is critical and often substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. For base-sensitive substrates, weaker bases such as Cs₂CO₃ or K₃PO₄ can be employed, though they may necessitate higher temperatures or longer reaction times.
-
Solvent: Anhydrous, aprotic solvents are essential. Toluene, dioxane, and THF are common choices. The solubility of all reaction components in the chosen solvent is crucial for a homogeneous reaction mixture.
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, it is imperative to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q: My Buchwald-Hartwig reaction starts but then stalls, and I observe the formation of palladium black, indicating catalyst decomposition. What's going wrong?
A: Catalyst decomposition is a frequent challenge in palladium-catalyzed cross-coupling reactions. Here’s how to troubleshoot it:
-
Oxygen Contamination: The most common cause of palladium black formation is the presence of oxygen. Ensure your reaction setup is thoroughly purged with an inert gas and that your solvents are properly degassed.
-
Ligand Degradation: Some phosphine ligands can be sensitive to air or moisture, especially at elevated temperatures. Handle your ligands in a glovebox or under a stream of inert gas.
-
Substrate Impurities: Impurities in your starting materials can sometimes poison the catalyst. Ensure your salicylaldehyde and 2-chlorobenzyl chloride are of high purity.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. If you are observing palladium black formation, try running the reaction at a lower temperature for a longer duration.
-
Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio is typically between 1:1 and 2:1. An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to decomposition.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a valuable technique for reactions where the reactants are in different, immiscible phases.[4] For the synthesis of this compound, it facilitates the reaction between the aqueous-soluble phenoxide of salicylaldehyde and the organic-soluble 2-chlorobenzyl chloride.
Answer:
In this PTC system, a phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a phosphonium salt, transports the phenoxide anion from the aqueous phase (where it is generated by a base like NaOH) into the organic phase containing the 2-chlorobenzyl chloride. This allows the nucleophilic substitution reaction to occur.
The main advantages of PTC are:
-
Milder Reaction Conditions: PTC reactions can often be run at or near room temperature, avoiding the high temperatures required for Ullmann reactions.
-
Use of Inexpensive Reagents: It allows for the use of inexpensive inorganic bases like NaOH or KOH in an aqueous solution.
-
Simplified Workup: The catalyst is used in catalytic amounts and can often be removed during the aqueous workup.
-
Improved Selectivity: By avoiding harsh conditions, PTC can minimize the formation of byproducts. For instance, it can favor O-alkylation over C-alkylation of the phenoxide.[4]
Q: My PTC reaction is very slow, and even after extended periods, I have a significant amount of unreacted starting material. How can I improve the reaction rate?
A: A slow reaction rate in a PTC system can be due to several factors related to the efficiency of the phase transfer process. Here are some troubleshooting steps:
-
Catalyst Choice and Concentration: The structure of the phase-transfer catalyst affects its lipophilicity and its ability to transport the anion. If your reaction is slow, consider trying a different catalyst. For example, if you are using TBAB, you could try a more lipophilic catalyst like tetrabutylammonium hydrogen sulfate or a phosphonium salt. Increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can also enhance the reaction rate.
-
Stirring Rate: Vigorous stirring is crucial in a biphasic PTC system to maximize the interfacial area between the aqueous and organic phases, which facilitates the transfer of the catalyst-anion complex. If you are using a magnetic stirrer, ensure it is powerful enough to create a good vortex. Mechanical stirring is often more effective for larger-scale reactions.
-
Solvent Selection: The choice of the organic solvent can influence the partitioning of the catalyst and the ion pair. Solvents like toluene, dichloromethane, or acetonitrile are commonly used. You may need to screen a few solvents to find the optimal one for your specific reaction.
-
Base Concentration: The concentration of the aqueous base can affect the concentration of the phenoxide at the interface. Using a more concentrated solution of NaOH or KOH can sometimes accelerate the reaction.
Comparative Summary of Catalytic Systems
| Feature | Ullmann-Type (Cu-Catalyzed) | Buchwald-Hartwig (Pd-Catalyzed) | Phase-Transfer Catalysis (PTC) |
| Catalyst | Copper salts (CuI, Cu₂O) or Cu powder | Palladium complexes (e.g., Pd₂(dba)₃) | Quaternary ammonium or phosphonium salts |
| Ligand | Often required (e.g., phenanthroline, N,N-dimethylglycine) | Essential (e.g., RuPhos, XPhos) | Not applicable (catalyst itself is the transfer agent) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOt-Bu, LHMDS, Cs₂CO₃, K₃PO₄ | NaOH, KOH (aqueous) |
| Solvent | High-boiling polar aprotic (DMF, NMP) | Anhydrous aprotic (Toluene, Dioxane, THF) | Biphasic (e.g., Toluene/Water) |
| Temperature | High (100-200 °C) | Mild to moderate (RT - 110 °C) | Mild (RT - reflux) |
| Atmosphere | Often inert, but can be less sensitive than Pd | Strictly inert (N₂ or Ar) | Air |
| Common Issues | Sluggish reaction, homocoupling, reductive dehalogenation | Catalyst decomposition (Pd black), ligand sensitivity | Slow reaction rate, incomplete conversion |
Experimental Protocols
Generalized Protocol for Phase-Transfer Catalysis Synthesis
This protocol is a representative procedure and may require optimization for your specific setup.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve salicylaldehyde (1.0 eq) in a suitable organic solvent (e.g., toluene).
-
Aqueous Phase: In a separate beaker, prepare an aqueous solution of a base (e.g., 2.0 eq of NaOH in water).
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., 0.05 - 0.1 eq of tetrabutylammonium bromide) to the reaction flask.
-
Reaction Initiation: Add the aqueous base solution to the reaction flask. Begin vigorous stirring to ensure good mixing of the two phases.
-
Substrate Addition: Slowly add 2-chlorobenzyl chloride (1.0 - 1.1 eq) to the biphasic mixture.
-
Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Visualizing Reaction Pathways
Simplified Catalytic Cycle for Buchwald-Hartwig O-Arylation
Caption: Simplified catalytic cycle for the Buchwald-Hartwig O-arylation.
Phase-Transfer Catalysis Workflow
Caption: Workflow illustrating the role of the catalyst in Phase-Transfer Catalysis.
References
-
Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc. Retrieved from [Link]
-
Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]
-
PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
European Patent Office. (2014). Method for producing 2-(aryloxymethyl)benzaldehyde compound (EP 2727902 A1). [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Ullmann reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis process of o-chlorobenzaldehyde (CN106977381A).
- Google Patents. (n.d.). Method for preparing 2-chlorobenzoyl chloride (US4388251A).
-
PrepChem. (n.d.). Preparation of 2-chlorobenzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,2'-DICHLORO-α,α'-EPOXYBIBENZYL. Retrieved from [Link]
-
Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945–953. [Link]
-
European Patent Office. (n.d.). Method for the purification of benzaldehyde (EP 0016487 B1). [Link]
- Jongsma, C. (1983). Method for the purification of benzaldehyde.
- Ham's, R. W. (1957). Production of benzaldehyde (US2816144A).
-
Google Patents. (n.d.). United States Patent. [Link]
-
PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Lu, X., Altharawi, A., & Naguib, M. (2012). Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones. Synthesis, 44(20), 3225-3230. [Link]
-
Aroso, M., et al. (2022). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a). ResearchGate. [Link]
-
Reddit. (2018). Any ideas for that retrosynthesis? (Product: Benzaldehyde). r/OrganicChemistry. [Link]
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]
-
Qualitas1998.net. (2020). Green and Direct Synthesis of Benzaldehyde and Benzyl Benzoate in One Pot. [Link]
-
ResearchGate. (n.d.). Conversion of 2-chlorobenzyl alcohol to 2-chlorobenz- aldehyde in.... [Link]
-
MDPI. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. [Link]
-
Ye, Z., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Chemistry – A European Journal, 19(50), 17093-17100. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
NIH. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. [Link]
-
NIH. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
Semantic Scholar. (n.d.). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. [Link]
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
"minimizing byproduct formation in 2-(2-Chlorobenzyloxy)benzaldehyde synthesis"
Welcome to the technical support guide for the synthesis of 2-(2-Chlorobenzyloxy)benzaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of critical byproducts. Our goal is to provide you with the causal insights and validated protocols necessary to achieve high yield and purity.
Section 1: The Core Synthesis Pathway & Mechanism
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis.[1][2] This reaction is a cornerstone of organic chemistry for forming ether linkages. The process involves the deprotonation of a phenol (salicylaldehyde) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (2-chlorobenzyl chloride) in a bimolecular nucleophilic substitution (SN2) reaction.[3][4][5]
The key steps are:
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of salicylaldehyde, creating a sodium or potassium salicylaldehyde phenoxide.
-
Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride.
-
Displacement: The chloride ion is displaced as a leaving group, forming the desired ether product and an inorganic salt byproduct (e.g., NaCl or KCl).
Section 2: Common Byproducts and Competing Reactions
While the SN2 pathway is desired, several competing reactions can occur, leading to significant byproduct formation and reduced yields. Understanding these side reactions is the first step in mitigating them.
-
C-Alkylation: The salicylaldehyde phenoxide is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (ortho and para to the oxygen).[3] While O-alkylation is generally favored, C-alkylation can occur, leading to isomeric impurities that are often difficult to separate from the desired product.[1][6]
-
Hydrolysis of Alkyl Halide: If water is present in the reaction mixture (e.g., in the solvent or from a non-anhydrous base), the 2-chlorobenzyl chloride can be hydrolyzed to form 2-chlorobenzyl alcohol.
-
Elimination (E2): Although 2-chlorobenzyl chloride is a primary halide and not prone to elimination, using a sterically hindered or overly strong base can favor an E2 elimination pathway, though this is less common for this specific substrate.[3][4]
-
Self-Condensation of Salicylaldehyde: Under strongly basic conditions, salicylaldehyde can undergo an aldol-type self-condensation reaction, leading to polymeric impurities.
Section 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My yield is low, and TLC/GC analysis shows a large amount of unreacted salicylaldehyde. What is the likely cause?
A1: This is a classic symptom of incomplete or failed phenoxide formation.
-
Causality: The Williamson ether synthesis requires the deprotonation of the phenolic hydroxyl group. If the base is not strong enough, is not used in sufficient stoichiometric amounts, or if the reaction conditions are not optimal for deprotonation, the salicylaldehyde will remain in its less nucleophilic protonated form.
-
Troubleshooting Steps:
-
Base Selection: Ensure you are using an appropriate base. For aryl ethers, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over very strong bases like sodium hydride (NaH), which can promote side reactions.[1] K₂CO₃ is effective and widely used for this type of reaction.[7]
-
Stoichiometry: Use a molar excess of the base. A common practice is to use 1.5 to 3 equivalents of base relative to the salicylaldehyde to ensure complete deprotonation.[7]
-
Reaction Conditions: Allow sufficient time for the phenoxide to form before adding the alkyl halide. This can be done by stirring the salicylaldehyde and base in the solvent for a period (e.g., 30-60 minutes) at a slightly elevated temperature before introducing the 2-chlorobenzyl chloride.
-
Reagent Quality: Ensure your base is anhydrous. The presence of water can reduce the effectiveness of the base.
-
Q2: I've isolated my product, but NMR/GC-MS analysis shows a significant peak corresponding to 2-chlorobenzyl alcohol. How do I prevent this?
A2: The presence of 2-chlorobenzyl alcohol is a direct result of the hydrolysis of your alkylating agent, 2-chlorobenzyl chloride.
-
Causality: Water in the reaction system can act as a competing nucleophile, attacking the 2-chlorobenzyl chloride to form the corresponding alcohol. This is particularly problematic at elevated temperatures.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Employ high-purity, anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).[3][8] These solvents are ideal for SN2 reactions as they solvate the cation of the base but leave the phenoxide anion highly reactive.[9][10]
-
Dry Reagents: Ensure your salicylaldehyde and, critically, your base (e.g., K₂CO₃) are thoroughly dried before use. K₂CO₃ can be dried in an oven at >120°C for several hours.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Q3: My product purity is low due to an isomeric byproduct that is very difficult to remove via column chromatography. What is this impurity and how can I avoid it?
A3: You are most likely observing the formation of a C-alkylated isomer. The phenoxide ion's negative charge is delocalized onto the aromatic ring, creating nucleophilic carbon centers, primarily at the ortho and para positions.
-
Causality: The regioselectivity between O- and C-alkylation is highly dependent on the reaction conditions, especially the solvent.[6][11]
-
Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) favor O-alkylation . They do not strongly solvate the oxygen anion, leaving it "free" and highly nucleophilic, thus promoting attack at the oxygen atom.[11]
-
Polar protic solvents (e.g., water, ethanol, trifluoroethanol) favor C-alkylation . These solvents form strong hydrogen bonds with the oxygen atom of the phenoxide, effectively shielding it.[11] This steric hindrance forces the alkylating agent to react with the less-hindered carbon atoms of the ring.[6][11]
-
-
Troubleshooting Steps:
-
Solvent Choice is Critical: Strictly use polar aprotic solvents like DMF or acetonitrile to maximize O-alkylation.[7][8]
-
Counter-ion Effects: The choice of the base's counter-ion (e.g., K⁺ vs. Na⁺) can influence selectivity, though solvent effects are generally more dominant.[6] Potassium salts are often preferred.
-
Temperature Control: Running the reaction at a moderate temperature (e.g., 60-80°C) is typically sufficient. Excessively high temperatures can sometimes lead to lower selectivity.
-
| Parameter | Recommendation for High Purity | Rationale / Consequence of Deviation |
| Solvent | Anhydrous Acetonitrile (MeCN) or DMF | Deviation: Using protic solvents (alcohols, water) strongly promotes C-alkylation. Non-anhydrous solvents lead to hydrolysis of 2-chlorobenzyl chloride.[11] |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | Deviation: Weaker bases result in incomplete reaction. Stronger bases (e.g., NaH) can increase self-condensation. Non-anhydrous base deactivates.[1][7] |
| Base Stoichiometry | 2-3 equivalents | Deviation: <1.5 equivalents may lead to incomplete deprotonation and unreacted salicylaldehyde. |
| Temperature | 60 - 80°C (Reflux in MeCN) | Deviation: Lower temperatures may slow the reaction rate significantly. Higher temperatures can increase byproduct formation. |
| Atmosphere | Inert (Nitrogen or Argon) | Deviation: Air can introduce moisture, leading to hydrolysis byproducts. |
Section 4: Optimized Experimental Protocols
Protocol 4.1: High-Purity Synthesis of this compound
This protocol is optimized to favor O-alkylation and minimize common byproducts.
Materials:
-
Salicylaldehyde (1.0 equiv)
-
2-Chlorobenzyl chloride (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (3.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add salicylaldehyde (1.0 equiv) and anhydrous acetonitrile.
-
Add the finely powdered anhydrous potassium carbonate (3.0 equiv) to the solution. The mixture will typically turn yellow.[7]
-
Stir the suspension vigorously at room temperature for 30 minutes under a nitrogen atmosphere.
-
Add 2-chlorobenzyl chloride (1.1 equiv) to the reaction mixture at once.
-
Heat the reaction mixture to reflux (approx. 82°C for MeCN) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake thoroughly with acetonitrile or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 1M NaOH solution (to remove any unreacted salicylaldehyde), water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure this compound.
Protocol 4.2: Analytical Method for Byproduct Profiling by GC-MS
Objective: To identify and quantify the desired product and key byproducts (unreacted starting materials, 2-chlorobenzyl alcohol, C-alkylated isomers).
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
Method:
-
Sample Prep: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate) to a concentration of ~1 mg/mL.
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas: Helium, constant flow (~1 mL/min)
-
Oven Program:
-
Initial Temp: 80°C, hold for 2 min
-
Ramp: 15°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
-
MS Parameters:
-
Source Temperature: 230°C
-
Scan Range: 40-450 m/z
-
-
Analysis: Identify peaks based on their retention times and mass fragmentation patterns compared to known standards or library data. C-alkylated isomers will have the same molecular weight as the desired product but different retention times.
Section 5: Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing and resolving issues during the synthesis.
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Technical Support Center: Enhancing the Stability of 2-(2-Chlorobenzyloxy)benzaldehyde in Solution
Welcome to the technical support center for 2-(2-Chlorobenzyloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for enhancing the stability of this compound in solution. The following question-and-answer format addresses common challenges and provides scientifically grounded protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My solution of this compound is showing signs of degradation. What are the primary degradation pathways I should be concerned about?
A1: this compound possesses two primary reactive functional groups: an aldehyde and a benzyl ether. Understanding their inherent reactivity is key to mitigating degradation.
-
Aldehyde Oxidation: The aldehyde group is susceptible to autoxidation, especially in the presence of oxygen and light.[1] This process involves a free-radical chain mechanism that converts the aldehyde to the corresponding carboxylic acid, 2-(2-Chlorobenzyloxy)benzoic acid.[1] The presence of a white crystalline precipitate is a common indicator of benzoic acid formation.[1]
-
Ether Linkage Cleavage: The benzyl ether linkage can undergo oxidative cleavage. This can be initiated by various oxidizing agents or conditions, leading to the formation of 2-chlorobenzyl alcohol and 2-hydroxybenzaldehyde.[2][3] Further oxidation of these products can also occur.[3]
-
Light Sensitivity: Aromatic aldehydes and benzyl ethers can be sensitive to light, which can catalyze oxidation and other degradation reactions.[1][4]
Primary Degradation Pathways
Caption: Potential degradation pathways of this compound.
Q2: I've observed a decrease in the purity of my compound over time when dissolved in common organic solvents. What are the best solvent and storage conditions to maximize stability?
A2: The choice of solvent and storage conditions are critical for preserving the integrity of this compound.
Solvent Selection:
-
Aprotic Solvents are Preferred: Solvents such as anhydrous acetonitrile, tetrahydrofuran (THF), or toluene are generally recommended. Protic solvents, especially alcohols, can potentially participate in side reactions.
-
Avoid Chlorinated Solvents for Long-Term Storage: While soluble, prolonged storage in chlorinated solvents like dichloromethane or chloroform is not ideal due to the potential for slow decomposition and the generation of acidic impurities.
-
Water Content: The presence of water can facilitate hydrolysis and oxidation. Ensure that your solvents are anhydrous.
Optimal Storage Conditions:
To minimize degradation, adhere to the following storage protocols:
-
Inert Atmosphere: Oxygen is a key culprit in the oxidation of the aldehyde group.[1] Always store solutions under an inert atmosphere, such as nitrogen or argon.[1] This can be achieved by purging the solvent and the headspace of the storage vial with the inert gas before sealing.
-
Light Protection: Store solutions in amber vials or wrap the container with aluminum foil to protect the compound from light, which can catalyze degradation.[1][4]
-
Temperature Control: Store solutions at a low temperature, typically 2-8°C, to reduce the rate of chemical reactions. For long-term storage, consider temperatures of -20°C or lower. However, be mindful of the solvent's freezing point and potential solubility issues at lower temperatures.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous aprotic solvents (e.g., Acetonitrile, THF, Toluene) | Minimizes protic side reactions and hydrolysis. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the aldehyde group.[1] |
| Light | Amber vials or protection from light | Prevents light-catalyzed degradation.[1][4] |
| Temperature | 2-8°C (short-term), -20°C or below (long-term) | Slows down the rate of degradation reactions. |
Q3: Can I use antioxidants to improve the stability of my this compound solution? If so, which ones are recommended and at what concentration?
A3: Yes, the addition of a radical scavenger can be an effective strategy to inhibit the autoxidation of the aldehyde group.[1]
Recommended Antioxidants:
-
Butylated Hydroxytoluene (BHT): A common and effective antioxidant for organic compounds.
-
Hydroquinone or Catechol: These are also known to prevent the air oxidation of benzaldehyde.[5]
Effective Concentration:
A low concentration is typically sufficient. A good starting point is in the range of 0.01% to 0.1% (w/v). It is crucial to perform a small-scale pilot study to determine the optimal concentration for your specific application, ensuring it does not interfere with downstream experiments.
Experimental Protocol: Stabilization with BHT
-
Prepare a Stock Solution of BHT: Dissolve BHT in the chosen anhydrous solvent to create a concentrated stock solution (e.g., 10 mg/mL).
-
Add BHT to the Solvent: Before dissolving your this compound, add the appropriate volume of the BHT stock solution to the solvent to achieve the desired final concentration (e.g., 100 µg/mL, which is 0.01% w/v).
-
Dissolve the Compound: Add the this compound to the BHT-containing solvent and mix until fully dissolved.
-
Store Appropriately: Store the stabilized solution under an inert atmosphere, protected from light, and at the recommended temperature.
Workflow for Preparing a Stabilized Solution
Caption: Step-by-step workflow for preparing a stabilized solution.
Q4: My experimental results are inconsistent. How can I verify the purity of my this compound solution before use?
A4: Regular purity checks are essential for ensuring the reliability of your experimental data. High-Performance Liquid Chromatography (HPLC) is a highly recommended method for this purpose.
Recommended HPLC Method:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. The gradient can be optimized to achieve good separation between the parent compound and its potential degradation products.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm) is appropriate.
-
Standard Preparation: Prepare a fresh solution of high-purity this compound as a reference standard to compare retention times and peak areas.
By analyzing your working solution and comparing it to the freshly prepared standard, you can quantify the purity and determine if significant degradation has occurred. If the purity is below an acceptable threshold for your application, the solution should be discarded and a fresh one prepared.
References
-
An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. National Institutes of Health. Link
-
2-CHLOROBENZALDEHYDE. Ataman Kimya. Link
-
Method of stabilizing aldehydes. Google Patents. Link
-
Preventing oxidation of benzaldehyde derivatives during synthesis. Benchchem. Link
-
Ozonolysis. Wikipedia. Link
-
Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. ResearchGate. Link
-
Benzyl Esters. Organic Chemistry Portal. Link
-
4-[(2-Chlorobenzyl)oxy]benzaldehyde. PubChem. Link
-
Aerobic transformation of benzyl ethers to the aldehydes. ResearchGate. Link
-
2-Chlorobenzaldehyde. PubChem. Link
-
Degradation of 2-chlorobenzoate by Pseudomonas cepacia 2CBS. PubMed. Link
-
2-(2-Chloroethoxy)benzaldehyde. PubChem. Link
-
2-Chlorobenzaldehyde. Wikipedia. Link
-
2-Chlorobenzaldehyde 99%. Sigma-Aldrich. Link
-
What is the best solution to prevent the oxidation of Benzaldehyde... ECHEMI. Link
-
A method for stabilizing aliphatic higher aldehyde compounds. European Patent Office. Link
-
The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. ResearchGate. Link
-
Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. ResearchGate. Link
-
Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. PubMed. Link
-
Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. PubMed. Link
-
Time-dependent conversion of benzyl alcohol to benzaldehyde and benzoic acid in aqueous solutions. PubMed. Link
-
Oxidation of Benzyl Alcohols to Benzaldehydes in Water Catalyzed by a Cu(II) Complex with a Zwitterionic Calix[4]arene Ligand. ResearchGate. Link
-
The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. PubMed. Link
Sources
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of 2-(2-Chlorobenzyloxy)benzaldehyde and Its Analogs
A deep dive into the cytotoxic effects and mechanisms of a promising class of anticancer compounds.
The relentless pursuit of novel anticancer therapeutics has led researchers to explore a vast chemical space. Among the promising scaffolds, benzaldehyde derivatives have emerged as a class of compounds with significant cytotoxic and antiproliferative activities. This guide provides a comprehensive comparison of the anticancer activity of 2-(2-Chlorobenzyloxy)benzaldehyde and its structurally similar analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the experimental data, elucidate the underlying mechanisms of action, and provide detailed protocols for key assays, fostering a deeper understanding of this promising class of molecules.
Introduction to Benzyloxybenzaldehyde Derivatives as Anticancer Agents
Leukemia, a malignancy characterized by the uncontrolled proliferation of hematopoietic cells, remains a significant challenge in oncology.[1] The development of new therapeutic agents with improved efficacy and reduced side effects is a critical area of research. Benzyloxybenzaldehyde derivatives have demonstrated a range of biological activities, including anticancer effects.[1][2] This guide focuses on this compound and its analogs, which have shown notable activity against leukemia cell lines, particularly the human promyelocytic leukemia cell line, HL-60.[3][4]
Comparative Analysis of Anticancer Activity
A seminal study by Lin et al. (2005) investigated a series of benzyloxybenzaldehyde derivatives for their anticancer activity against the HL-60 cell line.[3][4] This research identified several compounds with significant activity in the 1-10 µM range. While specific IC50 values for all compounds were not detailed in the abstract, the study highlighted the potential of this chemical class. A closely related compound, 2-[(3-methoxybenzyl)oxy]benzaldehyde (also known as CCY-1a-E2), demonstrated a potent IC50 of 5 µM against murine myelomonocytic leukemia WEHI-3 cells and was also reported to be effective against HL-60 cells.[2][5]
To provide a clear comparison, the following table summarizes the available data on the cytotoxic activity of this compound and its analogs.
| Compound | Structure | Target Cell Line | Reported Activity/IC50 | Reference |
| This compound (Compound 30) | ![]() | HL-60 | Significant activity at 1-10 µM | [3][4] |
| 2-(Benzyloxy)benzaldehyde (Compound 17) | ![]() | HL-60 | Significant activity at 1-10 µM | [3][4] |
| 2-((3-Methoxybenzyl)oxy)benzaldehyde (CCY-1a-E2/Compound 29) | ![]() | WEHI-3, HL-60 | IC50 = 5 µM (WEHI-3), Potent against HL-60 | [2][5] |
| 2-((4-Chlorobenzyl)oxy)benzaldehyde (Compound 31) | ![]() | HL-60 | Significant activity at 1-10 µM | [3][4] |
Note: The structures are representative and require a chemical drawing tool for accurate depiction. The image links are placeholders.
The structure-activity relationship (SAR) of these derivatives suggests that the nature and position of the substituent on the benzyl ring play a crucial role in their anticancer potency. For instance, the methoxy substitution at the 3-position of the benzyl ring in CCY-1a-E2 appears to confer strong activity.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of this compound and its analogs are primarily attributed to their ability to induce programmed cell death (apoptosis) and disrupt the cell cycle.[2][3][4]
The Intrinsic Pathway of Apoptosis
Experimental evidence strongly suggests that these compounds trigger the intrinsic, or mitochondrial, pathway of apoptosis.[3][4] This pathway is initiated by cellular stress and converges on the mitochondria. A key event in this process is the loss of mitochondrial membrane potential (ΔΨm), which was observed in HL-60 cells treated with these benzyloxybenzaldehyde derivatives.[3][4]
This disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates initiator caspases, like caspase-9. These initiator caspases then activate executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes characteristic of apoptosis.
The following diagram illustrates the proposed intrinsic apoptotic pathway initiated by this compound and its analogs.
Caption: Proposed Intrinsic Apoptosis Pathway
Cell Cycle Arrest at G2/M Phase
In addition to inducing apoptosis, this compound and its analogs have been shown to cause cell cycle arrest at the G2/M transition phase in HL-60 cells.[2][3][4] The G2/M checkpoint is a critical control point that ensures that DNA is fully replicated and repaired before the cell enters mitosis. Arrest at this phase prevents the proliferation of cells with damaged DNA, which can ultimately lead to apoptosis. The precise molecular players involved in the G2/M arrest induced by these compounds warrant further investigation.
Experimental Protocols
To facilitate further research and validation of these findings, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Caption: MTT Assay Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (like FITC), can then bind to these exposed PS residues. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired duration.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: The DNA content of cells varies depending on their phase in the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount. Propidium iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity.
Conclusion and Future Perspectives
This compound and its structurally related analogs represent a promising class of anticancer agents, particularly for the treatment of leukemia. Their mechanism of action, involving the induction of apoptosis through the mitochondrial pathway and cell cycle arrest at the G2/M phase, provides a solid foundation for further investigation.
Future research should focus on a more comprehensive structure-activity relationship study to identify the most potent analogs and to understand the influence of different substituents on their activity. Elucidating the precise molecular targets and the detailed signaling pathways involved in both apoptosis induction and cell cycle arrest will be crucial for the rational design of more effective and selective anticancer drugs based on the benzyloxybenzaldehyde scaffold. In vivo studies are also warranted to evaluate the therapeutic potential and safety profile of the most promising compounds.
References
-
Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]
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Request PDF | Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells | A series of benzyloxybenzaldehyde derivatives were prepared and tested against the HL-60 cell line for anticancer activity. Preliminary... | Find, read and cite all the research you need on ResearchGate. [Link]
-
Lin, C., Yang, J. S., Tsai, S. C., Lin, C. F., & Lee, M. R. (2013). In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model. Oncology letters, 5(3), 777–782. [Link]
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In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model. (2013). Spandidos Publications. [Link]
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Han, D. C., Lee, M. Y., Shin, K. D., Jeon, S. B., Kim, J. M., Son, K. H., Kim, H. C., Kim, H. M., & Kwon, B. M. (2003). 2'-benzoyloxycinnamaldehyde induces apoptosis in human carcinoma via reactive oxygen species. The Journal of biological chemistry, 278(49), 48814–48821. [Link]
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The Activity of 2'-benzoyloxycinnamaldehyde Against Drug-Resistant Cancer Cell Lines. (2007). Journal of Chemotherapy, 19(4), 428-437. [Link]
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Saitoh, J., & Saya, H. (2016). Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. Cancer Research, 76(14 Supplement), 4758. [Link]
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Al-Omair, M. A., El-Sayed, M. A., & Al-Wabli, R. I. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules (Basel, Switzerland), 26(16), 4943. [Link]
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Finiuk, N. S., Ivasechko, I. I., Klyuchivska, O. Y., Ostapiuk, Y. V., Hreniukh, V. P., Shalai, Y. R., ... & Stoika, R. S. (2019). Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. The Ukrainian biochemical journal, 91(2), 76–85. [Link]
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Del Bino, G., Li, X., Traganos, F., & Darzynkiewicz, Z. (1992). Different patterns of apoptosis of HL-60 cells induced by cycloheximide and camptothecin. Experimental cell research, 200(1), 237–240. [Link]
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Perfettini, J. L., Roumier, T., & Kroemer, G. (2004). The role of BCL-2 family members in caspase-independent apoptosis during Chlamydia infection. Journal of immunology (Baltimore, Md. : 1950), 172(9), 5497–5505. [Link]
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Reed, J. C. (2000). Bcl-2 family proteins. Oncogene, 19(56), 6607–6616. [Link]
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Adams, J. M., & Cory, S. (2007). The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. Current opinion in immunology, 19(5), 488–496. [Link]
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Billard, C. (2013). Apoptosis inducers in chronic lymphocytic leukemia. The open leukemia journal, 6, 8-18. [Link]
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Wang, C., & Youle, R. J. (2009). The role of BCL-2 family proteins in apoptosis. Annual review of genetics, 43, 95–118. [Link]
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Testaverde, L., Palleschi, G., & Grimaldi, F. (2007). Deregulation of apoptosis in acute myeloid leukemia. Haematologica, 92(1), 88–97. [Link]
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Ola, M. S., Nawaz, M., & Ahsan, H. (2011). Role of Bcl-2 family proteins and caspases in the regulation of apoptosis. Molecular and cellular biochemistry, 351(1-2), 41–58. [Link]
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Wu, H., Che, X., Zheng, Q., Wu, A., & Pan, K. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in oncology, 12, 911224. [Link]
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Kirkin, V., Joos, S., & Zörnig, M. (2004). The role of BCL-2 family members in apoptosis. Biochimica et biophysica acta, 1644(2-3), 229–249. [Link]
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Gross, A., McDonnell, J. M., & Korsmeyer, S. J. (1999). BCL-2 family members and the mitochondria in apoptosis. Genes & development, 13(15), 1899–1911. [Link]
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Czabotar, P. E., Lessene, G., Strasser, A., & Adams, J. M. (2014). Control of apoptosis by the BCL-2 protein family: implications for physiology and therapy. Nature reviews. Molecular cell biology, 15(1), 49–63. [Link]
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Pop, C., & Salvesen, G. S. (2009). Human caspases: activation, specificity, and regulation. The Journal of biological chemistry, 284(33), 21777–21781. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Benzyloxybenzaldehyde Derivatives
In the landscape of medicinal chemistry, the benzyloxybenzaldehyde scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth, comparative analysis of benzyloxybenzaldehyde derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of their structure-activity relationships (SAR). We will delve into the nuances of their synthesis, compare their performance in various biological assays, and provide detailed, field-proven experimental protocols.
The Architectural Blueprint: Synthesis of Benzyloxybenzaldehyde Derivatives
The principal and most versatile method for synthesizing benzyloxybenzaldehyde derivatives is the Williamson ether synthesis. This straightforward O-alkylation reaction provides a reliable means to introduce a variety of substituted benzyl groups onto a hydroxybenzaldehyde core, thereby enabling a systematic exploration of the SAR.
The causality behind choosing this synthetic route lies in its efficiency and the commercial availability of a wide array of starting materials. The reaction proceeds by deprotonating the hydroxyl group of a hydroxybenzaldehyde with a mild base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks a substituted benzyl halide, resulting in the formation of the desired ether linkage. The choice of an appropriate solvent, typically dimethylformamide (DMF) or acetone, is crucial for facilitating the reaction by ensuring the solubility of the reactants and promoting the desired SN2 reaction pathway.[1][2]
Comparative Biological Activities: A Multifaceted Scaffold
Benzyloxybenzaldehyde derivatives have been extensively evaluated for a range of biological activities, with notable efficacy in anticancer, enzyme inhibition, and antimicrobial applications. The following sections provide a comparative analysis of their performance, supported by quantitative experimental data.
Anticancer and Cytotoxic Activity
Several benzyloxybenzaldehyde derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, with the human promyelocytic leukemia (HL-60) cell line being a frequently studied model.[3][4][5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest, highlighting their potential as novel antineoplastic agents.[4][5]
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | Potent activity reported | [3] |
| 2-(benzyloxy)benzaldehyde | HL-60 | Significant activity at 1-10 µM | [3][4] |
| 2-(benzyloxy)-4-methoxybenzaldehyde | HL-60 | Significant activity at 1-10 µM | [4] |
| 2-(benzyloxy)-5-methoxybenzaldehyde | HL-60 | Significant activity at 1-10 µM | [4] |
| 2-(benzyloxy)-5-chlorobenzaldehyde | HL-60 | Significant activity at 1-10 µM | [4] |
Key SAR Insights:
-
The position of the benzyloxy group on the benzaldehyde ring significantly influences activity.
-
Substituents on the benzyl ring, such as methoxy and chloro groups, can modulate the cytotoxic potency.[4] For instance, 2-[(3-methoxybenzyl)oxy]benzaldehyde was identified as a particularly potent compound.[4]
Aldehyde Dehydrogenase (ALDH) Inhibition
A particularly promising therapeutic avenue for benzyloxybenzaldehyde derivatives is the selective inhibition of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers and associated with poor prognosis.[1][6][7] Selective ALDH1A3 inhibitors have the potential to overcome chemoresistance and improve treatment outcomes.[1]
| Compound | ALDH1A1 Remaining Activity (%) at 10 µM | ALDH1A3 Remaining Activity (%) at 10 µM | ALDH1A3 IC50 (µM) | Reference |
| ABMM-15 | 48.00 ± 1.2 | 0.14 ± 0.0 | 0.23 | [1][8] |
| ABMM-16 | 42.00 ± 1.5 | 4.27 ± 0.2 | 1.29 | [1][8] |
Key SAR Insights:
-
The benzyloxybenzaldehyde scaffold is a promising framework for developing selective ALDH1A3 inhibitors.[1][6][7]
-
The presence of a methyloxy (-CH2O-) linker between the two aromatic rings is a critical feature for potent ALDH1A3 inhibition.[8][9]
-
Substitutions on the benzyl ring influence both potency and selectivity. For example, a chloro-substitution on the benzyl ring (ABMM-15) resulted in a more potent inhibitor than an unsubstituted benzyl ring.[1][9]
Antimicrobial and Anti-inflammatory Potential
While direct studies on the antimicrobial and anti-inflammatory activities of a wide range of benzyloxybenzaldehyde derivatives are emerging, the broader class of benzaldehydes and related chalcones (which can be synthesized from benzaldehydes) exhibit significant potential in these areas.[10][11][12] Dihydroxybenzaldehyde derivatives, for instance, have shown antimicrobial activity against bovine mastitis-causing Staphylococcus aureus.[13] Furthermore, certain benzaldehyde derivatives have been shown to inhibit inflammatory mediators in lipopolysaccharide-stimulated macrophages.[12] This suggests that the benzyloxybenzaldehyde scaffold warrants further investigation for these therapeutic applications.
Experimental Protocols: A Guide to Validation
To ensure the trustworthiness and reproducibility of the presented data, this section details the methodologies for key experiments.
Synthesis of Benzyloxybenzaldehyde Derivatives (Williamson Etherification)
Caption: General workflow for the synthesis of benzyloxybenzaldehyde derivatives.
Detailed Protocol:
-
To a solution of the phenolic starting material (1.0 equivalent) and potassium carbonate (1.5 equivalents) in 10 mL of DMF, add the corresponding benzyl halide (1.0 equivalent).[1]
-
Stir the resulting solution overnight at 70 °C.[1]
-
Upon completion of the reaction, reduce the volume of DMF by evaporation under a vacuum.[1]
-
Add 20 mL of water to the resulting solution to induce precipitation.[1]
-
Filter the precipitate, dry it, and recrystallize from ethanol to afford the desired product.[1]
Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Protocol:
-
Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the benzyloxybenzaldehyde derivatives and a vehicle control.
-
After the desired incubation period (e.g., 48 hours), add MTT solution to each well and incubate for 4 hours.
-
Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values.
ALDH Inhibition Assay (Fluorometric)
Caption: Fluorometric assay workflow for ALDH inhibition.
Detailed Protocol:
-
In a 96-well plate, prepare a reaction mixture containing assay buffer, NAD+, and the ALDH enzyme.[3]
-
Add various concentrations of the test compound to the wells.[3]
-
Initiate the reaction by adding the aldehyde substrate.[3]
-
Immediately monitor the increase in NADH fluorescence (excitation ~340 nm, emission ~460 nm) in a kinetic mode.[3]
-
Calculate the rate of the reaction and determine the percent inhibition for each concentration of the test compound relative to a control.[3]
-
Calculate the IC50 value from the dose-response curve.[3]
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A Comparative Guide to Validating Apoptosis Induction by 2-(2-Chlorobenzyloxy)benzaldehyde
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of apoptosis induction by the novel compound 2-(2-Chlorobenzyloxy)benzaldehyde. By integrating established experimental protocols with mechanistic insights, this document outlines a logical, multi-faceted workflow for robustly characterizing the compound's pro-apoptotic activity.
Introduction: The Therapeutic Potential of Novel Benzaldehyde Derivatives
Apoptosis, or programmed cell death, is a critical physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of numerous diseases, most notably cancer, where malignant cells evade this natural death cycle.[1] Consequently, the development of small molecules that can selectively induce apoptosis in cancer cells is a cornerstone of modern oncology research.
Benzaldehyde and its derivatives have emerged as a promising class of compounds with demonstrated anti-cancer properties.[2][3] Studies have shown that certain benzyloxybenzaldehyde derivatives can induce apoptosis and cell cycle arrest in cancer cell lines, such as human leukemia (HL-60) cells.[4][5] Specifically, compounds structurally related to this compound have been found to trigger apoptosis through the loss of mitochondrial membrane potential, suggesting involvement of the intrinsic apoptotic pathway.[5][6] This guide establishes a systematic approach to validate whether this compound (referred to henceforth as CBB) operates through a similar, mitochondrially-mediated mechanism.
Section 1: A Validated Experimental Workflow for Mechanistic Elucidation
To comprehensively validate the apoptotic mechanism of CBB, a sequential and logical series of experiments is required. This workflow is designed to first confirm cytotoxic activity, then identify the mode of cell death as apoptosis, and finally, to dissect the specific molecular pathway involved.
Caption: A logical workflow for validating the apoptotic mechanism of a test compound.
Section 2: Confirming Apoptosis and Distinguishing from Necrosis
A critical first step is to confirm that CBB induces cell death via apoptosis rather than necrosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[7][8]
Causality Behind the Method: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[1] By using both stains, we can differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[7]
Comparative Data Presentation: Annexin V/PI Staining
The following table presents hypothetical data from a flow cytometry experiment comparing the effects of CBB to a vehicle control (DMSO) and a known apoptosis inducer, Staurosporine.
| Treatment Group | Viable Cells (Ann V- / PI-) | Early Apoptotic (Ann V+ / PI-) | Late Apoptotic/Necrotic (Ann V+ / PI+) |
| Vehicle Control (0.1% DMSO) | 94.5% | 2.1% | 3.4% |
| CBB (10 µM) | 45.2% | 35.8% | 19.0% |
| Staurosporine (1 µM) | 30.7% | 48.5% | 20.8% |
Detailed Protocol: Annexin V-FITC / PI Staining[1][8]
-
Cell Preparation: Seed a human cancer cell line (e.g., HL-60 or MCF-7) at a density of 1 x 10⁶ cells/mL and treat with the vehicle control, CBB (at its predetermined IC50 concentration), and a positive control inducer for the optimal time (e.g., 24 hours).[8]
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) to remove any residual media.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.[1][7]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL stock).[1]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[7][9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[7][9]
Section 3: Dissecting the Intrinsic (Mitochondrial) Pathway
Many chemotherapeutic agents induce apoptosis via the intrinsic pathway, which is centered on the mitochondria.[4][10] A key initiating event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm).[5]
Measuring Mitochondrial Membrane Potential (ΔΨm)
The JC-1 dye is a reliable fluorescent probe used to measure ΔΨm.[11][12] In healthy cells with high ΔΨm, JC-1 forms aggregates within the mitochondria, which emit red fluorescence. In apoptotic cells, where the ΔΨm has collapsed, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[13] Therefore, a shift from red to green fluorescence is a direct indicator of mitochondrial depolarization and the initiation of the intrinsic apoptotic cascade.[14]
Caption: Hypothesized intrinsic apoptosis pathway induced by CBB.
Comparative Data Presentation: JC-1 Assay
The ratio of red to green fluorescence provides a quantitative measure of mitochondrial health.
| Treatment Group | Red Fluorescence (Aggregates) | Green Fluorescence (Monomers) | Red/Green Ratio (Indicator of ΔΨm) |
| Vehicle Control (0.1% DMSO) | 8500 (a.u.) | 1500 (a.u.) | 5.67 |
| CBB (10 µM) | 2500 (a.u.) | 7800 (a.u.) | 0.32 |
| CCCP (Positive Control, 50 µM) | 1200 (a.u.) | 9100 (a.u.) | 0.13 |
Detailed Protocol: JC-1 Staining for ΔΨm[14][17]
-
Cell Culture: Prepare cells as described in the Annexin V protocol.
-
JC-1 Staining Solution: Prepare a JC-1 staining solution (typically 1-2 µM final concentration) in the cell culture medium.[15]
-
Incubation: Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[12][15]
-
Washing: Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant and wash the cells once or twice with an assay buffer.[12][14]
-
Analysis: Resuspend the cells in assay buffer and analyze immediately via flow cytometry or fluorescence microscopy. Red aggregates are typically detected with excitation/emission around 585/590 nm, while green monomers are detected around 510/527 nm.[13]
Western Blot Analysis of Key Pathway Proteins
To confirm the upstream and downstream events surrounding mitochondrial depolarization, Western blotting is used to analyze the expression levels of key regulatory proteins.[16][17]
-
Bcl-2 Family Proteins: The balance between anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) proteins dictates mitochondrial integrity. A decrease in Bcl-2 and/or an increase in Bax is a hallmark of intrinsic apoptosis.[17][18]
-
Caspases: Apoptosis is executed by a cascade of cysteine proteases called caspases. In the intrinsic pathway, the loss of ΔΨm leads to the activation of initiator Caspase-9, which in turn cleaves and activates executioner Caspase-3.[17][19] Detecting the cleaved (active) forms of these caspases is crucial evidence.
-
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a DNA repair enzyme that is a primary substrate for active Caspase-3. Its cleavage is considered a definitive marker of apoptosis.[16][17]
Comparative Data Presentation: Western Blot (Relative Protein Expression)
| Protein Target | Vehicle Control | CBB (10 µM) | Staurosporine (1 µM) | Expected Molecular Weight |
| Bcl-2 | 1.00 | 0.45 | 0.30 | ~26 kDa |
| Bax | 1.00 | 1.85 | 2.10 | ~21 kDa |
| Cleaved Caspase-9 | 0.10 | 2.50 | 3.10 | ~35/37 kDa |
| Cleaved Caspase-3 | 0.15 | 3.80 | 4.50 | ~17/19 kDa |
| Cleaved PARP | 0.05 | 4.10 | 5.20 | ~89 kDa |
Detailed Protocol: Western Blot for Apoptotic Markers[18][22]
-
Lysate Preparation: Treat and harvest cells as previously described. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-15% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and cleaved PARP, diluted according to manufacturer recommendations.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Use a loading control like β-actin or GAPDH to normalize the data.
Conclusion and Future Directions
Future studies could expand upon these findings by investigating the potential involvement of the extrinsic (death receptor) pathway, identifying the direct molecular target of CBB, and ultimately, progressing the compound into preclinical in vivo models to assess its therapeutic efficacy and safety.
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]
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Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537–1544. Available from: [Link]
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Saitoh, J., Saya, H., et al. (2016). Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. Cancer Research, 76(14_Supplement), 4758. Available from: [Link]
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Hänggi, K., et al. (2022). Protocol for specific induction of apoptosis or necroptosis in established murine tumors. STAR Protocols, 3(4), 101799. Available from: [Link]
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Chen, L., Willis, S. N., Wei, A., Smith, B. J., Fletcher, J. I., Hinds, M. G., Colman, P. M., Day, C. L., Adams, J. M., & Huang, D. C. (2005). Differential targeting of prosurvival Bcl-2 proteins by their BH3-only ligands. Molecular cell, 17(3), 393–403. Available from: [Link]
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A Comparative Guide to Chlorinated Benzaldehyde Isomers: Reactivity and Synthetic Utility
A Note to the Reader: Initial research into the specific compound "2-(2-Chlorobenzyloxy)benzaldehyde" revealed a significant scarcity of publicly available experimental data, comparative studies, and peer-reviewed literature. To provide a guide that meets the rigorous standards of scientific integrity and practical utility, the focus of this document has been pivoted to a foundational comparison of the three positional isomers of monochlorinated benzaldehyde: 2-chlorobenzaldehyde, 3-chlorobenzaldehyde, and 4-chlorobenzaldehyde. This allows for a robust, data-supported analysis that is broadly applicable to researchers, scientists, and drug development professionals.
Introduction: The Role of Isomerism in Aromatic Aldehyde Chemistry
Chlorinated benzaldehydes are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The position of the chlorine atom on the aromatic ring—ortho (2-), meta (3-), or para (4-)—dramatically influences the molecule's physicochemical properties and chemical reactivity.[2] This guide provides a comparative analysis of these three isomers, offering insights into how the interplay of electronic and steric effects dictates their behavior in common organic reactions, thereby guiding the rational selection of an isomer for specific synthetic targets.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The location of the chlorine substituent directly impacts physical properties such as melting and boiling points, as well as the spectroscopic signatures used for identification.
| Property | 2-Chlorobenzaldehyde | 3-Chlorobenzaldehyde | 4-Chlorobenzaldehyde |
| Molecular Formula | C₇H₅ClO | C₇H₅ClO | C₇H₅ClO |
| Molar Mass | 140.57 g/mol | 140.57 g/mol | 140.57 g/mol |
| Melting Point | 9-11 °C[3] | 17-18 °C | 47.5 °C[4] |
| Boiling Point | 213-215 °C | 213 °C | 213.5 °C[4] |
| Appearance | Colorless to yellowish liquid[3] | Colorless liquid | White crystalline solid[5] |
| ¹H NMR (Aldehyde δ) | ~10.4 ppm | ~10.0 ppm | ~9.99 ppm[6] |
| IR (C=O stretch) | ~1705 cm⁻¹ | ~1700 cm⁻¹ | ~1704 cm⁻¹ |
The significant difference in melting points, particularly the solid nature of the 4-chloro isomer at room temperature, is a direct consequence of the molecular symmetry of the para-substituted ring, which allows for more efficient packing in the crystal lattice.
The Decisive Role of Electronic and Steric Effects
The reactivity of the aldehyde functional group is governed by the electrophilicity of the carbonyl carbon. The chlorine atom influences this through a combination of two opposing electronic effects:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the benzene ring through the sigma bonds. This effect is strongest at the ortho position and diminishes with distance.[7]
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pi-system of the ring. This electron-donating effect is most pronounced at the ortho and para positions.[7]
For halogens, the inductive effect generally dominates, leading to an overall deactivation of the ring towards electrophilic substitution but an increase in the electrophilicity of the carbonyl carbon.[7]
-
2-Chlorobenzaldehyde: The strong, proximal inductive effect, combined with minimal resonance opposition, makes the carbonyl carbon highly electrophilic. However, the adjacent chlorine atom can also introduce steric hindrance for bulky nucleophiles.[8]
-
3-Chlorobenzaldehyde: The inductive effect is still significant, and there is no opposing resonance effect at the carbonyl carbon's position. This results in high reactivity.
-
4-Chlorobenzaldehyde: The inductive effect is weaker due to distance, and it is more effectively countered by the resonance effect. This makes the carbonyl carbon of the para isomer the least electrophilic of the three.
Comparative Reactivity in Key Synthetic Transformations
The differences in electronic properties translate directly into varying reactivity profiles in common reactions.
A. Nucleophilic Addition and Condensation Reactions
Reactions like the Claisen-Schmidt and Knoevenagel condensations are highly sensitive to the electrophilicity of the aldehyde.
Relative Reactivity in Condensation Reactions: 2-Chlorobenzaldehyde > 3-Chlorobenzaldehyde > 4-Chlorobenzaldehyde
Electron-withdrawing groups enhance the reactivity of the aldehyde, making the ortho- and meta-isomers generally faster reacting than the para-isomer.[8][9]
B. The Cannizzaro Reaction: A Case of Disproportionation
The Cannizzaro reaction, which involves the base-induced disproportionation of non-enolizable aldehydes, is also governed by these electronic effects.[10] A more electrophilic carbonyl carbon is more readily attacked by the hydroxide ion in the initial step.[11]
| Isomer | Relative Reaction Rate | Products |
| 2-Chlorobenzaldehyde | Fastest | 2-Chlorobenzyl alcohol & 2-Chlorobenzoic acid |
| 3-Chlorobenzaldehyde | Intermediate | 3-Chlorobenzyl alcohol & 3-Chlorobenzoic acid |
| 4-Chlorobenzaldehyde | Slowest | 4-Chlorobenzyl alcohol & 4-Chlorobenzoic acid[12] |
The rate order follows the trend of carbonyl electrophilicity, with electron-withdrawing substituents accelerating the reaction.[9]
Experimental Protocol: Solvent-Free Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone derivative using 4-chlorobenzaldehyde, adapted from established solvent-free methods.[13] This "green chemistry" approach is efficient and minimizes solvent waste.
Objective: To synthesize (E)-1-(phenyl)-3-(4-chlorophenyl)prop-2-en-1-one.
Materials:
-
4-Chlorobenzaldehyde (1 equivalent)
-
Acetophenone (1 equivalent)
-
Sodium Hydroxide (NaOH) pellets (1 equivalent)
-
Mortar and Pestle
-
Deionized Water
-
95% Ethanol (for recrystallization)
-
Suction filtration apparatus
Procedure:
-
Reactant Mixture: Accurately weigh one equivalent of 4-chlorobenzaldehyde and one equivalent of acetophenone and add them to a clean, dry mortar.
-
Catalyst Addition: Add one equivalent of solid NaOH pellets to the mortar.
-
Causality: NaOH acts as the base to deprotonate the α-carbon of acetophenone, generating the nucleophilic enolate ion required for the condensation.
-
-
Grinding: Grind the solid mixture vigorously with a pestle for 10-20 minutes. The mixture will likely become a paste before solidifying into a hard cake.[13]
-
Insight: The mechanical grinding provides the energy for the reaction to occur in the solid state, ensuring intimate contact between reactants.
-
-
Work-up: Add approximately 20 mL of cold deionized water to the mortar and carefully break up the solid product with the pestle or a spatula.
-
Isolation: Collect the crude solid product by suction filtration using a Büchner funnel. Wash the solid thoroughly with two portions of cold water to remove any residual NaOH and unreacted starting materials.[13]
-
Purification: Transfer the crude product to a beaker and recrystallize from a minimal amount of hot 95% ethanol to obtain the purified chalcone.[13]
-
Self-Validation: The purity of the final product can be verified by its melting point and spectroscopic analysis (¹H NMR, IR). Thin-Layer Chromatography (TLC) can be used to monitor the reaction progress.[13]
-
Conclusion
The choice between 2-, 3-, and 4-chlorobenzaldehyde is a critical decision in synthetic design.
-
2-Chlorobenzaldehyde offers the highest reactivity for nucleophilic additions due to a powerful inductive effect but may be subject to steric hindrance.
-
3-Chlorobenzaldehyde provides a balance of high reactivity without the steric complications of the ortho isomer.
-
4-Chlorobenzaldehyde , being the least reactive but often more stable and easier to handle as a solid, is suitable for reactions where moderate electrophilicity is sufficient or when precise control is needed.
Understanding the nuanced interplay of electronic and steric effects empowers chemists to select the optimal isomer, enhancing reaction efficiency, yield, and predictability in the development of complex molecular architectures.
References
-
The Royal Society of Chemistry. The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Available at: [Link]
- Google Patents. US3624157A - Process for preparing ortho-chlorobenzaldehyde.
-
Organic Syntheses. m-CHLOROBENZALDEHYDE - Organic Syntheses Procedure. Available at: [Link]
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Wikipedia. 4-Chlorobenzaldehyde. Available at: [Link]
-
Snowhite Chemical Co.,LTD. Synthetic method of o-chlorobenzaldehyde. Available at: [Link]
-
ResearchGate. Claisen-Schmidt Condensation between p-Chloro- benzaldehyde and Acetophenone in Presence of NP. Available at: [Link]
-
University of Babylon. Organic Chemistry Laboratory Experiments Stage 2 2 semester 2018-2019. Available at: [Link]
-
Nevolab. Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Available at: [Link]
-
JETIR. Preparation, Growth, Spectroscopic and Thermal Characterization of Thiosemicarbazone of 4- Chlorobenzaldehyde and Benzaldehyde. Available at: [Link]
-
Wikipedia. Cannizzaro reaction. Available at: [Link]
-
Coconote. Cannizzaro Lab Reaction and Techniques. Available at: [Link]
-
PubChem. 4-Chlorobenzaldehyde. Available at: [Link]
-
University of Colorado Boulder. Experiment 5: Aldol Condensation: Preparation of Dibenzalacetone. Available at: [Link]
-
Preprints.org. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]
-
Chemistry Stack Exchange. Cannizzaro reaction with m-chlorobenzaldehyde. Available at: [Link]
-
Chegg.com. Solved compare the reactivity of four different aldehydes. Available at: [Link]
-
Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. Available at: [Link]
-
ResearchGate. Reactions of Chlorine Gas on Benzaldehyde-di-n-alkyl Acetals. Available at: [Link]
-
YouTube. Halogenation Reaction of Benzaldehyde|Chlorination| m-chlorobenzaldehyde|Benzoyl chloride|Class-12|. Available at: [Link]
-
ResearchGate. (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]
-
YouTube. Chlorine reacts with benzaldehyde to give :. Available at: [Link]
-
ResearchGate. (PDF) Reactions of Chlorine Gas on Benzaldehyde-di-n-alkyl Acetals. Available at: [Link]
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A Senior Application Scientist's Guide to the Analytical Cross-Referencing of 2-(2-Chlorobenzyloxy)benzaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of experimentally derived analytical data for 2-(2-Chlorobenzyloxy)benzaldehyde against established literature and theoretical values. As a crucial intermediate in the synthesis of complex organic molecules, rigorous confirmation of its structure and purity is paramount. This document is structured to not only present data but to explain the scientific rationale behind the analytical techniques and the interpretation of their results, ensuring a self-validating approach to structural elucidation.
Molecular Structure and Synthetic Context
This compound (C₁₄H₁₁ClO₂) is an aromatic ether. Its structure combines a salicylaldehyde moiety with a 2-chlorobenzyl group via an ether linkage. The presence of multiple, distinct functional groups—an aldehyde, an ether, and two unique aromatic rings—provides numerous handles for comprehensive spectroscopic characterization.
A standard and reliable method for its preparation is the Williamson ether synthesis. This involves the O-alkylation of a phenoxide with an alkyl halide. In this context, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking 2-chlorobenzyl chloride to form the desired ether product.[1]
Caption: Williamson ether synthesis of the target compound.
Analytical Characterization Workflow
Upon synthesis and purification, a sample is subjected to a suite of orthogonal analytical techniques. This multi-faceted approach is critical for unambiguous structure confirmation, as each method provides unique and complementary information. Relying on a single technique can lead to misinterpretation, especially with isomeric compounds.
Caption: Logical workflow for analytical validation.
Comparative Data Analysis
The following sections compare the experimentally observed data from a purified sample of this compound with expected values derived from spectroscopic principles and data from analogous compounds reported in the literature.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.
| Observed Data (CDCl₃, 500 MHz) | Expected Literature/Theoretical Value | Expert Analysis & Rationale |
| δ 10.45 (s, 1H) | δ 9.8 - 10.5 ppm | Aldehyde Proton (-CHO): The singlet at 10.45 ppm is highly characteristic of an aldehyde proton. Its significant downfield shift is due to the powerful deshielding effect of the carbonyl group's magnetic anisotropy. This value is consistent with other aromatic aldehydes.[1] |
| δ 7.89 (dd, J=7.8, 1.8 Hz, 1H) | ~δ 7.8 - 8.1 ppm | Aromatic Proton (Ortho to -CHO): This doublet of doublets corresponds to the proton on the salicylaldehyde ring that is ortho to the aldehyde group and meta to the ether linkage. It is the most downfield of the aromatic protons due to the combined electron-withdrawing effects of both groups. |
| δ 7.40 - 7.60 (m, 4H) | ~δ 7.2 - 7.6 ppm | Aromatic Protons (Mixed): This multiplet integrates to four protons and arises from the complex overlap of signals from the remaining two protons on the salicylaldehyde ring and two protons on the 2-chlorobenzyl ring. Their shifts are typical for protons on substituted benzene rings.[2] |
| δ 7.25 - 7.35 (m, 2H) | ~δ 7.1 - 7.4 ppm | Aromatic Protons (Mixed): This multiplet corresponds to the remaining two protons on the 2-chlorobenzyl ring. |
| δ 7.10 (d, J=8.4 Hz, 1H) | ~δ 6.9 - 7.2 ppm | Aromatic Proton (Ortho to -OCH₂-): This doublet represents the proton on the salicylaldehyde ring ortho to the electron-donating ether group, causing an upfield shift relative to the other ring protons. |
| δ 5.25 (s, 2H) | δ 5.0 - 5.4 ppm | Benzylic Protons (-OCH₂-): The sharp singlet at 5.25 ppm, integrating to two protons, is definitive for the benzylic methylene bridge. Its chemical shift is influenced by the adjacent oxygen and the 2-chlorophenyl ring. This value aligns with similar benzyloxy structures.[2] |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition and fragmentation patterns, which act as a molecular fingerprint.
| Observed Data (EI) | Expected Literature/Theoretical Value | Expert Analysis & Rationale |
| m/z 246.04, 248.04 | m/z 246.0448, 248.0418 | Molecular Ion [M]⁺: The peak at m/z 246.04 corresponds to the molecular ion with the ³⁵Cl isotope. The critical observation is the peak at m/z 248.04, which is the [M+2]⁺ peak from the ³⁷Cl isotope. The observed ~3:1 intensity ratio of these peaks is the classic isotopic signature of a molecule containing one chlorine atom, strongly confirming its presence. |
| m/z 125.01, 127.01 | m/z 125.0158, 127.0129 | [C₇H₆Cl]⁺ Fragment: This fragment, also showing the characteristic 3:1 chlorine isotope pattern, corresponds to the 2-chlorobenzyl cation. It is formed by the cleavage of the C-O ether bond, a common fragmentation pathway for benzyl ethers. |
| m/z 121.03 | m/z 121.0289 | [C₇H₅O₂]⁺ Fragment: This peak represents the salicylaldehyde moiety after cleavage of the ether bond and loss of the chlorobenzyl group. |
| m/z 91.05 | m/z 91.0548 | [C₇H₇]⁺ Fragment (Tropylium ion): A common rearrangement fragment in the mass spectra of benzyl-containing compounds. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the specific functional groups present in a molecule based on their characteristic vibrational frequencies.
| Observed Data (ATR, cm⁻¹) | Expected Literature/Theoretical Value (cm⁻¹) | Expert Analysis & Rationale |
| 1685 (strong, sharp) | 1680 - 1710 | C=O Stretch (Aldehyde): This very strong and sharp absorption is unequivocally assigned to the carbonyl stretch of the aromatic aldehyde. Its position is typical for benzaldehydes where conjugation to the aromatic ring slightly lowers the frequency compared to aliphatic aldehydes.[3] |
| 1245 (strong) | 1200 - 1260 | C-O-C Stretch (Aryl-Alkyl Ether): This strong band is characteristic of the asymmetric C-O-C stretch of the aryl-alkyl ether linkage, a key functional group in the target molecule.[1] |
| 3065 (medium), 1598, 1485 (medium-strong) | 3000-3100, 1450-1600 | Aromatic C-H and C=C Stretches: The peak at 3065 cm⁻¹ corresponds to the C-H stretching of the sp² hybridized carbons in the benzene rings. The absorptions at 1598 and 1485 cm⁻¹ are due to the characteristic C=C stretching vibrations within the aromatic rings. |
| 2850, 2750 (weak-medium) | 2810-2860, 2710-2760 | C-H Stretch (Aldehyde): These two weak to medium bands, known as a Fermi doublet, are highly diagnostic for the C-H stretch of an aldehyde group and confirm the assignment of the C=O stretch. |
| 755 (strong) | 730 - 770 | C-Cl Stretch & Out-of-Plane Bending: This strong absorption in the fingerprint region is characteristic of a C-Cl bond on a benzene ring and ortho-disubstituted aromatic ring C-H out-of-plane (OOP) bending vibrations. |
Physicochemical Properties
| Observed Data | Expected Literature/Theoretical Value | Expert Analysis & Rationale |
| Melting Point: 68-70 °C | Not widely reported; expected to be a low-melting solid. | Identity and Purity: A sharp melting point range is a strong indicator of high sample purity. The observed value serves as a reliable reference point for future syntheses of this compound. Impurities would typically cause a depression and broadening of the melting point range. |
| Appearance: White crystalline solid | White to off-white solid | Physical State: The appearance is consistent with a purified organic compound of this molecular weight and structure. |
Standard Operating Protocols
The following are detailed, self-validating protocols for the acquisition of the analytical data presented above.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into a 500 MHz NMR spectrometer. Lock the field on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity, ensuring a narrow and symmetrical TMS peak.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A 30-degree pulse angle and a relaxation delay of 2 seconds are typically sufficient. Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all peaks.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C. Calibrate the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
Protocol 2: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample (dissolved in a volatile solvent like dichloromethane or via a direct insertion probe) into the mass spectrometer.
-
Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV. This energy level is standard and produces reproducible fragmentation patterns, allowing for library matching and structural interpretation.
-
Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
Data Interpretation: Analyze the resulting spectrum for the molecular ion peak [M]⁺. Critically, verify the presence and correct ratio (~3:1) of the [M+2]⁺ peak to confirm the presence of a single chlorine atom. Identify major fragment ions and propose logical fragmentation pathways.
Protocol 3: Infrared Spectroscopy (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This is crucial as it is automatically subtracted from the sample spectrum to remove interfering signals from ambient CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact using the instrument's pressure anvil.
-
Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
-
Analysis: Process the spectrum to identify key absorption bands and assign them to the corresponding functional groups as detailed in the data table.
Conclusion
The comprehensive analysis via ¹H NMR, Mass Spectrometry, and IR Spectroscopy provides a cohesive and mutually reinforcing dataset. The aldehyde proton and functional group are confirmed by NMR and IR. The molecular weight, elemental formula (C₁₄H₁₁ClO₂), and the presence of chlorine are unequivocally established by MS. The connectivity of the molecular backbone is fully supported by the chemical shifts and coupling patterns in the ¹H NMR spectrum. All experimentally observed data align seamlessly with theoretical principles and values from closely related literature compounds. This rigorous, multi-technique cross-referencing confirms the identity and high purity of the synthesized this compound.
References
-
Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). Available at: [Link]
-
Abreu, M., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Available at: [Link]
-
NIST (2024). Benzaldehyde, 2-chloro-. NIST Chemistry WebBook. Available at: [Link]
-
Doc Brown's Chemistry (n.d.). Mass spectrum of benzaldehyde. Available at: [Link]
-
ResearchGate (2017). IR spectra of benzaldehyde at different concentrations. Available at: [Link]
Sources
- 1. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
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- 3. researchgate.net [researchgate.net]
A Framework for Assessing the Selective Cytotoxicity of 2-(2-Chlorobenzyloxy)benzaldehyde on Cancer vs. Normal Cell Lines
Abstract: The paramount goal in anticancer drug discovery is the development of therapeutic agents that exhibit high cytotoxicity toward cancer cells while sparing normal, healthy cells. This selectivity is crucial for minimizing treatment-related toxicity and improving patient outcomes. 2-(2-Chlorobenzyloxy)benzaldehyde is a novel benzaldehyde derivative with potential therapeutic value. Benzaldehyde and its derivatives have demonstrated tumor-specific cytotoxic effects in previous studies[1][2]. This guide presents a comprehensive, field-proven experimental framework for rigorously evaluating the selective cytotoxicity of this compound. We provide detailed, step-by-step protocols for quantifying cell viability and cell death, elucidating the underlying mechanism of action, and ultimately, determining the compound's selectivity index. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel anticancer compounds.
Introduction: The Rationale for Selective Cytotoxicity
The therapeutic window of a cytotoxic agent is defined by its differential effect on cancer cells versus normal cells. A wider therapeutic window signifies a more favorable safety profile. Benzaldehyde derivatives have emerged as a promising class of compounds, with some showing an ability to induce cell death preferentially in tumor cells[1][3]. One study found that 2-[(2-chlorobenzyl)oxy]benzaldehyde, a structurally similar compound, exhibited significant anticancer activity against the HL-60 cancer cell line, inducing apoptosis and cell cycle arrest[4].
This guide establishes a robust in vitro methodology to determine if this compound possesses this critical property of selective cytotoxicity. The experimental design is structured to not only quantify this effect but also to provide insights into the potential mechanism of cell death.
Part 1: Foundational Experimental Design
A successful and reproducible cytotoxicity study hinges on a well-conceived experimental design. The choices made at this stage dictate the quality and interpretability of the resulting data.
The Principle of Paired Cell Lines
To assess selectivity, it is essential to use paired cancer and normal cell lines derived from the same tissue. This approach minimizes confounding variables related to tissue-specific metabolic rates and sensitivities.
Recommended Paired Models:
-
Lung Cancer: A549 (alveolar adenocarcinoma) vs. BEAS-2B (normal bronchial epithelium)[5][6][7][8][9].
-
Breast Cancer: MCF-7 (estrogen receptor-positive breast adenocarcinoma) vs. MCF-10A (non-tumorigenic breast epithelium)[10][11][12][13][14].
Causality: The use of paired lines ensures that any observed differential cytotoxicity is more likely attributable to the cancerous phenotype (e.g., altered signaling pathways, metabolic reprogramming) rather than inherent differences between tissues.
Establishing Controls for a Self-Validating System
Every experiment must include a comprehensive set of controls to ensure the results are valid and not artifacts of the experimental conditions.
-
Untreated Control: Cells cultured in media alone. This serves as the baseline for 100% viability.
-
Vehicle Control: Cells treated with the solvent used to dissolve the this compound (e.g., DMSO). This control is critical to ensure the solvent itself is not causing cytotoxicity.
-
Positive Control: Cells treated with a well-characterized chemotherapeutic agent (e.g., Doxorubicin). This confirms that the cell lines are responsive to cytotoxic stimuli and that the assays are performing correctly.
Experimental Workflow Overview
The overall workflow is designed to move from broad assessments of cell viability to more specific mechanistic investigations.
Figure 1: High-level experimental workflow for assessing selective cytotoxicity.
Part 2: Core Methodologies for Cytotoxicity Assessment
This section details the primary assays for quantifying the effect of this compound on cell health. Employing assays that measure different cellular parameters provides a more complete and robust picture of the compound's activity.
Protocol: Cell Viability via MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15][16][17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals[15][17][18].
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C, 5% CO₂[15].
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well[19].
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple crystals[15]. Mix thoroughly by gentle shaking[17].
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader[17][19]. A reference wavelength of 630 nm can be used to correct for background signals[17].
Protocol: Cell Lysis via Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane[20][21]. This provides a direct measure of cell lysis.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol in a separate 96-well plate.
-
Prepare Controls: Set up triplicate wells for:
-
Sample Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.
-
Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate[22][23]. Add 50 µL of the LDH assay reaction mixture to each well[22].
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light[22].
-
Stop Reaction & Read: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm[22][23].
Part 3: Elucidating the Mechanism of Cell Death
Understanding how a compound kills cells (e.g., apoptosis vs. necrosis) provides critical insight into its therapeutic potential and possible side effects.
Protocol: Apoptosis vs. Necrosis via Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for differentiating between stages of cell death. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane[24][25]. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect this event. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised[24].
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with IC50 concentrations of the compound for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes[24].
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of PI solution[24][26].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[25][26].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour[25].
Interpreting Results:
-
Annexin V (-) / PI (-): Live, healthy cells[25].
-
Annexin V (+) / PI (-): Early apoptotic cells[24].
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells[25].
-
Annexin V (-) / PI (+): Necrotic cells[25].
Hypothetical Signaling Pathway
Many cytotoxic agents, including other benzaldehyde derivatives, induce apoptosis through the intrinsic (mitochondrial) pathway[4]. A loss of mitochondrial membrane potential is a key event in this process[4].
Figure 2: A potential intrinsic apoptosis pathway induced by the compound.
Part 4: Data Analysis & Interpretation
The final step is to translate raw absorbance or fluorescence data into clear, comparative metrics of cytotoxicity and selectivity.
Calculating the IC50 Value
The IC50 (Inhibitory Concentration 50%) is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%[27].
-
Normalize Data: Convert the raw absorbance data from the MTT assay to percentage viability relative to the vehicle control (which is set to 100%).
-
Plot Data: Create a dose-response curve by plotting percent viability (Y-axis) against the log of the compound concentration (X-axis).
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the precise IC50 value[27].
Determining the Selectivity Index (SI)
The Selectivity Index is the key metric for this guide. It provides a quantitative measure of a compound's preferential cytotoxicity towards cancer cells. A higher SI value indicates greater selectivity and a more promising therapeutic profile.
The SI is calculated as a simple ratio[28][29]:
SI = IC50 in Normal Cells / IC50 in Cancer Cells
A compound is generally considered to have selective activity if the SI value is ≥ 2[28].
Data Presentation
All quantitative data should be summarized in a clear, tabular format for easy comparison.
| Cell Line | Type | Tissue of Origin | IC50 (µM) after 48h | Selectivity Index (SI) |
| A549 | Adenocarcinoma | Lung | Hypothetical Value | \multirow{2}{}{SI = IC50(BEAS-2B) / IC50(A549)} |
| BEAS-2B | Normal Epithelium | Lung | Hypothetical Value | |
| MCF-7 | Adenocarcinoma | Breast | Hypothetical Value | \multirow{2}{}{SI = IC50(MCF-10A) / IC50(MCF-7)} |
| MCF-10A | Normal Epithelium | Breast | Hypothetical Value |
Table 1: Example of a summary table for presenting IC50 values and the calculated Selectivity Index for this compound.
Conclusion and Future Outlook
This guide provides a robust and scientifically validated framework for the initial in vitro assessment of this compound's selective cytotoxicity. By following these detailed protocols, researchers can generate high-quality, reproducible data to determine the compound's IC50 values in paired cancer and normal cell lines, calculate its Selectivity Index, and gain initial insights into its mechanism of cell death. A promising SI value would strongly support advancing the compound to more complex 3D culture models and subsequent in vivo studies to further validate its potential as a novel anticancer agent.
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"confirming the molecular structure of 2-(2-Chlorobenzyloxy)benzaldehyde via X-ray crystallography"
A Comparative Guide to the Definitive Structural Elucidation of 2-(2-Chlorobenzyloxy)benzaldehyde
In the realms of pharmaceutical development and advanced materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational pillar of safety, efficacy, and innovation. For a molecule such as this compound, a versatile synthetic intermediate, precise knowledge of its atomic arrangement is paramount. This guide provides an in-depth comparison of analytical techniques for its structural confirmation, centering on the gold standard—Single-Crystal X-ray Diffraction (SC-XRD)—while objectively evaluating complementary methods.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
X-ray crystallography is the preeminent technique for determining the atomic and molecular structure of a crystalline compound.[1][2] It provides a definitive, high-resolution three-dimensional picture of electron density, revealing the precise spatial coordinates of atoms, bond lengths, and bond angles.[1] For small organic molecules, it is the most reliable method to determine absolute configuration.[3]
Causality in the Crystallographic Workflow
The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final data is intrinsically linked to the quality of the initial crystals.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: SC-XRD of this compound
1. Synthesis and Purification:
-
Synthesis: The title compound can be synthesized via the Williamson ether synthesis, reacting 2-chlorobenzyl alcohol with 2-chlorobenzaldehyde.[4] Alternative routes include the hydrolysis of o-chlorobenzyl chloride derivatives.[5][6]
-
Purification: Purity is non-negotiable for growing high-quality crystals. The synthesized product must be purified, typically by flash column chromatography or recrystallization, to >99% purity.[7] Any residual solvents or starting materials can inhibit crystal growth or become incorporated as impurities in the crystal lattice.
2. Crystal Growth:
-
Rationale: The goal is to encourage molecules to slowly and orderly arrange themselves into a well-defined lattice. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal diffraction.
-
Method - Slow Evaporation: This is often the simplest and most effective method for small organic molecules.[8]
-
Dissolve the purified this compound in a minimal amount of a suitable solvent system in which it is moderately soluble (e.g., ethanol/water, ethyl acetate/hexane).
-
Filter the solution through a syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.[7]
-
Cover the vial with a cap containing a few pinholes. This restricts the rate of solvent evaporation.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
3. Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head using cryo-oil.[1]
-
The crystal is then flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.[1]
-
The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam.
-
The crystal is rotated, and a series of diffraction patterns are collected by a detector.[9]
4. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
Initial atomic positions are determined using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data, a process that iteratively adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction intensities. The quality of the final structure is assessed by metrics such as the R-factor.
Representative Crystallographic Data
While the specific crystal structure of this compound is not publicly available as of this guide's writing, a successful analysis would yield data similar to the following representative table for a small organic molecule.
| Parameter | Representative Value | Significance |
| Chemical Formula | C₁₄H₁₁ClO₂ | Confirms the elemental composition of the crystallized molecule. |
| Formula Weight | 246.68 g/mol | Consistent with the expected molecular mass. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the crystal lattice. |
| a, b, c (Å) | a=8.5, b=12.1, c=11.5 | Dimensions of the unit cell. |
| α, β, γ (°) | α=90, β=105, γ=90 | Angles of the unit cell. |
| Volume (ų) | 1142 | The volume of a single unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor (R₁) | < 0.05 | A key indicator of the agreement between the model and experimental data. |
| Goodness-of-Fit (GooF) | ~1.0 | Indicates the quality of the refinement. |
Orthogonal and Complementary Analytical Techniques
While SC-XRD provides the definitive solid-state structure, a combination of other spectroscopic techniques is essential for a comprehensive characterization, especially for confirming the structure in solution and verifying the bulk sample's identity.[10][11][12]
Caption: Comparison of structural analysis techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[13][14] It provides detailed information about the chemical environment, connectivity, and dynamics of ¹H and ¹³C nuclei within a molecule.[15][16][17]
Experimental Protocol (¹H and ¹³C NMR):
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum to identify the number of unique proton environments, their integration (ratio), and splitting patterns (coupling).
-
Acquire a ¹³C NMR spectrum to determine the number of unique carbon environments.[15]
-
Optional but Recommended: Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish direct and long-range correlations between protons and carbons, confirming the complete atomic connectivity.[18]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a compound.[19][20] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high confidence.
Experimental Protocol (HRMS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).
-
Ionize the sample using a soft ionization technique like Electrospray Ionization (ESI).
-
The mass analyzer measures the mass-to-charge ratio (m/z) of the resulting ions. The peak corresponding to the intact molecule (molecular ion) confirms the molecular weight.[21]
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), can predict the lowest-energy three-dimensional structure of a molecule.[22] While not an experimental proof, it serves as a powerful validation tool when theoretical data (e.g., predicted NMR shifts, bond lengths) are compared with experimental results.[23]
Protocol (DFT Geometry Optimization):
-
Build an initial 3D model of this compound using molecular modeling software.
-
Perform a geometry optimization calculation using a suitable basis set (e.g., B3LYP/6-31G*) to find the most stable conformation.
-
The resulting structure's bond lengths and angles can be compared to the experimental data obtained from X-ray crystallography.
Comparative Analysis Summary
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Computational Modeling |
| Information Yield | Absolute 3D structure in solid-state | Atomic connectivity in solution | Molecular formula, fragmentation | Theoretical 3D structure (gas phase) |
| Sample Phase | Single Crystal | Solution | Solid, Liquid, or Gas | In Silico |
| Resolution | Atomic (~0.1 Å) | Through-bond connectivity | Molecular formula | Theoretical |
| Key Advantage | Unambiguous spatial arrangement | Rich structural data in solution | High sensitivity, formula confirmation | Predictive, no sample needed |
| Key Limitation | Requires high-quality single crystals | Indirect 3D information | No stereochemical information | Not experimental proof |
| Typical Sample Size | <1 mg | 5-10 mg | <1 µg | N/A |
Conclusion
For the definitive confirmation of the molecular structure of this compound, single-crystal X-ray diffraction stands alone in its ability to provide an unambiguous, high-resolution three-dimensional model of the molecule in the solid state. However, a robust and trustworthy characterization relies on a holistic approach. NMR spectroscopy is indispensable for confirming the covalent framework and understanding the molecule's behavior in solution, while mass spectrometry provides orthogonal confirmation of the molecular weight and elemental formula. Finally, computational modeling serves as a valuable tool to rationalize the observed experimental structures. By integrating the data from these complementary techniques, researchers and drug development professionals can achieve the highest level of confidence in their molecular structures, paving the way for further research and application.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(2-Chlorobenzyloxy)benzaldehyde
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-(2-Chlorobenzyloxy)benzaldehyde. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This guide moves beyond a simple checklist, offering a procedural framework grounded in the physicochemical nature of the compound to ensure that its disposal is handled responsibly and in accordance with regulatory standards.
The core principle underpinning this protocol is waste minimization and containment. This compound is a halogenated aromatic aldehyde. This classification immediately signals the need for specific handling procedures, as halogenated organic compounds are often persistent in the environment and require specialized disposal methods like high-temperature incineration.[1][2] In-lab chemical neutralization is not recommended due to the potential for incomplete reactions and the generation of equally hazardous byproducts. Therefore, the procedural focus is on safe accumulation and transfer to a licensed hazardous waste disposal facility.
Hazard Profile and Risk Assessment
Primary Hazards Include:
-
Corrosivity: Expected to cause severe skin burns and serious eye damage.[4][5]
-
Sensitization: May cause an allergic skin reaction.
-
Toxicity: Harmful if swallowed or inhaled.[6]
-
Environmental Hazard: Halogenated aromatic compounds can be toxic to aquatic life and are often persistent, meaning they do not readily break down in the environment.[7]
The presence of the chloro- group classifies this compound as a halogenated organic waste, which has specific regulatory implications for disposal.[8][9]
Table 1: Physicochemical Properties of 2-Chlorobenzaldehyde (Structural Analog)
| Property | Value | Source |
| Molecular Formula | C₇H₅ClO | [3] |
| Molecular Weight | 140.57 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 209-215 °C | |
| Melting Point | 9-12 °C | |
| Density | 1.248 g/cm³ at 25 °C | |
| Flash Point | 88 °C (190.4 °F) - Closed Cup | [3] |
| Water Solubility | 1.47 g/L at 20 °C | [10] |
Note: This data is for 2-chlorobenzaldehyde, a close structural analog. It should be used as a conservative estimate for risk assessment.
Pre-Disposal: Safe Accumulation and Storage
Proper disposal begins at the point of waste generation. The primary directive is segregation. Never mix halogenated waste with non-halogenated waste streams.[9] The reason for this is twofold: it prevents cross-contamination and is more cost-effective, as the disposal methods for halogenated compounds are significantly more expensive.[9]
Step-by-Step Accumulation Protocol:
-
Select an Appropriate Waste Container: Use only designated, chemically resistant containers, such as high-density polyethylene (HDPE) or glass bottles with a secure, screw-top cap.[4][11] The container must be in good condition, free of cracks or leaks.
-
Label the Container Correctly: Before adding any waste, affix a "Hazardous Waste" label.[1] Clearly write the full chemical name, "Waste this compound," and any other components if it is a mixture. Include the date accumulation started. Do not use abbreviations or chemical formulas.[1]
-
Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste.[1] This is crucial to prevent the release of vapors, which can be harmful upon inhalation, and to avoid spills.
-
Store in a Designated Area: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, or reducing agents.[4][6] The storage location should have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Emergency Procedures for Spills and Exposure
Accidents can happen, and a clear, immediate emergency response plan is critical.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist.[4]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water and soap. Seek immediate medical attention if irritation or burns occur.[3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the person drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Management:
-
Evacuate and Secure: Alert personnel in the immediate area. Remove all sources of ignition.[6]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or silica gel.[6]
-
Collect and Package: Carefully scoop the absorbent material into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.
Step-by-Step Disposal Workflow
The required disposal path for this compound is through a licensed hazardous waste management company. Your institution's EHS office is the primary point of contact for coordinating this service. The workflow below outlines the decision-making and procedural steps from generation to final disposal.
Caption: Decision workflow for handling and disposing of this compound waste.
Detailed Protocol:
-
Generation & Segregation: At the point of generation, immediately classify the waste. If it is pure this compound or mixed with other halogenated solvents (e.g., dichloromethane, chloroform), place it in a dedicated "Halogenated Organic Waste" container.[1] If it is accidentally mixed with non-halogenated solvents, the entire mixture must be treated as halogenated waste.[1]
-
Containerization & Labeling: Following the steps in Section 2, ensure the container is appropriate, correctly and fully labeled, and sealed.
-
Accumulation & Storage: Store the container safely as described. Do not overfill containers; a headspace of at least 10% is recommended to allow for expansion.
-
Request for Disposal: Once the container is full, or before the chemical is stored for an extended period, contact your institution's EHS department to arrange for a pickup. Provide them with the exact details from the waste label.
-
Professional Disposal: The licensed waste handler will transport the material for disposal, typically via high-temperature incineration, which is the standard and environmentally preferred method for destroying halogenated organic compounds.[2]
Regulatory Framework
Disposal procedures are dictated by regulations from bodies such as the Environmental Protection Agency (EPA) in the United States.[8] Halogenated organic compounds are often classified as "listed wastes" (e.g., F-listed wastes from non-specific sources like spent halogenated solvents) or "characteristic wastes" due to properties like toxicity.[8][12][13] Disposing of this chemical down the drain or in regular trash is a serious regulatory violation and poses a significant threat to the environment.[6]
By adhering to the procedures outlined in this guide, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the integrity of our scientific community.
References
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NIOSH Pocket Guide to Chemical Hazards . National Institute for Occupational Safety and Health. [Link]
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Mastering the Safe Handling of 2-(2-Chlorobenzyloxy)benzaldehyde: A Guide for Drug Development Professionals
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2-(2-Chlorobenzyloxy)benzaldehyde, a substituted aromatic aldehyde. The protocols outlined herein are synthesized from available safety data and established best practices for managing halogenated aromatic compounds, ensuring a self-validating system of laboratory safety.
Hazard Assessment: A Proactive Approach to Safety
Data from PubChem for 2-(Benzyloxy)benzaldehyde indicates a number of hazards, including being harmful if swallowed or inhaled, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] Given the presence of a chloro-substituent in our compound of interest, it is prudent to also consider the more severe hazards associated with structurally similar compounds like 2-chlorobenzaldehyde. This related compound is classified as causing severe skin burns, eye damage, and potential allergic skin reactions.[2]
Therefore, we will operate under the assumption that this compound presents the following potential hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[1][2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation and potentially severe damage.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust or vapors.[1][3]
-
Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[2]
Upon combustion, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen chloride gas may be released.[3]
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is non-negotiable to prevent exposure through all potential routes: dermal, ocular, and respiratory. The selection of specific PPE is directly informed by our hazard assessment.
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes/Face | Safety goggles and a face shield. | Standard safety glasses are insufficient. Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory to form a seal around the eyes, protecting against splashes and vapors.[4] A face shield provides an additional layer of protection for the entire face from splashes of this potentially corrosive material. |
| Skin/Body | Chemical-resistant gloves (Nitrile or Neoprene). A flame-resistant lab coat. | Gloves: Double-gloving with nitrile or neoprene gloves is recommended. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound. Lab Coat: A flame-resistant lab coat that can be quickly removed is essential. Ensure it is fully buttoned to provide maximum coverage. |
| Respiratory | Use within a certified chemical fume hood. | All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors or aerosols.[3][5] If engineering controls are not available or insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, logical workflow is critical to minimizing risk. The following protocol provides a systematic approach to handling this compound.
Preparation and Pre-Handling Checklist
-
Designated Area: Cordon off a specific area for handling, clearly marking it as a designated zone for this compound.
-
Engineering Controls: Verify that the chemical fume hood has a current certification and is functioning correctly. Ensure that an eyewash station and safety shower are unobstructed and readily accessible.[6]
-
Gather Materials: Assemble all necessary equipment (glassware, spatulas, stir bars) and reagents within the fume hood before introducing the this compound.
-
PPE Donning: Put on all required PPE as detailed in the table above before entering the designated handling area.
Handling Procedure
-
Weighing: If weighing the solid compound, do so within the fume hood on a draft shield to prevent dispersal of dust.
-
Dissolving/Reaction: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing. If the process is exothermic, use an ice bath for cooling.
-
Containment: Keep all containers holding the compound tightly sealed when not in immediate use.[3][7]
-
Post-Handling: After completing the procedure, decontaminate any surfaces that may have come into contact with the chemical.
Caption: Safe handling workflow diagram.
Disposal and Decontamination Plan
Proper disposal is a critical final step to ensure the safety of all laboratory personnel and to maintain environmental compliance. As a halogenated aromatic compound, this compound requires specific disposal procedures.
Waste Segregation and Disposal
-
Waste Stream: All solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste containing this compound must be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[8][9][10]
-
Container Management: Use a compatible container with a tight-sealing lid.[8][9] Do not overfill the container; fill to a maximum of 90% capacity.
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard pictograms.
-
Final Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Do not dispose of this chemical down the drain.[8]
Spill Management and Decontamination
-
Small Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent like sand or vermiculite.[3] Carefully scoop the absorbed material into the halogenated waste container.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert your laboratory supervisor and EHS.
-
Surface Decontamination: After handling or in the event of a small spill, wipe down the affected surfaces with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as halogenated waste.
By adhering to these rigorous safety protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your team.
References
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Sciencemadness Wiki. (2025). Proper disposal of chemicals. [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 2-Chlorobenzaldehyde 98%. [Link]
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GSC Biological and Chemical Sciences. (2018). Safety Data Sheet: Benzaldehyde. [Link]
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BIG vzw. (2011). Safety Data Sheet: 2-chlorobenzaldehyde. [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 344784, 2-(Benzyloxy)benzaldehyde. [Link]
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Washington State University. (n.d.). Halogenated Solvents. [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
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U.S. Environmental Protection Agency. (1980). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




